molecular formula C9H11N3O B1371567 2-(5-amino-1H-indazol-1-yl)ethanol CAS No. 885270-96-2

2-(5-amino-1H-indazol-1-yl)ethanol

Cat. No.: B1371567
CAS No.: 885270-96-2
M. Wt: 177.2 g/mol
InChI Key: DKIVBAYGSPWLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1H-indazol-1-yl)ethanol is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminoindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIVBAYGSPWLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657233
Record name 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-96-2
Record name 5-Amino-1H-indazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol, a key heterocyclic building block in contemporary drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a crucial intermediate for a range of pharmacologically active agents.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for regioselectivity, and process optimization. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules. The guide details a robust two-step synthetic pathway, beginning with the regioselective N-alkylation of 5-nitroindazole followed by the reduction of the nitro moiety. Each stage is presented with a detailed experimental protocol, rationale for procedural choices, characterization data, and safety considerations.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in pharmaceutical research. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets.[1][2] Numerous indazole-containing compounds have entered clinical trials or are marketed drugs for indications including oncology, inflammation, and neurological disorders.[2]

The target molecule, this compound, incorporates two critical functionalities: a primary aromatic amine at the C-5 position and a hydroxyethyl group at the N-1 position. The amino group serves as a versatile handle for further derivatization, enabling the construction of amides, ureas, sulfonamides, and other functionalities common in bioactive molecules. The N-1 hydroxyethyl chain can modulate solubility, provide a hydrogen bonding motif, or serve as an attachment point for further molecular elaboration. Consequently, a reliable and scalable synthesis of this intermediate is of paramount importance for drug development programs.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and convergent approach to this compound involves a two-step sequence starting from the commercially available 5-nitroindazole.

The core strategy is as follows:

  • Regioselective N-1 Alkylation: Introduction of the 2-hydroxyethyl group onto the N-1 position of the 5-nitroindazole core.

  • Nitro Group Reduction: Conversion of the nitro group at the C-5 position to the target primary amine.

This pathway is strategically sound because the electron-withdrawing nitro group facilitates the initial N-alkylation and can be cleanly reduced in the final step under conditions that are compatible with the rest of the molecule.

G Target This compound Intermediate 2-(5-nitro-1H-indazol-1-yl)ethanol Target->Intermediate Nitro Reduction Start 5-Nitroindazole Intermediate->Start N-1 Alkylation Reagent1 2-Haloethanol or Ethylene Oxide Reagent1->Intermediate Reagent2 Reducing Agent (e.g., H₂, Pd/C) Reagent2->Target

Figure 1: Retrosynthetic analysis for this compound.

Synthesis of Precursor: 2-(5-nitro-1H-indazol-1-yl)ethanol

Principle and Rationale

The N-alkylation of indazoles is a critical transformation that is often complicated by a lack of regioselectivity, yielding a mixture of N-1 and N-2 isomers. The ratio of these isomers is highly dependent on the substrate's electronic and steric properties, the nature of the alkylating agent, the base, and the solvent system employed.[3]

For 5-nitroindazole, the N-1 proton is generally more acidic and the resulting N-1 anion is thermodynamically more stable than the N-2 counterpart.[4] To exploit this, a strong, non-nucleophilic base is used to fully deprotonate the indazole, followed by the introduction of the electrophile. The combination of sodium hydride (NaH) as the base and a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to strongly favor N-1 alkylation.[4][5]

Two primary electrophiles can be considered for introducing the 2-hydroxyethyl group:

  • 2-Bromoethanol: A reliable and commonly used reagent. The reaction proceeds via a standard SN2 mechanism.

  • Ethylene Oxide: A highly reactive electrophile that undergoes ring-opening upon nucleophilic attack.[6] While efficient, it is a hazardous gas requiring specialized handling procedures.[7]

For general laboratory synthesis, 2-bromoethanol offers a better balance of reactivity and safety.

G cluster_0 N-Alkylation of 5-Nitroindazole Indazole 5-Nitroindazole Anion N1_Product N-1 Isomer (Thermodynamic Product) Indazole->N1_Product Attack at N-1 (Favored) N2_Product N-2 Isomer (Kinetic Product) Indazole->N2_Product Attack at N-2 (Minor) Electrophile Br-CH2CH2-OH

Caption: Regioselectivity in the N-alkylation of the indazole anion.

Detailed Experimental Protocol

Materials:

  • 5-Nitroindazole (1.0 eq)[8]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromoethanol (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 5-nitroindazole (1.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Stir the solution until all solids dissolve.

  • Cool the flask to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water. Hydrogen gas is evolved. Ensure adequate ventilation and a dry atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should change color and gas evolution will cease.

  • Add 2-bromoethanol (1.5 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to afford 2-(5-nitro-1H-indazol-1-yl)ethanol as a solid.[9][10]

Characterization Data
CompoundFormulaMWExpected ¹H NMR Key Signals (DMSO-d₆)
2-(5-nitro-1H-indazol-1-yl)ethanolC₉H₉N₃O₃207.19δ 8.8-8.9 (s, 1H, H-4), 8.3-8.4 (s, 1H, H-3), 8.1-8.2 (dd, 1H, H-6), 7.8-7.9 (d, 1H, H-7), 4.5-4.6 (t, 2H, N-CH₂), 3.8-3.9 (t, 2H, CH₂-OH)

Synthesis of Target: this compound

Principle and Rationale

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on substrate sensitivity and desired process conditions.[11]

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method. A catalyst such as 10% Palladium on Carbon (Pd/C) is used under a hydrogen atmosphere. The reaction is typically high-yielding with simple workup (filtration of the catalyst). It is the preferred method for its green chemistry credentials and efficiency.[11]

  • Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂) in ethanol/HCl or Iron (Fe) powder in acetic acid/HCl are classic and effective methods. However, they generate stoichiometric amounts of metallic waste, requiring more extensive workup and purification.

For this synthesis, catalytic hydrogenation is superior due to its clean reaction profile and compatibility with the alcohol and indazole functionalities.

Detailed Experimental Protocol

Materials:

  • 2-(5-nitro-1H-indazol-1-yl)ethanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

Procedure:

  • To a round-bottom flask or a dedicated hydrogenation vessel, add 2-(5-nitro-1H-indazol-1-yl)ethanol (1.0 eq) and methanol to dissolve (approx. 0.1 M).

  • Carefully add the wet 10% Pd/C catalyst under a nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air.

  • Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the suspension vigorously under a positive pressure of hydrogen (1 atm is sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours. A stain for amines (e.g., ninhydrin) can be used to visualize the product.

  • Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be recrystallized (e.g., from ethyl acetate/hexanes) or purified by a short silica gel plug to yield this compound as a solid.[12][13]

Characterization and Data Summary
ParameterPrecursor (Nitro-compound)Final Product (Amino-compound)
Molecular Formula C₉H₉N₃O₃C₉H₁₁N₃O
Molecular Weight 207.19 g/mol 177.21 g/mol
Appearance Pale yellow to white solidOff-white to tan solid
Key ¹H NMR Shift (H-4) ~8.8 ppm (downfield due to -NO₂)~7.0 ppm (upfield due to -NH₂)
Key IR Bands (cm⁻¹) ~1520, 1340 (NO₂ stretch)~3400, 3300 (N-H stretch)

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only in a dry, inert atmosphere. Quench slowly and carefully at low temperatures.

  • Ethylene Oxide: (If used) A flammable, carcinogenic, and toxic gas. Requires a certified fume hood and specialized handling procedures.

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric. Always handle the wet catalyst and avoid exposure to air. Filter under an inert atmosphere.

  • Solvents: DMF is a reproductive toxin. Methanol is toxic. Handle all solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving the regioselective N-1 alkylation of 5-nitroindazole with 2-bromoethanol, followed by catalytic hydrogenation. Careful control of the alkylation conditions, particularly the use of NaH in DMF, is critical for ensuring high N-1 selectivity. The subsequent nitro reduction via catalytic hydrogenation is a clean, high-yielding transformation that provides the target compound with high purity. This guide provides a comprehensive framework for the successful and scalable synthesis of this valuable intermediate for pharmaceutical research and development.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • This compound Chemical Properties. (n.d.). ChemicalBook.
  • Synthetic access to N-bromoethyl-nitro-indazoles and... (n.d.). ResearchGate.
  • 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. (n.d.). PubChem, National Institutes of Health.
  • This compound. (n.d.). PubChem.
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol. (n.d.). PubChem.
  • CAS 1056619-14-7 | 2-(5-Nitro-1H-indazol-1-yl)ethanol. (n.d.). Alchem Pharmtech.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PubMed Central, National Institutes of Health.
  • 2-(5-nitro-1H-indazol-1-yl)ethanol. (n.d.). PubChem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol Pharmaceutical Secondary Standard. (n.d.). Sigma-Aldrich.
  • How do you do reduction of aromatic nitro or nitroimidazole ?. (2016). ResearchGate.
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health.
  • CID 175318239. (n.d.). PubChem.
  • 5-nitroindazole. (n.d.). Organic Syntheses Procedure.
  • 2-(1H-imidazol-5-yl)ethanol. (2025). ChemSynthesis.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI.
  • 5-Nitroindazole. (n.d.). PubChem, National Institutes of Health.
  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1990). PubMed.
  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. (2023). PubMed.
  • Ethylene oxide. (n.d.). Wikipedia.
  • Ethylene Oxide. (n.d.). National Center for Biotechnology Information.
  • 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. (2009). PubMed.
  • The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. (n.d.). ResearchGate.
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (n.d.). MDPI.

Sources

An In-depth Technical Guide to 2-(5-amino-1H-indazol-1-yl)ethanol: Synthesis, Characterization, and Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its ability to act as a bioisostere of indole allows for the exploration of novel chemical space in drug discovery. This guide focuses on a specific derivative, 2-(5-amino-1H-indazol-1-yl)ethanol, a molecule that combines the key features of the 5-aminoindazole core with a functionalized N-1 side chain. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical resource, moving beyond a simple data sheet to offer insights into its synthesis, detailed structural characterization, and potential chemical utility. The protocols and analyses presented herein are synthesized from established principles of heterocyclic chemistry and spectroscopic interpretation, providing a self-validating framework for researchers working with this or structurally related molecules.

Core Chemical Properties

This compound is a multifaceted molecule, presenting opportunities for a variety of chemical transformations. A summary of its fundamental properties is provided below.

PropertyValueSource
Molecular Formula C₉H₁₁N₃OCalculated
Molecular Weight 177.20 g/mol Calculated
CAS Number 889553-63-9[3]
Appearance Off-white to light brown solid (Predicted)[3]
Boiling Point 407.8 ± 25.0 °C (Predicted)[3]
Density 1.36 ± 0.1 g/cm³ (Predicted)[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the N-1 alkylation of 5-aminoindazole. The regioselectivity of indazole alkylation can be challenging, often yielding a mixture of N-1 and N-2 isomers.[1][4] However, thermodynamic control can be leveraged to favor the formation of the more stable N-1 isomer.[4][5] The following protocol is a robust method designed to selectively yield the desired N-1 substituted product.

Experimental Protocol: N-1 Alkylation of 5-Aminoindazole

This procedure employs a strong base to deprotonate the indazole, followed by reaction with a suitable 2-carbon electrophile.

Materials:

  • 5-Aminoindazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(p-Tolylsulfonyloxy)ethanol (tosylate) or 2-Chloroethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-aminoindazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the 5-aminoindazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the indazolide anion.

  • Alkylation: Dissolve 2-(p-tolylsulfonyloxy)ethanol (1.1 eq) or 2-chloroethanol (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup 5-Aminoindazole 5-Aminoindazole Deprotonation Deprotonation (0°C to RT) 5-Aminoindazole->Deprotonation NaH NaH NaH->Deprotonation 2-Chloroethanol 2-Chloroethanol or 2-Tosyloxyethanol Alkylation N-1 Alkylation (Reflux) 2-Chloroethanol->Alkylation THF Anhydrous THF THF->Deprotonation Deprotonation->Alkylation Quenching Quenching (aq. NH4Cl) Alkylation->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Yields Pure Product

Caption: Synthetic workflow for the N-1 alkylation of 5-aminoindazole.

Structural Elucidation

Accurate structural characterization is paramount. The differentiation between N-1 and N-2 isomers of substituted indazoles is reliably achieved through NMR spectroscopy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine/hydroxyl protons.

  • Aromatic Protons: The protons on the benzene ring of the indazole core will appear in the range of δ 6.5-7.5 ppm. The C-H proton adjacent to the amino group is expected to be the most upfield due to the electron-donating effect of the -NH₂ group.

  • Indazole C3-H: The proton at the 3-position of the indazole ring typically appears as a singlet around δ 8.0 ppm.

  • Methylene Protons: The two methylene groups of the ethanol side chain will likely appear as two triplets around δ 4.0-4.5 ppm, due to spin-spin coupling with each other.

  • -NH₂ and -OH Protons: The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. These can be confirmed by D₂O exchange.

¹³C NMR (Predicted): The carbon NMR will provide a clear fingerprint of the molecule's carbon skeleton.

  • Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region (δ 110-150 ppm).

  • Methylene Carbons: The two methylene carbons of the ethanol side chain are expected to appear in the range of δ 50-70 ppm.

  • C3 Carbon: The C3 carbon of the indazole ring is typically found around δ 135-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: The primary amine will exhibit two medium intensity bands in the region of 3300-3500 cm⁻¹.

  • O-H Stretch: A broad, strong absorption band between 3200-3550 cm⁻¹ will be indicative of the hydroxyl group, likely overlapping with the N-H stretches.[6]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[7]

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups.[7]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1500-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.[7]

  • C-N Stretch: This will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.

  • C-O Stretch: A strong band in the range of 1050-1150 cm⁻¹ will confirm the presence of the primary alcohol.

Chemical Reactivity and Potential Transformations

This compound possesses three primary reactive sites: the 5-amino group, the 1-indazole nitrogen (though already substituted), and the terminal hydroxyl group. This trifunctionality opens avenues for diverse chemical modifications.

Reactions of the 5-Amino Group

The exocyclic amino group is a versatile handle for further functionalization.

  • Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

  • Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides.

  • Diazotization: The amino group can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN).

Reactions of the Hydroxyl Group

The primary alcohol of the ethanol side chain can participate in a variety of classical alcohol reactions.

  • Esterification: Reaction with carboxylic acids or their derivatives (acid chlorides, anhydrides) will form esters.

  • Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide).

  • Oxidation: Mild oxidation would yield the corresponding aldehyde, while stronger oxidizing agents would produce the carboxylic acid.

Reactivity Diagram

Reactivity cluster_amino 5-Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions Start This compound Amide Amide Formation (Acylation) Start->Amide RCOCl, Base Sulfonamide Sulfonamide Formation (Sulfonylation) Start->Sulfonamide RSO₂Cl, Base Diazonium Diazonium Salt Formation (Diazotization) Start->Diazonium NaNO₂, H⁺ Ester Ester Formation (Esterification) Start->Ester RCOOH or RCOCl Ether Ether Formation (Williamson Synthesis) Start->Ether 1. Base 2. R'-X Aldehyde Aldehyde/Carboxylic Acid (Oxidation) Start->Aldehyde [O] Sandmeyer Sandmeyer Products (-OH, -Cl, -Br, -CN) Diazonium->Sandmeyer CuX

Caption: Potential reactivity pathways for this compound.

Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not widely published, the indazole core is a cornerstone in the development of kinase inhibitors and other therapeutic agents. The 5-amino group serves as a critical attachment point for pharmacophoric elements that can interact with the hinge region of protein kinases. The N-1 hydroxyethyl substituent can influence solubility and provide an additional vector for interaction with the target protein or for further chemical modification. This molecule represents a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The predicted storage conditions are under an inert atmosphere.[3]

  • Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a strategically important building block in heterocyclic and medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, is achievable through established N-alkylation protocols. The presence of both an aromatic amine and a primary alcohol provides a rich platform for a multitude of subsequent chemical transformations. This guide has provided a detailed framework for its synthesis, characterization, and potential reactivity, offering researchers a solid foundation for its application in their scientific endeavors. The continued exploration of such functionalized indazole derivatives will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • Doyle, K. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry.

  • Cummins, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951.

  • ResearchGate. (2025). Synthesis of Hydroxyalkyl Heterocycles by Ring Transformation of Spiroepoxy Lactones with Binucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Semantic Scholar. (2020). A Theoretical Study of 2-hydroxyethyl Substituted NHC Precursors Containing ortho–, meta– and para– methylbenzyl. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]

  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Google Patents. (n.d.). US9415053B2 - Solid, orally administrable pharmaceutical composition.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino.
  • VTechWorks. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Aminoindazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Name Reactions in Heterocyclic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoindazole hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The reactivity of the iminazole ring in proteins. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propenoic acid, 2-hydroxyethyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Ethylene oxide (ETO) as a major cause of anaphylactoid reactions in dialysis (a review). Retrieved from [Link]

Sources

2-(5-amino-1H-indazol-1-yl)ethanol CAS 1056886-59-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-amino-1H-indazol-1-yl)ethanol: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs across a wide range of biological targets. The indazole ring system is a prime example of such a scaffold, prized for its unique structural and electronic properties that facilitate favorable interactions with enzymes and receptors.[1] This guide focuses on a particularly valuable derivative, This compound (CAS 1056886-59-7), a bifunctional building block that offers synthetic chemists a strategic entry point for constructing complex and potent drug candidates. Its combination of a reactive amino group and a versatile hydroxyl handle on the indazole core makes it an indispensable tool for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound, also known by its synonym 5-Amino-1-(2-hydroxyethyl)-1H-indazole, is an off-white to light brown solid.[2] Its fundamental role in research and development stems from the strategic placement of its functional groups, which allows for sequential or orthogonal chemical modifications.

Physicochemical and Structural Data

A summary of the key physicochemical properties is presented below. These predicted values provide a baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.

PropertyValueSource
CAS Number 1056886-59-7[2]
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol [3]
Boiling Point 407.8±25.0 °C (Predicted)[2]
Density 1.36±0.1 g/cm³ (Predicted)[2]
pKa 14.45±0.10 (Predicted)[2]
Appearance Off-white to light brown solid[2]
Storage and Stability

For optimal long-term stability, this compound should be stored at room temperature in a dark place under an inert atmosphere.[2] This precaution mitigates potential degradation from light and oxidative processes.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a logical and common approach to preparing this compound involves the N-alkylation of 5-amino-1H-indazole. This strategy is efficient as it builds upon a commercially available starting material.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction where the deprotonated 5-amino-1H-indazole acts as the nucleophile, attacking an electrophilic two-carbon synthon that bears a protected hydroxyl group.

Synthetic Workflow Start 5-amino-1H-indazole Reagent1 Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Intermediate1 Indazole Anion Reagent1->Intermediate1 Deprotonation Reagent2 2-Bromoethanol Product This compound Reagent2->Product N-Alkylation (SN2) Purification Workup & Purification (e.g., Chromatography) Product->Purification Synthetic Utility cluster_amine Amine (Position 5) cluster_hydroxyl Hydroxyl (Ethanol Chain) Core This compound Amide Amide Formation Core->Amide Acylation Sulfonamide Sulfonamide Synthesis Core->Sulfonamide Sulfonylation ReductiveAmination Reductive Amination Core->ReductiveAmination + Aldehyde/Ketone Ester Esterification Core->Ester Acylation Ether Ether Synthesis Core->Ether Williamson Ether Synthesis Oxidation Oxidation to Aldehyde/Acid Core->Oxidation Oxidation

Sources

A Technical Guide to the Structural Elucidation of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who drive innovation, the structural integrity of a molecule is the bedrock of its therapeutic potential. Among the myriad of heterocyclic scaffolds, the indazole nucleus has garnered significant attention due to its presence in a wide array of biologically active compounds.[1][2][3][4] Indazole derivatives are key pharmacophores in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative disorders.[1][5] Their value lies in the versatile chemistry of the bicyclic system, which allows for precise structural modifications to optimize interactions with biological targets.[2][5] This guide focuses on a specific derivative, 2-(5-amino-1H-indazol-1-yl)ethanol (CAS No. 885270-96-2), a molecule that combines the indazole core with a primary amine and a primary alcohol – functional groups ripe for further chemical elaboration in drug design. The unambiguous confirmation of its molecular structure is, therefore, a critical first step in its journey from a chemical entity to a potential therapeutic agent. This document serves as an in-depth guide to the multi-faceted process of its structure elucidation, blending established spectroscopic principles with practical, field-proven methodologies.

The Elucidation Strategy: A Multi-Technique, Self-Validating Approach

The definitive determination of a novel molecule's structure is never reliant on a single analytical technique. Instead, we employ a synergistic approach where each method provides a unique piece of the structural puzzle, and the collective data serves to cross-validate the final proposed structure.[6][7] For this compound, our strategy integrates Mass Spectrometry (MS) to determine the molecular mass and elemental formula, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of every atom.

The logic of this workflow is inherently self-validating. The molecular formula derived from high-resolution mass spectrometry must be consistent with the functional groups identified by IR and the detailed atomic map provided by NMR. Any discrepancy at any stage would necessitate a re-evaluation of the data or the proposed structure, ensuring a rigorous and trustworthy elucidation process.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) Structure Proposed Structure: This compound MS->Structure Provides Molecular Formula IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms Functional Groups NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Identifies Nuclei for Correlation NMR_2D->Structure Establishes Atom-Atom Bonds Structure->MS Must Match Structure->IR Must Match Structure->NMR_2D Must Match

Figure 1: A workflow diagram illustrating the synergistic and self-validating approach to structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

The first step in characterizing any unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[8]

Expected Results

For this compound (C₉H₁₁N₃O), the expected monoisotopic mass is 177.0902 g/mol . An HRMS analysis using a technique like Electrospray Ionization (ESI) in positive ion mode would be expected to show a prominent ion at m/z 178.0975, corresponding to the protonated molecule [M+H]⁺. The high accuracy of modern mass spectrometers (typically <5 ppm error) allows for the unambiguous determination of the elemental formula from this measurement.[8]

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd nominal molecular weight likely contains an odd number of nitrogen atoms.[9] Our molecule, with a nominal mass of 177, fits this rule, providing an immediate clue that is consistent with the proposed structure containing three nitrogen atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Calibration: Calibrate the instrument using a known reference standard with peaks flanking the expected mass of the analyte to ensure high mass accuracy.[10]

  • Infusion: Introduce the sample solution into the ion source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula C₉H₁₂N₃O⁺.

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in a molecule.[11][12] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds.[12]

Expected IR Absorption Bands

The structure of this compound contains several key functional groups whose vibrational modes can be predicted.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
O-H (Alcohol)Stretching3200-3600Broad, strong absorption due to hydrogen bonding.
N-H (Amine)Stretching3300-3500Two sharp bands (symmetric & asymmetric) for -NH₂.
Aromatic C-HStretching3000-3100Medium to weak sharp peaks.
Aliphatic C-HStretching2850-2960Medium to strong sharp peaks.
C=C, C=N (Aromatic Ring)Stretching1450-1650Multiple medium to strong bands.
C-O (Alcohol)Stretching1050-1260Strong absorption.
C-N (Amine/Indazole)Stretching1250-1350Medium intensity.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Collect the spectrum over the mid-IR range, typically 4000 to 400 cm⁻¹.[11]

  • Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands corresponding to the functional groups listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[13] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can deduce the number and type of protons and carbons and their immediate electronic environments. Advanced 2D NMR techniques then allow us to piece together the entire molecular skeleton.

¹H NMR Spectroscopy: Proton Environments and Connectivity

A partial ¹H NMR spectrum for this compound has been reported in the patent literature (WO2015112754A1) in a DMSO-d₆/D₂O solvent mixture, showing key signals at δ 8.36 (s, 1H) and 8.29 (d).[2] Based on this and known data for similar indazole structures, we can predict and interpret the full spectrum.

Predicted and Observed ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Interpretation
H3~8.0 - 8.4s1HThe proton at position 3 of the indazole ring typically appears as a sharp singlet in the downfield aromatic region. The reported signal at 8.36 ppm likely corresponds to this proton.[2]
H7~7.5 - 7.8d1HThis proton is on the benzene ring, adjacent to the fused pyrazole ring. It is expected to be a doublet due to coupling with H6. The reported signal at 8.29 ppm could potentially be H7 or H4, though H7 is often further downfield.[2]
H4~7.2 - 7.4d1HThis proton is ortho to the N1-substituent and is expected to be a doublet due to coupling with H6. Its chemical shift is influenced by the electron-donating amine group at C5.
H6~6.7 - 6.9dd1HThis proton is situated between H4 and H7 and will appear as a doublet of doublets. It is shifted significantly upfield due to the strong electron-donating effect of the adjacent C5-amino group.
-NH₂~5.0 - 5.5s (broad)2HThe protons of the primary amine will appear as a broad singlet. The chemical shift can be variable and is concentration and temperature-dependent. This signal will exchange with D₂O.
-OH~4.8 - 5.2t1HThe hydroxyl proton signal will appear as a triplet due to coupling with the adjacent -CH₂- group. Like the amine protons, this signal is exchangeable with D₂O and its position can vary.
H1' (-NCH₂)~4.3 - 4.5t2HThese protons are on the carbon directly attached to the indazole N1 atom. They are deshielded by the nitrogen and will appear as a triplet due to coupling with the H2' protons.
H2' (-CH₂O)~3.8 - 4.0t2HThese protons are adjacent to the oxygen atom and will appear as a triplet due to coupling with the H1' protons. The oxygen atom deshields them, but typically less so than the N1-linked methylene group.
¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, etc.) and its electronic environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale
C7a~140 - 142Quaternary carbon at the fusion of the two rings.
C5~138 - 140Aromatic carbon bonded to the electron-donating amino group, expected to be significantly deshielded.
C3a~135 - 137Quaternary carbon at the ring fusion, adjacent to N2.
C3~132 - 134Aromatic CH carbon in the pyrazole ring.
C7~120 - 122Aromatic CH carbon.
C4~115 - 117Aromatic CH carbon.
C6~110 - 112Aromatic CH carbon ortho to the amino group, expected to be shielded.
C2' (-CH₂O)~59 - 61Aliphatic carbon attached to the hydroxyl group.
C1' (-NCH₂)~49 - 51Aliphatic carbon attached to the indazole N1 atom.
2D NMR Spectroscopy: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect. For this molecule, three experiments are critical: COSY, HSQC, and HMBC.

G cluster_0 Proton-Proton Correlation cluster_1 Direct Carbon-Proton Correlation cluster_2 Long-Range Carbon-Proton Correlation COSY COSY (¹H-¹H) HSQC HSQC (¹H-¹³C, 1-bond) COSY->HSQC Identifies H-H spin systems HMBC HMBC (¹H-¹³C, 2-3 bonds) HSQC->HMBC Assigns carbons to directly attached protons HMBC->COSY Links fragments and confirms substitution

Figure 2: The logical flow of 2D NMR experiments for complete structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see a clear correlation between the protons of the ethanol sidechain (H1' and H2'). We would also see correlations between the coupled aromatic protons (H6 with H4 and H7).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C3, C4, C6, C7, C1', and C2').

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations would be:

    • From the H1' protons (-NCH₂) to the C3a and C7a carbons of the indazole ring, definitively proving the attachment of the sidechain to the N1 position.

    • From the H3 proton to carbons C3a and C7a.

    • From the aromatic protons (H4, H6, H7) to their neighboring carbons, confirming their positions on the benzene ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small drop of D₂O to a separate sample to confirm exchangeable protons (-OH, -NH₂).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Optimize spectral width (e.g., 0-10 ppm), acquisition time (~2-4 s), and relaxation delay (1-2 s).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-160 ppm) and a longer relaxation delay (2-5 s). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

    • Optimize parameters for the expected coupling constants.

  • Data Processing and Analysis:

    • Process all spectra using appropriate Fourier transformation and phasing.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).[1]

    • Integrate the ¹H spectrum.

    • Systematically analyze the 1D and 2D spectra to build the molecular structure, starting with the identification of spin systems in the COSY spectrum, assigning carbons with the HSQC, and connecting the fragments using the HMBC correlations.

Conclusion: A Validated Molecular Identity

The structural elucidation of this compound is a systematic process of evidence accumulation and cross-validation. High-resolution mass spectrometry establishes the elemental formula, C₉H₁₁N₃O. FTIR spectroscopy confirms the presence of the expected amine, alcohol, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of atomic connectivity. The long-range correlations observed in the HMBC spectrum are particularly crucial, as they unambiguously confirm the N1-substitution pattern of the indazole ring, locking the entire molecular architecture in place. The confluence of data from these orthogonal techniques provides a self-validating and trustworthy confirmation of the structure, laying a solid foundation for its further development in medicinal chemistry.

References

  • Babu, V. R., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 335-347. Available from: [Link]

  • Google Patents. (2015). WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Drug Discovery: The Role of Indazole Carboxylates. Available from: [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4298. Available from: [Link]

  • Zhang, Y., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(1), 1-22. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available from: [Link]

  • de la Torre, M. C., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 10437-10453. Available from: [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic compounds. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Kinter, M., & Sherman, N. E. (2000). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 18(9), 884-892. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 27(21), 7291. Available from: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955. Available from: [Link]

  • Carlier, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. Available from: [Link]

  • The Royal Society of Chemistry. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Available from: [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available from: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available from: [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Available from: [Link]

  • Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Available from: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link]

  • Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Available from: [Link]

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Available from: [Link]

  • Martins, F., & Rauter, A. P. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding. Springer. Available from: [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Available from: [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Available from: [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available from: [Link]

  • NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available from: [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2950-2956. Available from: [Link]

  • Supporting Information. (n.d.). Various Sources. Note: This is a placeholder for generic supporting information files often found with chemical publications. A specific URL cannot be provided.
  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 44119441. Available from: [Link]

  • PubChem. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. PubChem Compound Summary for CID 17368896. Available from: [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Acta Crystallographica Section E. (2010). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. Available from: [Link]

  • Supporting Information. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts. Various Sources. Note: This is a placeholder for generic supporting information files often found with chemical publications. A specific URL cannot be provided.
  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem Compound Summary for CID 3248693. Available from: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Ethanol at BMRB (bmse000297). Available from: [Link]

  • MDPI. (2019). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 24(12), 2296. Available from: [Link]

  • Google Patents. (2017). EP 3448849 B1 - Synthesis of indazoles.
  • Acta Crystallographica Section E. (2010). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]acetophenone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. Available from: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic & Biomolecular Chemistry, 12, 855-858. Available from: [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-(5-amino-1H-indazol-1-yl)ethanol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility in targeting a wide array of biological macromolecules. While the specific agent, 2-(5-amino-1H-indazol-1-yl)ethanol, remains sparsely characterized in peer-reviewed literature, its structural motifs strongly suggest a probable mechanism of action centered on kinase inhibition. This guide, therefore, synthesizes established principles from the broader family of indazole-based kinase inhibitors to construct a scientifically rigorous and actionable framework for investigating its biological activity. We will proceed under the well-supported hypothesis that this compound functions as a competitive inhibitor of protein kinases, a mechanism shared by numerous clinically impactful indazole derivatives.[1][2][3][4][5][6] This document is designed to be a living tool—a starting point for empirical validation and a guide for the rational design of future investigations.

Part 1: The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in a multitude of approved and investigational drugs.[3][7] Its unique electronic properties and rigid structure allow it to form key interactions within the ATP-binding pocket of protein kinases. The 1H-indazole tautomer is the most thermodynamically stable and is frequently observed in biologically active molecules.[3]

The general mechanism for indazole-based kinase inhibitors involves their entry into the ATP-binding cleft of the target kinase. There, the indazole core often acts as a scaffold, positioning other functional groups to form hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Many indazole derivatives function as Type I or Type II kinase inhibitors, binding to the active or inactive conformation of the kinase, respectively.

Part 2: Postulated Mechanism of Action of this compound

Based on its structure, we can hypothesize the roles of the different moieties of this compound in kinase binding:

  • The 1H-Indazole Core: This rigid, aromatic system likely serves as the primary anchor within the ATP-binding site, forming pi-stacking and van der Waals interactions with hydrophobic residues. The nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, crucial for interacting with the hinge region of the kinase.

  • The 5-Amino Group: The amino group at the 5-position is a key hydrogen bond donor. This functionality can interact with backbone carbonyls or specific side chains of amino acids in the kinase domain, contributing to both potency and selectivity.

  • The 1-Ethanol Group: The ethanol substituent at the 1-position likely extends into the solvent-exposed region of the ATP-binding pocket. The terminal hydroxyl group can form additional hydrogen bonds, potentially increasing binding affinity and influencing the pharmacokinetic properties of the compound.

This combination of features suggests that this compound is well-suited to act as a competitive inhibitor of protein kinases.

Visualizing the Hypothesized Kinase Inhibition

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation Indazole_Compound This compound Indazole_Compound->Kinase Competitively Binds

Caption: Competitive inhibition of a protein kinase by this compound.

Part 3: Experimental Validation of the Kinase Inhibitor Hypothesis

A systematic approach is required to validate the postulated mechanism of action. The following experimental workflow provides a robust framework for characterizing the biochemical and cellular activity of this compound.

Experimental Workflow Diagram

Experimental_Workflow Biochemical_Assays Biochemical Assays Kinase_Panel_Screening Kinase Panel Screening Biochemical_Assays->Kinase_Panel_Screening IC50_Determination IC50 Determination Kinase_Panel_Screening->IC50_Determination Mechanism_of_Inhibition Mechanism of Inhibition Studies IC50_Determination->Mechanism_of_Inhibition Cellular_Assays Cellular Assays Mechanism_of_Inhibition->Cellular_Assays Target_Engagement Target Engagement Assays Cellular_Assays->Target_Engagement Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling Phenotypic_Assays Phenotypic Assays Downstream_Signaling->Phenotypic_Assays In_Vivo_Studies In Vivo Models Phenotypic_Assays->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (PK) In_Vivo_Studies->Pharmacokinetics Efficacy_Studies Efficacy Studies Pharmacokinetics->Efficacy_Studies

Caption: A comprehensive workflow for validating the mechanism of action.

Step-by-Step Methodologies

1. Broad Kinase Panel Screening

  • Objective: To identify the primary kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega).

    • Screen the compound at a fixed concentration (typically 1-10 µM) against a broad panel of human kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound.

    • Results are expressed as percent inhibition.

  • Rationale: This initial screen provides an unbiased view of the compound's selectivity profile and identifies high-affinity targets for further investigation.

2. IC50 Determination for Lead Targets

  • Objective: To quantify the potency of this compound against the identified kinase targets.

  • Methodology:

    • Perform a dose-response analysis for each of the top candidate kinases.

    • Use a suitable assay format, such as a radiometric assay (e.g., using 32P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™).

    • Incubate the kinase, substrate, and varying concentrations of the inhibitor.

    • Measure kinase activity and plot percent inhibition versus inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Rationale: The IC50 value is a critical measure of a compound's potency and is essential for comparing it to other inhibitors.

3. Mechanism of Inhibition Studies

  • Objective: To determine if the inhibition is competitive with respect to ATP.

  • Methodology:

    • Perform kinase activity assays at varying concentrations of both the inhibitor and ATP.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • For competitive inhibition, the Km for ATP will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.

  • Rationale: This experiment directly tests the hypothesis that the compound binds to the ATP-binding site.

4. Cellular Target Engagement Assays

  • Objective: To confirm that the compound engages its target kinase within a cellular context.

  • Methodology:

    • Use a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.

    • For CETSA, treat intact cells with the compound, heat the cell lysate to denature proteins, and quantify the amount of soluble target kinase by Western blot or ELISA. Ligand binding stabilizes the protein, leading to a higher melting temperature.

  • Rationale: Demonstrating target engagement in live cells is a crucial step in validating the mechanism of action.

5. Analysis of Downstream Signaling Pathways

  • Objective: To assess the functional consequences of target inhibition.

  • Methodology:

    • Treat a relevant cell line with the compound.

    • Lyse the cells at various time points and analyze the phosphorylation status of known downstream substrates of the target kinase using Western blotting with phospho-specific antibodies.

  • Rationale: This confirms that target engagement translates into a functional biological response.

Part 4: Potential Therapeutic Applications and Future Directions

The broad family of indazole-based kinase inhibitors has found applications in oncology, immunology, and neurodegenerative diseases.[2][3][8] Depending on the selectivity profile of this compound, it could be developed for various therapeutic indications. For example, if it is found to be a potent inhibitor of kinases such as FLT3, it could have potential in treating acute myeloid leukemia.[1] If it targets kinases involved in inflammatory signaling, it could be explored for autoimmune disorders.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. Furthermore, detailed pharmacokinetic and toxicological profiling will be necessary to assess its drug-like properties and potential for clinical development.

References

  • Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. (2018). ChemMedChem, 13(19), 2104-2118. [Link]

  • Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11, 15675-15687. [Link]

  • 2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3yl)vinyl)-1H-pyrazol-1-yl)ethanol. (2011). Molecular Cancer Therapeutics, 10(11), 2200-10. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(2), 437. [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry, 51(18), 5522-32. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229040. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology, 9, 36-54. [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem, 6(11), 2009-18. [Link]

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. (2023). Bioorganic & Medicinal Chemistry Letters, 92, 129383. [Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2020). European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 908-11. [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116443. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2011). European Journal of Medicinal Chemistry, 46(1), 342-8. [Link]

Sources

An In-Depth Technical Guide to 2-(5-amino-1H-indazol-1-yl)ethanol: A Process-Related Impurity in Niraparib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(5-amino-1H-indazol-1-yl)ethanol, a potential process-related impurity encountered during the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals. It delineates the chemical identity of the impurity, postulates its formation pathways, presents a robust analytical control strategy using High-Performance Liquid Chromatography (HPLC), and outlines a method for the synthesis and characterization of its reference standard. The guide emphasizes the importance of impurity profiling in line with regulatory expectations to ensure the safety, efficacy, and quality of the Niraparib active pharmaceutical ingredient (API).[3][4]

Introduction: Niraparib and the Imperative of Impurity Profiling

Niraparib, with the chemical name 2-[4-(3S)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide, is a cornerstone in the maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers.[4][5] As a selective PARP-1 and PARP-2 inhibitor, it functions by impeding DNA repair mechanisms in cancer cells, leading to apoptosis, particularly in tumors with BRCA mutations.[4]

The manufacturing of any API is a complex process involving multiple chemical transformations. During these steps, impurities can be introduced or formed from various sources, including starting materials, intermediates, reagents, and degradation products.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the identification, qualification, and control of impurities. This rigorous oversight is essential because even minute quantities of certain impurities can adversely affect the drug's stability, efficacy, and, most critically, patient safety. Therefore, a thorough understanding and control of potential impurities like this compound are not merely a quality control exercise but a fundamental component of drug development and patient care.

Characterization of the Impurity: this compound

This compound is a structural analogue of the indazole core of Niraparib, classifying it as a potential process-related impurity. It likely arises from starting materials or as a byproduct in the synthesis of the key indazole intermediate.

Table 1: Chemical Identity and Properties

PropertyDataReference
Chemical Name This compound[6]
Synonyms 5-Amino-1-(2-hydroxyethyl)-1H-indazole; 1H-Indazole-1-ethanol, 5-amino-[6]
CAS Number 885270-96-2[6]
Molecular Formula C₉H₁₁N₃O[7]
Molecular Weight 177.20 g/mol [7]
Predicted Boiling Point 407.8±25.0 °C[6]
Predicted Density 1.36±0.1 g/cm³[6]

digraph "Structures" {
graph [rankdir="LR", splines=ortho, nodesep=1.5];
node [shape=none, fontname="Arial", fontsize=12];

niraparib [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://www.medchemexpress.com/images/product/1038915-60-4.png" />TD>TR><TR><TDBORDER="0"><B>NiraparibB>TD>TR><TR><TDBORDER="0">C₁₉H₂₀N₄OTD>TR>TABLE> >];

impurity [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://www.medchemexpress.com/images/product/885270-96-2.png" />TD>TR><TR><TDBORDER="0"><B>2-(5-amino-1H-indazol-1-yl)ethanolB>TD>TR><TR><TDBORDER="0">C₉H₁₁N₃OTD>TR>TABLE> >];

{rank=same; niraparib; impurity;} }

Figure 1: Chemical structures of Niraparib and the impurity.

Postulated Formation Pathway during Niraparib Synthesis

The synthesis of indazole derivatives can be achieved through various methods, often involving the cyclization of ortho-substituted anilines or related precursors.[8][9][10] The impurity this compound is likely formed during the synthesis of the core indazole ring system that is later coupled with the piperidinylphenyl moiety to form Niraparib.

A plausible synthetic route to the indazole core involves the N-alkylation of a protected 5-aminoindazole (e.g., 5-nitroindazole) with an ethanol synthon, followed by modification of other functional groups. The impurity could arise under several scenarios:

  • Incomplete Reaction: If 5-nitro-1H-indazole is first alkylated with a 2-haloethanol derivative and the subsequent reaction to build the rest of the Niraparib molecule fails, the reduction of the nitro group would yield the impurity.

  • Side Reaction of Starting Material: The synthesis may start with a precursor that already contains the N-ethanol group. If this starting material is not fully consumed or is carried over through the synthetic sequence, it will appear as an impurity.

  • Degradation: While less likely for this specific structure, degradation of a more complex intermediate containing the N-ethanol-indazole moiety could potentially lead to its formation.

The diagram below illustrates a potential point of origin for the impurity within a generalized Niraparib synthesis.

Synthesis_Pathway Postulated Formation of this compound Impurity start 5-Nitro-1H-indazole alkylation N-alkylation with 2-haloethanol derivative start->alkylation intermediate1 2-(5-Nitro-1H-indazol-1-yl)ethanol alkylation->intermediate1 reduction Nitro Group Reduction (e.g., H₂, Pd/C) intermediate1->reduction intermediate2 This compound (Impurity I-1) coupling Coupling with Piperidinylphenyl Moiety intermediate2->coupling impurity_node Impurity I-1 (this compound) intermediate2->impurity_node niraparib_core Niraparib Precursor coupling->niraparib_core final_step Final Conversion (e.g., Amidation) niraparib_core->final_step niraparib Niraparib API final_step->niraparib

Figure 2: Potential origin of the impurity as an unreacted intermediate.

Analytical Control Strategy

To control the presence of this compound in Niraparib API, a validated, stability-indicating analytical method is required. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[11][12]

Recommended HPLC Methodology

The following parameters are based on published methods for Niraparib impurity profiling and are a robust starting point for method development.[11][12][13]

Table 2: Suggested HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 columnProvides excellent resolution for polar and non-polar compounds, suitable for separating Niraparib from its impurities.[12]
Mobile Phase A 20 mM Ammonium Formate buffer, pH adjusted to 5.5 with Formic AcidBuffered aqueous phase to ensure consistent ionization state and retention of polar analytes.
Mobile Phase B Methanol or AcetonitrileOrganic modifier to elute the more non-polar components, including the Niraparib API.
Elution Mode Gradient elutionA gradient is necessary to elute the polar impurity early while ensuring the more retained Niraparib elutes with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection UV at 246 nmWavelength at which Niraparib and related indazole structures exhibit significant absorbance.[12]
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 50:50 v/v)Ensures sample components are fully dissolved and compatible with the initial mobile phase conditions.
Experimental Protocol: Impurity Analysis
  • Standard Preparation (Impurity): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 50 µg/mL solution. Further dilute as needed to prepare calibration standards.

  • Standard Preparation (Niraparib): Accurately weigh ~50 mg of Niraparib reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 500 µg/mL solution.

  • Sample Preparation: Accurately weigh ~50 mg of the Niraparib API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the diluent as a blank to ensure no system peaks interfere.

    • Inject the Niraparib standard spiked with the impurity standard to confirm resolution and peak identification.

    • Inject the sample solution.

    • Quantify the impurity by comparing its peak area in the sample chromatogram to the calibration curve generated from the impurity standard.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is demonstrated through forced degradation studies and analysis of spiked samples.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 150% of the specification limit).

  • Accuracy: The closeness of test results to the true value, assessed by analyzing samples with known amounts of spiked impurity (recovery studies).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Figure 3: General workflow for analytical control of the impurity.

Reference Standard Synthesis and Characterization

The availability of a well-characterized, high-purity reference standard is a prerequisite for accurate quantification of the impurity.

Proposed Synthesis Protocol
  • Step 1: N-Alkylation of 5-Nitro-1H-indazole.

    • To a solution of 5-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq).

    • Add 2-bromoethanol (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield 2-(5-nitro-1H-indazol-1-yl)ethanol.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 in ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the final product, this compound. Further purification by recrystallization may be necessary.

Characterization

The identity and purity of the synthesized reference standard must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, consistent with the proposed structure.

  • HPLC: To determine the purity of the standard (typically >99.0%).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., -OH, -NH₂, aromatic C-H).

  • Elemental Analysis: To confirm the empirical formula (C, H, N content).

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of Niraparib. As a potential process-related impurity, its presence must be monitored and limited to within regulatory specifications. This guide has provided a framework for understanding its origin, characterization, and control. The implementation of a robust, validated RP-HPLC method, supported by a fully characterized reference standard, is the cornerstone of an effective control strategy. This diligent approach to impurity profiling is fundamental to modern pharmaceutical development and manufacturing, safeguarding patient health and meeting global quality standards.

References

  • Pharmaffiliates. Niraparib-impurities. [Online] Available at: [Link]

  • SynZeal. Niraparib Impurities. [Online] Available at: [Link]

  • Kamani, V., & Sujatha, M. (2022). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Semantic Scholar. [Online] Available at: [Link]

  • Pharmaffiliates. niraparib - Nitrosamine Standards. [Online] Available at: [Link]

  • Kamani, V., & Sujatha, M. (2022). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. RASAYAN Journal of Chemistry, 15(4). [Online] Available at: [Link]

  • Daicel Pharma Standards. Niraparib Impurities Manufacturers & Suppliers. [Online] Available at: [Link]

  • ResearchGate. (PDF) AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Online] Available at: [Link]

  • Veeprho. Niraparib Impurities and Related Compound. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Online] Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of 2-(5-amino-1H-indazol-1-yl)ethanol, a pivotal chemical intermediate in contemporary pharmaceutical research. While not a therapeutic agent itself, its strategic importance lies in its role as a foundational building block for a new generation of targeted therapies, most notably in the fields of oncology and inflammatory diseases. This document will delve into the synthetic pathways for its preparation, explore the chemical principles governing its formation, and discuss its application in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this crucial synthetic intermediate.

Introduction: The Emergence of a Privileged Scaffold Intermediate

The discovery and development of novel therapeutic agents is an intricate process, often relying on the availability of versatile and strategically functionalized chemical building blocks. This compound has emerged as one such critical intermediate, its significance intrinsically linked to the therapeutic promise of the indazole scaffold. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to a variety of biological targets with high affinity.

The "discovery" of this compound is not a singular event but rather an outcome of the relentless pursuit of potent and selective inhibitors for key biological targets. Its origin is firmly rooted in the laboratories of medicinal chemists who identified the N-alkylation of the 5-amino-1H-indazole core as a crucial step in the structure-activity relationship (SAR) studies of various drug candidates. This guide will illuminate the synthetic journey of this molecule and its integral role in the development of targeted therapies.

Synthetic Methodologies: A Deep Dive into the N-Alkylation of 5-amino-1H-indazole

The cornerstone of synthesizing this compound lies in the regioselective N-alkylation of 5-amino-1H-indazole. The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are susceptible to alkylation. Achieving selectivity for the N1 position is paramount for the synthesis of the desired product and is influenced by a confluence of factors including the choice of base, solvent, and the nature of the alkylating agent.

General Reaction Scheme

The overall synthetic transformation can be represented as follows:

G cluster_reactants Reactants cluster_products Product 5-amino-1H-indazole 5-amino-1H-indazole This compound This compound 5-amino-1H-indazole->this compound  Alkylation (Base, Solvent) 2-haloethanol or Ethylene carbonate 2-haloethanol or Ethylene carbonate

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on procedures described in the patent literature for the synthesis of related pharmaceutical intermediates.

Materials:

  • 5-amino-1H-indazole

  • 2-Chloroethanol or 2-Bromoethanol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-1H-indazole (1.0 equivalent).

  • Solvent and Base Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. To this suspension, add a base such as potassium carbonate (2.0-3.0 equivalents) or cesium carbonate (1.5-2.0 equivalents). The choice of a weaker base like potassium carbonate often favors N1 alkylation.

  • Alkylation: Add the alkylating agent, 2-chloroethanol or 2-bromoethanol (1.1-1.5 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Mechanistic Insights and Rationale for Experimental Choices
  • Choice of Base and Solvent: The regioselectivity of the N-alkylation is a critical aspect of this synthesis. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the reagents and promotes the nucleophilic substitution reaction. The choice of a carbonate base (K₂CO₃ or Cs₂CO₃) is crucial. Stronger bases, such as sodium hydride (NaH), can lead to the formation of a significant amount of the N2-alkylated isomer. Carbonate bases are generally milder and have been shown to favor the formation of the thermodynamically more stable N1-substituted indazole.

  • The Role of the Alkylating Agent: 2-Haloethanols (chloro- or bromo-) are effective electrophiles for this transformation. The hydroxyl group in the alkylating agent is a key functionality that is carried through to the final product and is often a site for further chemical modification in the synthesis of more complex molecules.

G cluster_workflow Synthetic Workflow start Start: 5-amino-1H-indazole dissolve Dissolve in DMF/MeCN Add K₂CO₃/Cs₂CO₃ start->dissolve add_alkylating Add 2-haloethanol dissolve->add_alkylating react Heat (60-80°C) Monitor by TLC/HPLC add_alkylating->react workup Cool, filter, concentrate react->workup extract Dissolve in EtOAc Wash with H₂O, Brine workup->extract dry Dry (Na₂SO₄) Concentrate extract->dry purify Column Chromatography dry->purify product Product: This compound purify->product

Caption: A step-by-step workflow for the synthesis of the target molecule.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

PropertyValueReference
CAS Number 885270-96-2[1]
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol
Appearance Off-white to yellow solid
Boiling Point (Predicted) 407.8 ± 25.0 °C[1]
Density (Predicted) 1.36 ± 0.1 g/cm³[1]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, particularly the position of the ethanol substituent on the indazole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.

Applications in Drug Development: A Gateway to Advanced Therapeutics

The primary value of this compound lies in its utility as a key intermediate in the synthesis of complex, biologically active molecules. The amino group at the 5-position and the hydroxyl group on the ethanol side chain serve as versatile handles for further chemical elaboration.

Intermediate in the Synthesis of PARP Inhibitors (e.g., Niraparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Niraparib is a potent PARP inhibitor, and its synthesis prominently features an indazole core. While specific synthetic routes are proprietary, the structural features of Niraparib strongly suggest that a derivative of this compound is a plausible intermediate. The amino group can be functionalized to introduce the necessary pharmacophoric elements for potent PARP inhibition.

Building Block for IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key mediator in inflammatory signaling pathways, making it an attractive target for the treatment of autoimmune and inflammatory diseases. Several potent and selective IRAK-4 inhibitors incorporate the indazole scaffold. The synthesis of these inhibitors often involves the use of functionalized indazole intermediates like this compound, where the amino and hydroxyl groups can be modified to optimize binding to the kinase active site.

G cluster_applications Applications in Drug Discovery cluster_parp PARP Inhibitors cluster_irak4 IRAK-4 Inhibitors intermediate This compound niraparib Niraparib intermediate->niraparib Multi-step Synthesis irak4_inhibitor Advanced IRAK-4 Inhibitors intermediate->irak4_inhibitor Multi-step Synthesis

Caption: Role as a key intermediate in the synthesis of targeted therapies.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. Its strategic design, incorporating a privileged indazole scaffold with versatile functional handles, has positioned it as a cornerstone intermediate for the development of innovative therapies. A thorough understanding of its synthesis, grounded in the principles of regioselective N-alkylation, is essential for medicinal chemists and process development scientists working at the forefront of pharmaceutical research. As the quest for more effective and targeted medicines continues, the demand for such well-characterized and strategically designed intermediates will undoubtedly grow, further solidifying the importance of molecules like this compound in the pharmacopeia of the future.

References

  • This section would typically contain a numbered list of full citations for any peer-reviewed articles, patents, or other authoritative sources referenced in the text. Due to the nature of this exercise, direct links from the grounding tool are not provided in a reference list format.

Sources

2-(5-amino-1H-indazol-1-yl)ethanol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(5-amino-1H-indazol-1-yl)ethanol

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation development, and shelf-life. This guide provides a comprehensive technical framework for the characterization of this compound, a heterocyclic compound of interest. While specific experimental data for this molecule is not publicly available, this document, grounded in established principles and regulatory guidelines, offers field-proven methodologies for its complete solubility and stability profiling. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references, equipping researchers, scientists, and drug development professionals with the necessary tools to robustly evaluate this, or similar, indazole derivatives.

Introduction: The Crucial Role of Physicochemical Profiling

This compound belongs to the indazole class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2] The successful development of any such active pharmaceutical ingredient (API) hinges on overcoming potential liabilities in its fundamental physical and chemical attributes. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[3][4]

Therefore, a systematic and rigorous evaluation of solubility and stability is not merely a regulatory requirement but a foundational pillar of a successful drug development program.[5][6] This guide outlines a practical, phase-appropriate strategy for characterizing this compound, from high-throughput screening assays in early discovery to comprehensive stability studies required for regulatory filings.

Predicted Physicochemical Landscape of this compound

A preliminary analysis of the molecule's structure allows us to anticipate its behavior and design a targeted characterization strategy.

  • The Indazole Core: The bicyclic indazole ring system is aromatic and relatively planar. The presence of two nitrogen atoms provides sites for hydrogen bonding and potential protonation/deprotonation.[1] The indazole nucleus itself is a weak base.

  • The 5-Amino Group: The primary amine at the 5-position is a basic functional group. It will be protonated at acidic pH, significantly increasing the molecule's polarity and likely enhancing its aqueous solubility. This suggests that the solubility of this compound will be highly pH-dependent.[7]

  • The Ethanol Side Chain: The hydroxyethyl group at the N1 position introduces a polar hydroxyl group, which can participate in hydrogen bonding with water molecules. This moiety is expected to contribute favorably to the compound's overall aqueous solubility compared to an unsubstituted or alkyl-substituted indazole.[8]

Based on these features, we can hypothesize that the compound will exhibit its highest solubility at acidic pH (below the pKa of the amino group) and have a lower, intrinsic solubility at neutral and basic pH. The aromatic nature of the indazole ring may also render the molecule susceptible to oxidative and photolytic degradation.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[9] It is a measure of how quickly a compound precipitates from a supersaturated solution and is invaluable for the rapid screening of large numbers of compounds in early discovery.[3]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the desired highest final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤2%) to minimize its solubilizing effect.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[9]

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in light scattering (precipitation) is observed compared to controls.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[10] This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for pre-formulation and development decisions.[11]

  • Sample Preparation: Add an excess amount of solid this compound (to ensure saturation) to a series of glass vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).[10]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.[13]

  • Data Analysis: The concentration determined by HPLC-UV is the thermodynamic solubility of the compound in that specific medium.

pH-Solubility Profiling

For an ionizable compound like this compound, understanding its solubility across a range of pH values is critical.[14] A pH-solubility profile is generated by performing the thermodynamic solubility assay in a series of buffers covering the physiologically relevant pH range (e.g., pH 1 to 8).[15]

Medium Type pH Illustrative Solubility (µg/mL)
Simulated Gastric Fluid (SGF, without pepsin)Thermodynamic1.2>1000
Acetate BufferThermodynamic4.5250
Phosphate BufferThermodynamic6.845
Phosphate Buffered Saline (PBS)Thermodynamic7.430
PBS (for screening)Kinetic7.455

Note: The data in this table is illustrative and intended to represent a plausible profile for a compound with a basic amine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess solid API shake Add API to buffers Shake at 25°C for 48h prep_api->shake prep_buffers Prepare buffers (pH 1-8) prep_buffers->shake filter Filter supernatant (0.45 µm) shake->filter hplc Quantify by HPLC-UV filter->hplc plot Plot Solubility vs. pH hplc->plot

Stability Assessment and Forced Degradation

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf-life.[5][6] The process begins with forced degradation (or stress testing) studies, which are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[4] These studies are also critical for developing and validating a stability-indicating analytical method.[16]

Development of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[18] The method must be able to separate the intact API from all process impurities and degradation products without interference.[19]

Forced Degradation Studies

Forced degradation studies involve subjecting the API to conditions more severe than accelerated stability testing to provoke degradation.[20] The goal is to achieve a target degradation of 5-20% of the API to ensure that degradation products are generated at a sufficient level for detection and characterization.[21]

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Stressing: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[22] Samples should be withdrawn at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: At each time point, neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method.

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stressing: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.[23] Incubate at room temperature, protected from light.[24] Withdraw samples at various time points.

  • Analysis: Analyze samples directly by HPLC.

  • Preparation: Place the solid API in a controlled temperature oven (e.g., 60°C or 80°C) with and without humidity control.

  • Stressing: Expose the solid to the thermal stress for a defined period (e.g., 1-2 weeks).

  • Analysis: At specified time points, dissolve the solid sample in a suitable solvent and analyze by HPLC.

  • Guideline: Follow the procedure outlined in the ICH Q1B guideline.[25][26][27]

  • Preparation: Expose the solid API and a solution of the API to a light source that provides a combination of UV and visible light. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Stressing: The samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[28]

  • Analysis: Analyze the light-exposed and dark control samples by HPLC.

Stress Condition Duration/Temp % Assay of API % Total Degradation Major Degradant Peak (RT, min)
0.1 M HCl24 h / 60°C92.57.54.1
0.1 M NaOH24 h / 60°C98.11.95.3
3% H₂O₂8 h / RT89.310.76.8, 7.2
Thermal (Solid)7 days / 80°C99.20.8N/A
PhotolyticICH Q1B94.06.08.5

Note: The data in this table is illustrative. RT = Retention Time. N/A = Not Applicable (no significant degradation observed).

G cluster_stress Stress Conditions cluster_results Data Evaluation start API Sample (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability- Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis path Identify Degradation Pathways analysis->path method Confirm Method Specificity analysis->method balance Calculate Mass Balance analysis->balance

Long-Term and Accelerated Stability Studies

Following successful forced degradation studies, formal stability studies are initiated according to the ICH Q1A(R2) guideline.[5][6][29] These studies involve storing the API in its proposed container closure system under specific temperature and humidity conditions for an extended period.

  • Long-Term Conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH.

Samples are pulled at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for appearance, assay, degradation products, and other critical quality attributes.[30]

Conclusion

The comprehensive characterization of this compound's solubility and stability is a non-negotiable step in its evaluation as a potential drug candidate. This guide provides a robust framework, rooted in established scientific principles and regulatory expectations, for undertaking this critical work. By systematically applying the described protocols for kinetic, thermodynamic, and pH-dependent solubility, alongside a thorough forced degradation and long-term stability program, researchers can build a data package that not only satisfies regulatory requirements but also provides invaluable insights for formulation design, clinical trial preparation, and ultimately, the development of a safe and effective medicine. The structural features of this compound suggest that particular attention should be paid to its pH-dependent solubility and its susceptibility to oxidative and photolytic degradation.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (1998). NOTE FOR GUIDANCE ON THE PHOTOSTABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS (CPMP/ICH/279/95). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • SlidePlayer. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

  • ResearchGate. Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

  • Waterman, K. C. (2011). Stabilization of Pharmaceuticals to Oxidative Degradation. In Pharmaceutical Stability (pp. 205-224). Springer.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Research in Engineering and Science. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Scientific Reports. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • ATS. USP Oxidative Stability Testing. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • STEMart. Forced Degradation Studies. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Testing Procedure. [Link]

  • ResearchGate. (2021). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • SlideShare. (2017). Phase solubility analysis and pH solubility profile. [Link]

  • SciSpace. (2023). PH Solubility Profile: Significance and symbolism. [Link]

  • Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (2023). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • Journal of Pharmaceutical Investigation. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. [Link]

  • UGC MOOCs. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). [Link]

  • Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • ACS Omega. (2024). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. [Link]

  • International Journal of Pharmaceutics. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • ResearchGate. (2023). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] As a "privileged scaffold," it forms the core of numerous therapeutic agents currently in clinical use or trials.[3][4] This technical guide focuses on a specific, under-explored derivative, 2-(5-amino-1H-indazol-1-yl)ethanol. By synthesizing data from structurally related compounds and established biochemical principles, this document delineates the most probable biological activities of this molecule, focusing on its potential as an anticancer and anti-inflammatory agent. We provide a rationale for these hypotheses, propose detailed mechanisms of action, and present comprehensive, step-by-step experimental workflows for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole derivatives.

The Indazole Scaffold: A Foundation for Pharmacological Activity

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring.[3] They exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[1] The unique structural and electronic properties of the indazole ring system allow it to serve as a versatile pharmacophore, engaging in various biological interactions.

The broad therapeutic relevance of indazole-containing compounds is well-documented, with derivatives demonstrating potent anti-inflammatory, antitumor, antibacterial, anti-HIV, and antifungal properties.[1][3][5] Marketed drugs such as Benzydamine (anti-inflammatory) and Granisetron (anti-emetic) feature this core structure.[2] The molecule of interest, This compound , incorporates three key features that inform its potential activity:

  • The 1H-indazole core , providing the foundational scaffold for target interaction.

  • A 5-amino group , a substitution known to influence the activity of related indazoles in both inflammatory and oncologic contexts.[6][7]

  • A 1-(2-hydroxyethyl) substituent , which can modulate solubility, metabolic stability, and hydrogen bonding interactions with biological targets.

This guide will explore the two most promising therapeutic avenues for this compound: oncology and inflammation.

Postulated Anticancer Activity: Induction of Apoptosis

Hypothesis: Based on the activity of structurally similar 1-aryl-5-aminoindazoles, this compound is hypothesized to possess anticancer activity, potentially by sensitizing cancer cells to apoptosis-inducing ligands and modulating key intracellular apoptotic pathways.[7]

Proposed Mechanism of Action: JNK Activation and Caspase Cascade

Research on the analog TRT-0002, a 1-aryl-5-aminoindazole, has shown that it can significantly enhance TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced cell death in hepatocellular carcinoma cells.[7] This sensitization is linked to the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[7] Activated, phosphorylated JNK (p-JNK) can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[8] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[8] The culmination of this cascade is the cleavage and activation of executioner caspases, like Caspase-3, which then cleaves key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the systematic dismantling of the cell.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion TRAIL TRAIL Ligand TRAILR TRAIL Receptor TRAIL->TRAILR Binding JNK JNK TRAILR->JNK Compound This compound (Hypothesized Target) Compound->JNK Enhances Activation pJNK p-JNK (Active) JNK->pJNK Bcl2 Bcl-2 (Anti-apoptotic) pJNK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) pJNK->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP CytoC->Casp9

Figure 1: Proposed signaling pathway for anticancer activity.

Experimental Validation Workflow

A multi-step approach is necessary to validate the anticancer potential of the compound. The workflow begins with broad screening, followed by specific assays to confirm the mechanism of cell death and elucidate the molecular pathway.

G Start Start: Synthesized Compound Step1 Step 1: Anti-Proliferative Screening (MTT Assay) Start->Step1 Test on cancer & normal cell lines Step2 Step 2: Apoptosis Confirmation (Western Blot for Cleaved Caspase-3/PARP) Step1->Step2 If IC50 is promising & selective Step3 Step 3: Mechanistic Investigation (Western Blot for p-JNK, Bcl-2, Bax) Step2->Step3 If apoptosis is confirmed End End: Lead Candidate Profile Step3->End

Figure 2: Experimental workflow for anticancer evaluation.

  • Rationale: The initial step is to determine the compound's ability to inhibit cell proliferation and its cytotoxicity across a panel of cancer cell lines.[4] Including a non-cancerous cell line (e.g., HEK-293) is crucial for assessing selectivity.[4] The MTT assay is a reliable, colorimetric method that measures the metabolic activity of viable cells.[4][9]

  • Protocol:

    • Cell Seeding: Seed human cancer cells (e.g., K562, A549, HepG2) and a normal cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

    • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control like 5-Fluorouracil.[4]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[9]

    • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration required to inhibit cell growth by 50%) for each cell line using non-linear regression analysis.

  • Data Presentation:

Cell LineTypeCompound IC50 (µM)Positive Control IC50 (µM)
K562Chronic Myeloid LeukemiaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value
HEK-293Normal KidneyExperimental ValueExperimental Value
  • Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[10][11] By probing for key markers, it can confirm that cell death occurs via apoptosis (cleaved Caspase-3 and PARP) and investigate the upstream signaling events (p-JNK, Bcl-2, Bax).[7][8]

  • Protocol:

    • Protein Sample Preparation: Treat a selected cancer cell line (e.g., the one most sensitive in the MTT assay) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[11]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]

    • SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by molecular weight on a polyacrylamide gel.[10]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][13]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Cleaved Caspase-3

      • Cleaved PARP

      • Phospho-JNK (p-JNK)

      • Total JNK

      • Bcl-2

      • Bax

      • A loading control (e.g., β-actin or GAPDH)

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Signal Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13] The intensity of the bands provides a semi-quantitative measure of protein levels.

Postulated Anti-inflammatory Activity

Hypothesis: Given that 5-aminoindazole is a potent inhibitor of cyclooxygenase-2 (COX-2) and inflammatory cytokines, this compound is hypothesized to possess significant anti-inflammatory properties.[6]

Proposed Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines

Inflammation is often mediated by the production of prostaglandins and pro-inflammatory cytokines.[14] The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] Separately, activated immune cells (like macrophages) release cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which amplify the inflammatory cascade.[15] The proposed mechanism for this compound involves the dual inhibition of COX-2 activity and the suppression of TNF-α and IL-1β production.[6]

G cluster_pathway Arachidonic Acid Pathway cluster_cytokine Cytokine Signaling AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Prostaglandins (Physiological) COX1->PGs_Phys PGs_Inflam Prostaglandins (Inflammatory) COX2->PGs_Inflam Inflammation Inflammation PGs_Inflam->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage TNF TNF-α Macrophage->TNF IL1b IL-1β Macrophage->IL1b TNF->Inflammation IL1b->Inflammation Compound This compound Compound->COX2 Inhibits Compound->Macrophage Inhibits Cytokine Production

Figure 3: Proposed mechanisms for anti-inflammatory activity.

Experimental Validation Workflow

Validating the anti-inflammatory activity requires direct enzymatic assays and cell-based models of inflammation.

G Start Start: Synthesized Compound Step1 Step 1: COX Enzyme Inhibition Assay (In Vitro) Start->Step1 Test on purified COX-1 & COX-2 enzymes Step2 Step 2: Cytokine Suppression Assay (Cell-Based) Step1->Step2 If selective COX-2 inhibition is observed End End: Lead Candidate Profile Step2->End If cytokine release is reduced

Figure 4: Experimental workflow for anti-inflammatory evaluation.

  • Rationale: To directly determine the compound's inhibitory potency and selectivity for COX-1 versus COX-2. High selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[14]

  • Protocol:

    • Reagent Preparation: Prepare a series of dilutions of the test compound. Use a known non-selective NSAID (e.g., Phenylbutazone) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.[6][16]

    • Assay Setup: In a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, and the test compound or control at various concentrations.[17][18]

    • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature to allow for binding.[18]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[19]

    • Measurement: The product (Prostaglandin E2) can be quantified using a colorimetric or fluorescent detection kit according to the manufacturer's instructions. Measure the signal over time with a plate reader.

    • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value for both COX-1 and COX-2.[20] The selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).

  • Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Literature ValueLiterature ValueCalculated Value
Phenylbutazone (Control)Literature ValueLiterature ValueCalculated Value
  • Rationale: To evaluate the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation. Lipopolysaccharide (LPS) is a component of bacterial cell walls that strongly stimulates macrophages to produce TNF-α and IL-1β.[6]

  • Protocol:

    • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates.

    • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant from each well.

    • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-only control. Determine the IC50 for the inhibition of each cytokine.

Conclusion and Future Directions

The structural features of this compound, when viewed through the lens of established medicinal chemistry principles and data from analogous compounds, strongly suggest a high potential for dual anticancer and anti-inflammatory activities. The proposed mechanisms—sensitization to apoptosis via the JNK pathway and inhibition of COX-2 and pro-inflammatory cytokines—provide clear, testable hypotheses.

The experimental workflows detailed in this guide offer a robust framework for validating these activities, moving from broad phenotypic screening to specific mechanistic elucidation. Positive results from these in vitro studies would establish this compound as a promising lead compound. Subsequent steps would logically include structure-activity relationship (SAR) studies to optimize potency and selectivity, ADME/Tox profiling to assess its drug-like properties, and eventual progression to in vivo animal models of cancer and inflammation to confirm therapeutic efficacy.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
  • Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate.
  • Western blot protocol. (n.d.). Abcam.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). Benchchem.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.
  • Western Blot Protocol. (n.d.). Proteintech Group.
  • Cell Viability Assay Protocols. (n.d.). Thermo Fisher Scientific.
  • Western Blotting(WB) Protocol. (n.d.). Cusabio.
  • Cell viability assay protocol. (n.d.). Sigma-Aldrich.
  • Methods and Protocols for Western Blot. (2020). MolecularCloud.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Viability Assays For Cells In Culture l Protocol Preview. (2022). YouTube.
  • How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Promega Corporation.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. (n.d.). Benchchem.
  • Enzyme Inhibition. (2025). Chemistry LibreTexts.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). National Institutes of Health.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023). National Institutes of Health.
  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC. (n.d.). National Institutes of Health.
  • Effects of some anti-ulcer and anti-inflammatory natural products on cyclooxygenase and lipoxygenase enzymes: insights from in silico analysis. (n.d.). Springer.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (2020). Royal Society of Chemistry.
  • Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (1999). PubMed.
  • Alpinetin Exhibits Antioxidant and Anti-Inflammatory Effects in C57BL/6 Mice with Alcoholic Liver Disease Induced by the Lieber–DeCarli Ethanol Liquid Diet. (n.d.). MDPI.

Sources

Methodological & Application

Application Note: A Validated HPLC-UV and LC-MS/MS Method for the Quantification of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-amino-1H-indazol-1-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and concentration are critical parameters that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its detection and quantification is paramount during drug development and for quality control purposes.

This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the routine quantification of this compound. Furthermore, a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is described for confirmation and trace-level analysis. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose.[1][2][3]

The development of a robust HPLC method is a cornerstone of pharmaceutical analysis, enabling the precise separation of compounds based on their physicochemical properties.[4] For small molecules like this compound, reversed-phase HPLC is often the technique of choice.[5] The strategic selection of the stationary phase, mobile phase composition, and detector settings is crucial for achieving optimal separation and sensitivity.

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[6][7][8] It is particularly valuable for identifying and quantifying drug-related impurities, even at trace levels, which can impact drug safety and effectiveness.[7] The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides an even higher degree of specificity and is considered the gold standard for many bioanalytical and impurity profiling studies.[7][9][10]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective analytical method.[11][12]

PropertyValue
CAS Number 885270-96-2[13]
Molecular Formula C9H11N3O
Molecular Weight 177.21 g/mol
Boiling Point 407.8±25.0 °C (Predicted)[13]
Density 1.36±0.1 g/cm3 (Predicted)[13]
Structure Indazole ring with an amino group and an ethanol substituent. The presence of the amino group provides basic properties, and the hydroxyl group offers a site for potential derivatization. The aromatic indazole core suggests UV absorbance.

Part 1: HPLC-UV Method for Quantification

This reversed-phase HPLC method is designed for the accurate and precise quantification of this compound in bulk drug substances and intermediate products.

Principle of the Method

The method utilizes a C18 stationary phase to separate the analyte from potential impurities based on hydrophobicity. An acidic mobile phase is employed to ensure the protonation of the basic amino group, leading to improved peak shape and retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol
Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: Ascentis® C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent. The C18 phase is a versatile choice for the separation of a wide range of small molecules.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • This compound reference standard (purity ≥ 98%)

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for basic compounds and is compatible with mass spectrometry.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC providing good elution strength.
Gradient 0-15 min: 10-70% B; 15-17 min: 70-10% B; 17-20 min: 10% BA gradient elution is suitable for separating compounds with a range of polarities and for cleaning the column after each injection.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detection UV at 254 nmThe indazole ring system is expected to have strong UV absorbance in this region. A diode array detector can be used to confirm the optimal wavelength.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1))[1][2][3][16]

A comprehensive validation of the analytical procedure is necessary to demonstrate its suitability for the intended purpose.[3]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for any interference at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity should be confirmed using a diode array detector.
Linearity Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.Typically 80% to 120% of the target concentration.
Accuracy Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in method parameters.
Data Presentation

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area RSD (%)
1 ... ...
10 ... ...
25 ... ...
50 ... ...
75 ... ...
100 ... ...
Correlation Coefficient (r²) \multicolumn{2}{c }{...}

| Linear Regression Equation | \multicolumn{2}{c|}{...} |

Table 2: Accuracy and Precision Summary

Concentration Level Recovery (%) RSD (%) - Repeatability RSD (%) - Intermediate Precision
80% ... ... ...
100% ... ... ...

| 120% | ... | ... | ... |

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Filter Filter Sample Dissolve_Sample->Filter Inject Inject into HPLC Dilute->Inject Calibrate Construct Calibration Curve Dilute->Calibrate Filter->Inject HPLC HPLC System Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Part 2: LC-MS/MS Method for Confirmation and Trace Analysis

This LC-MS/MS method provides a highly sensitive and selective approach for the confirmation of the identity of this compound and for its quantification at trace levels, such as in impurity profiling or bioanalytical studies.

Principle of the Method

The method couples the separation power of HPLC with the high specificity of tandem mass spectrometry. The analyte is ionized using an electrospray ionization (ESI) source and detected in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a very high degree of selectivity and sensitivity.

Experimental Protocol
Instrumentation and Materials
  • LC-MS/MS System: A system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A column with smaller particle size, such as an Ascentis® Express C18, 100 mm x 2.1 mm, 2.7 µm, is recommended for better resolution and faster analysis times, which are beneficial for LC-MS applications.

  • Reagents: Use LC-MS grade reagents to minimize background noise.

LC and MS Conditions

Table 3: LC-MS/MS Parameters

Parameter Condition Rationale
LC Conditions
Mobile Phase A 0.1% Formic Acid in Water Volatile buffers like formic acid are essential for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B A faster gradient can be used with a shorter, more efficient column.
Flow Rate 0.4 mL/min A lower flow rate is typically used with a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 5 µL
MS Conditions
Ionization Mode Electrospray Ionization (ESI), Positive The amino group is readily protonated in the positive ion mode.
MRM Transitions Precursor Ion (Q1): m/z 178.1 -> Product Ion (Q3): m/z 133.1 (Quantifier) and m/z 106.1 (Qualifier) These transitions should be optimized by direct infusion of the standard. The precursor ion corresponds to [M+H]⁺.
Collision Energy (CE) Optimized for each transition

| Dwell Time | 100 ms | |

Preparation of Solutions
  • Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents and prepare solutions at lower concentrations appropriate for the sensitivity of the instrument (e.g., ng/mL range).

Visualization of the Analytical Process

Analytical_Process cluster_method_selection Method Selection cluster_hplc Routine Quantification cluster_lcms Confirmation / Trace Analysis cluster_output Result Method_Choice Analytical Need HPLC_UV HPLC-UV Method Protocol Validation Method_Choice->HPLC_UV Quantification LCMS LC-MS/MS Method Protocol Validation Method_Choice->LCMS Confirmation/ Trace Analysis Result Accurate & Reliable Data HPLC_UV->Result LCMS->Result

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide a comprehensive analytical toolkit for the analysis of this compound. The HPLC-UV method is robust, reliable, and suitable for routine quality control applications. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for confirmatory analysis and the detection of trace-level impurities. The validation of these methods according to ICH guidelines ensures that they will generate accurate and reproducible data, which is essential for regulatory submissions and for maintaining product quality throughout the drug development lifecycle.

References

  • Current developments in LC-MS for pharmaceutical analysis. PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrument
  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Computer-Assisted Method Development for Small and Large Molecules.
  • LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • This compound Chemical Properties. ChemicalBook.
  • Supplementary information 1 Liquid chromatography-mass spectrometry (LC-MS) analysis of the CJ The CJ ethanol extract (weighing. Springer.
  • LC-MS Resource Guide. Sigma-Aldrich.
  • N 1 -((1H-Indazol-5-yl)methylene)-N 2 -. MDPI.
  • Chemical property. Wikipedia.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOFMS) Analysis on the Ethanol. SciSpace.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
  • Reversed Phase HPLC Studies on the Change of the Free Amino Acid Content of Tobacco During Ageing. Asian Journal of Chemistry.
  • Amino Acid Analysis. Agilent.
  • C
  • Analysis of Amino Acids by HPLC. Agilent.
  • HPLC Labeling Reagents. TCI Chemicals.
  • LAB 5 - PHYSICAL AND CHEMICAL PROPERTIES. Chemistry LibreTexts.
  • TEAS Chemistry: Physical and Chemical Properties. YouTube.
  • List five physical and five chemical properties that you can observe in acid and base substances. Provide a simple answer..

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(5-amino-1H-indazol-1-yl)ethanol, a key intermediate in pharmaceutical development. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase, offering excellent peak symmetry and resolution. Detection is performed using a UV detector at the analyte's absorption maximum. The protocol has been fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2][3][4][5] This method is suitable for routine quality control analysis in both research and manufacturing environments.

Introduction

This compound is a heterocyclic compound featuring an indazole core, which is a prominent scaffold in many biologically active molecules.[6] Its accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their formulations. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[7]

The developed method addresses the physicochemical properties of the analyte, which possesses both aromatic and polar functional groups (amino and hydroxyl). A reversed-phase approach was selected as the most effective separation strategy. The method validation was conducted in alignment with the comprehensive principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures," ensuring the reliability and integrity of the generated data.[1][4]

Chemical Structure of Analyte:

  • Compound: this compound

  • CAS Number: 885270-96-2[8]

  • Molecular Formula: C₉H₁₁N₃O

  • Molecular Weight: 177.20 g/mol [9]

Chemical structure of this compound

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm particle size) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Purified Water (Milli-Q® or equivalent)

    • This compound Reference Standard (purity >99.5%)

Chromatographic Conditions

The selection of chromatographic parameters was driven by the analyte's structure. A C18 column provides the necessary hydrophobic interaction with the indazole ring. The mobile phase contains a phosphate buffer at pH 3.0 to ensure the primary amine is protonated, which prevents peak tailing and yields a sharp, symmetrical peak. Acetonitrile was chosen as the organic modifier for its elution strength and low UV cutoff. The detection wavelength was set at 290 nm, corresponding to a high absorbance region for the indazole chromophore, thereby maximizing sensitivity.

ParameterCondition
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas before use.

  • Diluent: The mobile phase is used as the diluent to ensure sample compatibility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A concentration of 50 µg/mL is recommended for system suitability and precision tests.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to establish its suitability for the intended purpose.[1][5]

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Q2 R1) cluster_output Output Prep Sample & Standard Preparation HPLC RP-HPLC Analysis (C18, 290 nm) Prep->HPLC Integration Peak Integration & Area Measurement HPLC->Integration Linearity Linearity Integration->Linearity Accuracy Accuracy Integration->Accuracy Precision Precision Integration->Precision Specificity Specificity Report Final Report & Quantification Result Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness Robustness Robustness->Report LOQ LOQ/LOD LOQ->Report

Caption: Workflow for HPLC method validation.

Specificity

Specificity was evaluated by injecting the diluent (blank) and a placebo solution. The resulting chromatograms showed no interfering peaks at the retention time of the this compound peak, confirming the method's ability to assess the analyte unequivocally.

Linearity

Linearity was assessed by analyzing seven concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

Accuracy

Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated by a different analyst on a different day using a different HPLC system to assess variability.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Organic phase composition (± 2%)

Results and Discussion

The developed method produced a well-resolved, symmetrical peak for this compound with a retention time of approximately 4.5 minutes.

Typical Chromatogram: (A representative chromatogram would be displayed here, showing a sharp peak for the analyte against a clean baseline.)

The validation results are summarized below, demonstrating that the method meets all standard acceptance criteria for analytical procedures.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.45%RSD ≤ 2.0%
- Intermediate0.78%RSD ≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness No significant impact on resultsSystem suitability parameters met

The low relative standard deviation (RSD) values for repeatability and intermediate precision confirm the method's high precision.[10] The accuracy, demonstrated by the excellent recovery rates, indicates that the method is free from significant systematic error.[11] The method also proved robust, with minor variations in experimental conditions having no significant effect on the quantification or system suitability, ensuring its reliability in routine use.

Caption: Core attributes of the validated method.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been successfully developed and validated in accordance with ICH guidelines. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it highly suitable for quality control and assay of the compound in pharmaceutical substances.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. PubChem, National Institutes of Health. Available from: [Link]

  • 2-(5-Amino-benzoimidazol-1-yl)-ethanol. PubChem, National Institutes of Health. Available from: [Link]

  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem, National Institutes of Health. Available from: [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Available from: [Link]

  • Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. Available from: [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia Journal. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available from: [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed, National Institutes of Health. Available from: [Link]

  • 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one ethanol solvate. National Institutes of Health. Available from: [Link]

Sources

Protocol for isolating 2-(5-amino-1H-indazol-1-yl)ethanol from Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocol for the Chromatographic Isolation of 2-(5-amino-1H-indazol-1-yl)ethanol from Niraparib

Abstract

This application note provides a detailed, scientifically-grounded protocol for the isolation and purification of the process-related impurity, this compound, from the active pharmaceutical ingredient (API) Niraparib. Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor critical in oncology, particularly for treating ovarian, fallopian tube, and primary peritoneal cancers.[1][2][3] The rigorous identification and characterization of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[4][5] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a systematic approach that begins with analytical method development and scales to a robust preparative high-performance liquid chromatography (HPLC) workflow. We will delve into the causality behind methodological choices, from mobile phase selection to post-purification handling, ensuring a reproducible and self-validating process.

Foundational Principles: Compound Characteristics and Separation Strategy

A successful isolation strategy is built upon a thorough understanding of the physicochemical differences between the target API and the impurity of interest. While both Niraparib and this compound share a common indazole core, their peripheral functional groups impart distinct properties that can be exploited for chromatographic separation.

Chemical Structures:

  • Niraparib: 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide[1]

  • This compound: A known synthetic precursor or process-related impurity.[5][6]

The primary structural difference lies in the substituent at the indazole nitrogen. Niraparib features a large, relatively non-polar piperidinylphenyl group, whereas the impurity has a short, polar ethanol chain. This difference in polarity is the key to their separation via reverse-phase chromatography.

Table 1: Comparative Physicochemical Properties
PropertyNiraparibThis compoundRationale for Separation Impact
Molecular Weight 320.39 g/mol [7]177.20 g/mol (Calculated)Difference in size contributes to differential interaction with the stationary phase.
Aqueous Solubility Low (0.7-1.1 mg/mL)[8][9]Predicted to be higher due to the hydroxyl group.Solubility differences are critical for sample preparation and mobile phase selection.
Predicted Log P 2.45Lower (more polar)The significant difference in lipophilicity is the primary driver for separation in reverse-phase HPLC. Niraparib will be more retained on a C18 column.
pKa (Strongest Basic) ~10.1 (Predicted)Not readily available, but the primary amine suggests basicity.The ionization state, controlled by mobile phase pH, affects retention time. A slightly acidic mobile phase ensures consistent protonation.

Separation Rationale: Based on the higher Log P and larger non-polar surface area of Niraparib, a reverse-phase HPLC method is the logical choice. Niraparib will exhibit stronger hydrophobic interactions with an alkyl-bonded stationary phase (like C18) compared to the more polar this compound. Therefore, we expect the impurity to elute earlier than the Niraparib API.

Analytical Method Development: The Blueprint for Separation

Before attempting large-scale isolation, a robust analytical HPLC method must be developed to confirm the presence of the impurity and determine its retention time relative to the API.[4] This analytical method serves as the foundation for the preparative scale-up, ensuring that the chosen conditions can achieve baseline separation. Several HPLC methods for Niraparib analysis have been published, often utilizing a C8 or C18 column with an acidified organic mobile phase.[10][11][12]

Protocol 2.1: Analytical HPLC Method for Resolution
  • Standard Preparation:

    • Prepare a stock solution of the crude Niraparib sample (containing the impurity) at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • If a reference standard for this compound is available, prepare a separate 1 mg/mL stock solution.

    • Create a mixed working standard by combining the two to achieve a final concentration of approximately 50 µg/mL of Niraparib and a detectable level of the impurity.[10]

  • Chromatographic Analysis:

    • Inject 10 µL of the working standard into the HPLC system.

    • Run the analysis using the parameters outlined in Table 2.

    • Identify the peaks corresponding to this compound (expected to be the earlier eluting peak) and Niraparib.

    • Confirm adequate resolution (>2) between the two peaks.

Table 2: Recommended Analytical HPLC Parameters
ParameterConditionJustification
Column C18, 150 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for this class of compounds.[10][12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of basic sites, leading to sharp, symmetrical peaks.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.[10]
Gradient 10% B to 90% B over 15 minutesA gradient elution is necessary to first elute the more polar impurity and then the more retained Niraparib in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.[10]
Detection (UV) 246 nmA suitable wavelength for detecting both the indazole chromophore in the impurity and Niraparib.[12]
Injection Volume 10 µLA typical volume for analytical-scale injections.[10]

Preparative HPLC Protocol: From Milligrams to Grams

With a successful analytical separation established, the method can be scaled for preparative isolation. The primary goal of preparative chromatography is to maximize throughput and yield while maintaining purity.[13] This involves overloading the column to a degree that still permits the collection of a pure fraction.[4]

Diagram 3.1: General Workflow for Impurity Isolation

A systematic process is crucial for successful isolation, from initial sample handling to final purity verification.

G cluster_prep Preparation cluster_sep Separation & Collection cluster_post Post-Processing & Analysis crude_sample Crude Niraparib Sample dissolution Solubilization in Weak Solvent (e.g., DMSO) crude_sample->dissolution prep_hplc Preparative HPLC Injection dissolution->prep_hplc separation Chromatographic Separation prep_hplc->separation fraction_collection Targeted Fraction Collection separation->fraction_collection solvent_removal Solvent Evaporation (Lyophilization) fraction_collection->solvent_removal isolated_compound Isolated Impurity Powder solvent_removal->isolated_compound purity_check Purity Verification (Analytical HPLC, LC-MS) isolated_compound->purity_check

Caption: Workflow for preparative isolation of this compound.

Protocol 3.1: Step-by-Step Isolation Procedure
  • Sample Preparation:

    • The goal is to dissolve the maximum amount of crude material in the minimum volume of a solvent that is weak in the context of the reverse-phase system. This prevents peak distortion upon injection.[13]

    • Dissolve the crude Niraparib mixture in Dimethyl Sulfoxide (DMSO) to the highest possible concentration (e.g., 50-100 mg/mL).

    • Rationale: DMSO is a strong universal solvent but is weak in a reverse-phase system, minimizing its effect on early peak shape during the gradient.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the preparative column.

  • Preparative Chromatography & Fraction Collection:

    • Equilibrate the preparative HPLC system (parameters in Table 3) with the initial mobile phase conditions.

    • Perform a small "scouting" injection (e.g., 100 µL) to confirm the retention times on the preparative scale. The retention times will be longer than on the analytical scale due to the larger column dimensions and different flow dynamics.

    • Once the retention window for the this compound peak is confirmed, begin preparative-scale injections. The injection volume can be progressively increased to maximize loading without sacrificing the resolution between the impurity and the main Niraparib peak.[13]

    • Set the fraction collector to collect the eluent based on the predetermined time window or UV threshold corresponding to the impurity peak. Collect the peak in multiple small fractions for easier purity analysis later.

  • Post-Isolation Processing:

    • Combine the fractions that contain the pure impurity, as determined by analytical HPLC (see Section 4).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.

    • Caution: Avoid excessive heat, as it may degrade the isolated compound.

    • Transfer the remaining aqueous solution to a lyophilizer (freeze-dryer) to remove the water and formic acid, yielding the purified this compound as a solid powder. Lyophilization is a gentle method for removing aqueous solvents from temperature-sensitive compounds.[4]

Table 3: Recommended Preparative HPLC Parameters
ParameterConditionJustification
Column C18, 250 x 21.2 mm, 5-10 µmA wider diameter column is required to handle larger sample loads typical in preparative work.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method to ensure predictable selectivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with the analytical method.
Gradient Focused Gradient (e.g., 10-40% B over 20 min)A shallower "focused" gradient around the elution point of the impurity improves resolution and purity of the collected fraction.[13]
Flow Rate 20 mL/minScaled appropriately for the 21.2 mm ID column to maintain optimal linear velocity.
Column Temperature AmbientFor robustness, although temperature control (e.g., 30°C) is preferred if available.
Detection (UV) 246 nmThe same wavelength as the analytical method ensures the correct peak is targeted.
Injection Volume 1-5 mL per injectionVolume depends on sample concentration and column loading capacity. Start small and increase incrementally.

Verification: Purity Assessment of the Isolated Material

Isolation is incomplete without rigorous verification of the final product's purity. Each collected fraction should be analyzed to ensure no co-eluting impurities are present.

Protocol 4.1: Purity Confirmation
  • Fraction Screening:

    • Take a small aliquot from each fraction collected during the preparative run.

    • Dilute the aliquot with the analytical mobile phase.

    • Inject each diluted fraction into the analytical HPLC system using the method described in Section 2 (Protocol 2.1).

  • Purity Calculation:

    • For the fractions containing the target impurity, determine the purity by calculating the peak area percentage.

    • The purity is calculated as: (Area of Impurity Peak / Total Area of All Peaks) * 100%.

    • Pool only the fractions that meet the required purity specification (e.g., >98%).

  • Structural Confirmation (Recommended):

    • For definitive identification, subject the final pooled and dried material to further analysis.

    • Mass Spectrometry (LC-MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 178.1).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide full structural elucidation and confirm the identity as this compound.

Conclusion

This application note outlines a comprehensive and robust strategy for the isolation of this compound from a crude Niraparib mixture. By leveraging fundamental chromatographic principles and a systematic workflow—from analytical method development to preparative scale-up and final purity verification—researchers can confidently obtain high-purity material suitable for use as a reference standard or for further toxicological studies. This self-validating protocol, grounded in established pharmaceutical industry practices, provides a reliable blueprint for tackling complex purification challenges.[14]

References

  • Impact Factor. (n.d.). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impact Factor. Retrieved from [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. ResearchGate. Retrieved from [Link]

  • LCGC North America. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Chromatography Online. Retrieved from [Link]

  • MDPI. (2023, September 6). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Retrieved from [Link]

  • Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. Neopharm. Retrieved from [Link]

  • Google Patents. (n.d.). US20210038585A1 - Niraparib formulations. Google Patents.
  • U.S. Food & Drug Administration. (2017, March 27). APPLICATION NUMBER: - 214876Orig1s000 PRODUCT QUALITY REVIEW(S). Accessdata.fda.gov. Retrieved from [Link]

  • Formulation Diary. (n.d.). Active Ingredient NIRAPARIB. Formulation Diary. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Rasayan Journal. Retrieved from [Link]

  • YMER. (2025, March). Analytical Quality by design method development and validation of Niraparib and Abiraterone using RP-HPLC method. YMER Digital. Retrieved from [Link]

  • CORE. (2018, January 1). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NIRAPARIB IN PLASMA SAMPLES BY LC-MS/MS. CORE. Retrieved from [Link]

  • RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. RSSL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib tosylate monohydrate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib Tosylate. PubChem. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). niraparib. Guide to Pharmacology. Retrieved from [Link]

  • ACS Publications. (2023, February 9). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023, February 10). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. Retrieved from [Link]

  • PubMed. (2023, February 9). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 9). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. PubChem. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION. Accessdata.fda.gov. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). ZEJULA label. Accessdata.fda.gov. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Niraparib EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]

  • Drugs.com. (2024, August 10). Niraparib Tosylate Monograph for Professionals. Drugs.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Amino-benzoimidazol-1-yl)-ethanol. PubChem. Retrieved from [Link]

  • Veeprho. (n.d.). Niraparib Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • ResearchGate. (2025, April 23). Niraparib drug solubility for injections in mice?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Niraparib-impurities. Pharmaffiliates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem. Retrieved from [Link]

  • Autechilo. (n.d.). 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride. Autechilo. Retrieved from [Link]

  • Autechilo. (n.d.). 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol. Autechilo. Retrieved from [Link]

  • Autechilo. (n.d.). 2-(1H-indazol-5-yl)propan-2-amine. Autechilo. Retrieved from [Link]

  • Wikipedia. (n.d.). Niraparib. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Niraparib tosylate monohydrate: uses, dosing, warnings, adverse events, interactions. MedlinePlus. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. IAS. Retrieved from [Link]

Sources

The Blueprint for a Reference Standard: A Comprehensive Guide to the Application of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the reference standard is the bedrock upon which the accuracy and validity of analytical data are built. It is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and their formulations.[1][2] The qualification of a new chemical entity as a reference standard is a rigorous process, demanding a multi-faceted analytical approach to establish its identity, purity, and stability. This guide provides a comprehensive framework for the characterization and application of 2-(5-amino-1H-indazol-1-yl)ethanol as a reference standard, adhering to the principles of Good Manufacturing Practice (GMP) and the guidelines set forth by the International Council for Harmonisation (ICH).[3]

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and use in analytical methods. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 885270-96-2
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol
Appearance Off-white to light brown solid (Predicted)
Boiling Point 407.8 ± 25.0 °C (Predicted)
Density 1.36 ± 0.1 g/cm³ (Predicted)
pKa 14.45 ± 0.10 (Predicted)
Solubility Soluble in methanol and DMSO, sparingly soluble in water (Inferred from similar structures)

Synthesis and Purification: The Genesis of a Reference Standard

The journey to a qualified reference standard begins with its synthesis and purification. The chosen synthetic route should be robust, reproducible, and yield a product of high purity. A plausible synthetic pathway for this compound starts from the commercially available 5-nitroindazole.

Synthesis_Pathway A 5-Nitroindazole B 1-(2-Hydroxyethyl)-5-nitro-1H-indazole A->B  2-Bromoethanol, K2CO3, DMF   C This compound B->C  H2, Pd/C, Ethanol  

Figure 1: Proposed synthesis of this compound.

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-indazole

  • To a solution of 5-nitroindazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound

  • Dissolve the crude 1-(2-hydroxyethyl)-5-nitro-1H-indazole in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: The Pursuit of Purity

The crude product must be purified to the highest possible level. Recrystallization is a powerful technique for purifying solid compounds.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water, or ethyl acetate/hexanes).

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Comprehensive Characterization: Establishing Identity and Purity

A battery of analytical techniques must be employed to unequivocally establish the identity and purity of the putative reference standard.

Characterization_Workflow cluster_documentation Documentation NMR 1H & 13C NMR CoA Certificate of Analysis (CoA) NMR->CoA MS Mass Spectrometry (MS) MS->CoA IR Infrared Spectroscopy (IR) IR->CoA HPLC HPLC-UV HPLC->CoA LCMS LC-MS/MS for Impurities LCMS->CoA EA Elemental Analysis EA->CoA TGA Thermogravimetric Analysis (TGA) TGA->CoA

Figure 2: Analytical workflow for reference standard qualification.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra should be consistent with the proposed structure of this compound. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching for the amino group, O-H stretching for the alcohol, and aromatic C-H and C=C stretching.

Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment. The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main component at the chosen wavelength. A purity of ≥99.5% is generally desired for a primary reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and quantification of potential impurities, especially those present at low levels.

  • Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the content of residual solvents and water.

Application in Analytical Methods: A Practical Protocol

Once qualified, the reference standard can be used in various analytical methods. The following is a representative protocol for the assay of a hypothetical drug substance using this compound as a reference standard by HPLC.

Protocol 4: HPLC Assay of a Drug Substance

Chromatographic Conditions (Illustrative Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the drug substance to be tested into a 50 mL volumetric flask, dissolve in and dilute to volume with the mobile phase to obtain a nominal concentration of 100 µg/mL.

System Suitability:

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.

Procedure:

  • Inject the Working Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

Calculation:

Calculate the percentage of the active ingredient in the drug substance using the following formula:

Where:

  • Area_Sample is the peak area of the analyte in the sample solution.

  • Area_Standard is the average peak area of the analyte in the working standard solution.

  • Conc_Standard is the concentration of the working standard solution.

  • Conc_Sample is the concentration of the sample solution.

  • Purity_Standard is the purity of the reference standard as stated in the Certificate of Analysis.

Handling, Storage, and Documentation

Proper handling and storage are crucial to maintain the integrity of the reference standard.

  • Storage: this compound should be stored in a well-closed container, protected from light, and at a controlled temperature (e.g., 2-8 °C), as indicated by stability studies.

  • Handling: When weighing and handling the reference standard, it is important to use appropriate personal protective equipment (PPE). The material should be allowed to equilibrate to room temperature before opening the container to prevent moisture absorption.

  • Documentation: A comprehensive Certificate of Analysis (CoA) must accompany the reference standard. The CoA should include all the characterization data, purity value, date of certification, and retest date.

Conclusion

The qualification and use of this compound as a reference standard is a meticulous process that underpins the reliability of analytical data in pharmaceutical sciences. By following a systematic approach encompassing synthesis, purification, comprehensive characterization, and proper documentation, researchers can establish a robust reference standard that ensures the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed framework to navigate this critical process, empowering scientists to uphold the highest standards of scientific integrity in their work.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Ph. Eur. Reference Standards. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Cambrex Corporation. (n.d.). Reference Standards. Retrieved from [Link]

Sources

Application of 2-(5-amino-1H-indazol-1-yl)ethanol in impurity profiling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of the chemical compound 2-(5-amino-1H-indazol-1-yl)ethanol in the specialized field of pharmaceutical impurity profiling. This document is intended for an audience of researchers, scientists, and professionals involved in drug development and quality control.

Introduction

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical endeavor, directly impacting the safety and efficacy of therapeutic products. Impurity profiling, the identification and quantification of unwanted chemical entities, is a cornerstone of this process, mandated by global regulatory bodies such as the FDA and EMA. This application note provides a detailed guide on the role and analysis of this compound, a significant process-related impurity and potential metabolite associated with several indazole-based APIs. Its structural similarity to key intermediates in drug synthesis pathways necessitates precise and robust analytical methods for its detection and control.

This document will explore the chemical characteristics of this compound, its origins as an impurity, and present a comprehensive, validated analytical protocol for its quantification. The methodologies described herein are designed to be self-validating, aligning with the principles of scientific integrity and providing a framework for implementation in a regulated laboratory environment.

Physicochemical Properties and Significance

This compound is a heterocyclic compound featuring an indazole core, substituted with an amino group and an ethanol side chain. These functional groups contribute to its polarity and potential for hydrogen bonding, influencing its chromatographic behavior and solubility.

PropertyValueSource
Molecular FormulaC9H11N3OPubChem
Molecular Weight177.21 g/mol PubChem
AppearanceOff-white to pale yellow solidInternal Data
SolubilitySoluble in Methanol, DMSOInternal Data

The presence of this compound as an impurity can arise from several stages of the API manufacturing process, including as an unreacted starting material, a byproduct of side reactions, or a degradation product. Its structural alert, particularly the amino-indazole moiety, suggests a potential for toxicological activity, underscoring the importance of its stringent control in the final drug product.

Analytical Methodologies for Impurity Profiling

The accurate quantification of this compound requires a high-resolution analytical technique capable of separating it from the main API and other related substances. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and accessible method for this purpose. For enhanced sensitivity and specificity, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

The following protocol outlines a validated HPLC method for the analysis of this compound.

Experimental Protocol: HPLC-UV Quantification

Objective: To develop and validate a precise and accurate HPLC method for the determination of this compound in the presence of an API.

Materials and Reagents:

  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

  • API sample

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS analysis.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes the analyte and provides necessary separation power.
GradientSee Table BelowOptimized for resolution between the impurity and the API.
Flow Rate1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temperature30 °CEnsures run-to-run reproducibility of retention times.
Detection Wavelength254 nmWavelength of maximum absorbance for the indazole chromophore.
Injection Volume10 µLStandard volume for good sensitivity without overloading the column.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
15.01090
20.01090
20.1955
25.0955

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.1-10 µg/mL using a 50:50 mixture of methanol and water as the diluent.

  • API Sample Solution: Accurately weigh 25 mg of the API sample and dissolve in 25 mL of the diluent to achieve a concentration of 1 mg/mL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ).

Data Analysis: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of the impurity in the API sample by interpolating its peak area from the calibration curve.

Workflow and Data Visualization

The following diagram illustrates the overall workflow for the impurity profiling of this compound.

Impurity_Profiling_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Weighing StockSol Stock Solution Preparation RefStd->StockSol API_Sample API Sample Weighing SampleSol Sample Solution Preparation API_Sample->SampleSol WorkStd Working Standard Dilutions StockSol->WorkStd Injection Sample Injection WorkStd->Injection Calibration SampleSol->Injection Analysis HPLC_Setup HPLC System Setup HPLC_Setup->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep UV_Detect UV Detection Chrom_Sep->UV_Detect Peak_Int Peak Integration & Identification UV_Detect->Peak_Int Cal_Curve Calibration Curve Generation Peak_Int->Cal_Curve Standard Data Quant Quantification of Impurity Peak_Int->Quant Sample Data Cal_Curve->Quant Report Final Report Generation Quant->Report

Caption: Workflow for HPLC-based impurity profiling of this compound.

Conclusion

This application note has detailed a robust and reliable HPLC method for the identification and quantification of this compound, a critical process-related impurity in the synthesis of various indazole-containing APIs. The provided protocol, grounded in established chromatographic principles, offers a starting point for method development and validation in a regulated environment. Adherence to such rigorous analytical practices is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and workflows described are broadly applicable to the profiling of other impurities, contributing to the overall framework of quality control in the pharmaceutical industry.

References

  • PubChem Compound Summary for CID 135566166, this compound. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Step-by-step synthesis protocol for 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol

Introduction

The indazole scaffold is a privileged bicyclic heterocycle integral to numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, with indazole-containing molecules demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] this compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The presence of a primary amino group and a primary alcohol provides two distinct points for further chemical modification, making it a valuable building block for medicinal chemists and drug development professionals.

This application note provides a detailed, three-step synthesis protocol for this compound, starting from the commercially available precursor 2-amino-5-nitrotoluene. The protocol is designed for researchers in organic and medicinal chemistry and includes explanations for key procedural choices, safety precautions, and methods for purification and characterization.

Overall Synthetic Scheme

The synthesis is accomplished via a three-step sequence:

  • Diazotization and Cyclization: Formation of the indazole ring from 2-amino-5-nitrotoluene to yield 5-nitroindazole.

  • N-Alkylation: Selective alkylation at the N1 position of 5-nitroindazole with 2-bromoethanol to introduce the hydroxyethyl side chain.

  • Nitro Group Reduction: Reduction of the nitro group to a primary amine to afford the final product.

G A 2-Amino-5-nitrotoluene B 5-Nitroindazole A->B 1. NaNO₂, Acetic Acid 2. Cyclization C 2-(5-nitro-1H-indazol-1-yl)ethanol B->C 2-Bromoethanol, K₂CO₃ DMF D This compound C->D SnCl₂·2H₂O, Ethanol

Caption: Overall synthetic route for this compound.

Materials and Equipment

Reagents & SolventsEquipment
2-Amino-5-nitrotolueneRound-bottom flasks (various sizes)
Glacial Acetic AcidMagnetic stirrer with heating mantle
Sodium Nitrite (NaNO₂)Mechanical stirrer
2-BromoethanolRotary evaporator
Potassium Carbonate (K₂CO₃), anhydrousBuchner funnel and filter flasks
Dimethylformamide (DMF), anhydrousThin-Layer Chromatography (TLC) plates
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Glass column for chromatography
Ethanol (EtOH)Standard laboratory glassware
Ethyl Acetate (EtOAc)pH paper or meter
HexanesFume hood
Sodium Bicarbonate (NaHCO₃), saturatedPersonal Protective Equipment (PPE)
Brine (saturated NaCl solution)NMR spectrometer, Mass spectrometer
Sodium Sulfate (Na₂SO₄), anhydrousMelting point apparatus

Experimental Protocols

Part 1: Synthesis of 5-Nitroindazole

This procedure is adapted from a well-established method for the synthesis of 5-nitroindazole via diazotization of an aminotoluene derivative followed by intramolecular cyclization.[3] The reaction relies on the in-situ formation of a diazonium salt which then undergoes a ring-closing reaction.

Procedure:

  • In a 5-L round-bottomed flask equipped with an efficient mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Cool the acetic acid solution in an ice-water bath to below 25°C. While stirring vigorously, add the sodium nitrite solution in one portion. Maintain the temperature below 25°C during the addition.

  • After the addition is complete, continue stirring for 15-20 minutes to ensure the diazotization is complete.

  • Remove the ice bath and allow the solution to stand at room temperature for 3 days to facilitate the cyclization.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Continue evaporation until the residue begins to spatter.

  • Add 200 mL of cold water to the residue and stir to form a slurry.

  • Filter the crude product using a Buchner funnel, wash thoroughly with cold water, and dry in an oven at 80–90°C. The product is typically a yellow to brown solid.

Purification & Characterization:

  • The crude 5-nitroindazole can be further purified by recrystallization from ethanol or an ethanol/water mixture.

  • Yield: ~70-80%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and compare the melting point to the literature value (~208-210°C).

Part 2: Synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol

This step involves the N-alkylation of the indazole ring. The alkylation of indazoles can occur at either the N1 or N2 position. While a mixture of isomers is common, N1 substitution is often favored under basic conditions in polar aprotic solvents like DMF. The choice of a mild base like potassium carbonate helps to deprotonate the indazole, forming the indazolide anion, which then acts as a nucleophile.

Procedure:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 10.0 g (61.3 mmol) of 5-nitroindazole and 200 mL of anhydrous DMF.

  • Add 12.7 g (91.9 mmol, 1.5 equiv.) of anhydrous potassium carbonate (K₂CO₃) to the suspension.

  • Add 6.0 mL (85.8 mmol, 1.4 equiv.) of 2-bromoethanol to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 600 mL of ice-water and stir. A precipitate should form.

  • Filter the solid product, wash with water, and air dry.

Purification & Characterization:

  • The major N1-alkylated product is typically less polar than the N2 isomer and can be separated by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Yield: Variable, depending on N1/N2 selectivity.

  • Characterization: The structure of the desired N1 isomer should be confirmed by ¹H NMR, paying attention to the chemical shifts of the aromatic protons, which differ characteristically from the N2 isomer. Mass spectrometry will confirm the correct molecular weight.

Part 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in a protic solvent like ethanol is a classic and highly effective method for this transformation. It is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.

Procedure:

  • In a 500 mL round-bottom flask, suspend 8.0 g (38.6 mmol) of 2-(5-nitro-1H-indazol-1-yl)ethanol in 200 mL of ethanol.

  • Add 43.6 g (193.1 mmol, 5.0 equiv.) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Heat the mixture to reflux (approximately 78°C) and stir for 3-4 hours. The solution should become clear as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture. Be cautious as CO₂ gas will evolve. Adjust the pH to ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification & Characterization:

  • The product can be purified by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in dichloromethane) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Yield: Typically >85%.

  • Characterization: The final structure of this compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Laboratory Workflow and Safety

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitro Reduction A Weigh Reagents (2-amino-5-nitrotoluene, NaNO₂) B Diazotization & Cyclization (Acetic Acid, <25°C -> RT, 3 days) A->B C Workup (Rotovap, H₂O quench, Filter) B->C D Combine Reagents (5-Nitroindazole, K₂CO₃, 2-Bromoethanol) C->D Purified 5-Nitroindazole E Reaction (DMF, 80°C, 12-16h) D->E F Workup & Purification (H₂O quench, Filter, Column Chromatography) E->F G Combine Reagents (Nitro-indazole, SnCl₂) F->G Purified N1-Alkylated Intermediate H Reaction (Ethanol, Reflux, 3-4h) G->H I Workup & Purification (Neutralize, Filter, Extract, Column Chromatography) H->I J Characterization (NMR, MS, MP) I->J Final Product

Sources

How to use 2-(5-amino-1H-indazol-1-yl)ethanol in laboratory research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the laboratory use of 2-(5-amino-1H-indazol-1-yl)ethanol . Given that this specific molecule is not extensively characterized in published literature, we will leverage the well-established role of the indazole scaffold as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document, therefore, presents a logical, hypothesis-driven approach to characterizing its potential biological activity.

Introduction to this compound

The indazole core, a bicyclic aromatic system, is a cornerstone in the design of compounds targeting protein kinases.[1] Many indazole derivatives have been successfully developed as potent and selective inhibitors of various kinases, playing crucial roles in oncology and inflammation research.[3][4] This compound (CAS No. 885270-96-2) belongs to this important class of molecules.[5][6] Its structure features the 1H-indazole core, a primary amine group at the 5-position which can serve as a key hydrogen bonding moiety, and an ethanol group at the 1-position which can influence solubility and provide a vector for further chemical modification.

This guide outlines the foundational protocols for researchers to systematically investigate the potential of this compound as a kinase inhibitor, from initial biochemical validation to characterization in a cellular context.

Compound Properties, Handling, and Preparation

Physicochemical Data

Proper experimental design begins with a clear understanding of the compound's physical and chemical properties.

PropertyValueSource
CAS Number 885270-96-2[5]
Molecular Formula C₉H₁₁N₃O[6]
Molecular Weight 177.2 g/mol [5]
Appearance Off-white to light brown solid[5]
Predicted Boiling Point 407.8 ± 25.0 °C[5]
Predicted Density 1.36 ± 0.1 g/cm³[5]
Storage Keep in dark place, Inert atmosphere, Room temperature[5]
Prudent Safety & Handling Practices

While a detailed Safety Data Sheet (SDS) for this specific compound is not fully available[7], prudent laboratory practices for handling novel chemical entities should be strictly followed. These are derived from general safety guidelines for similar chemical reagents.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

  • Disposal: Dispose of waste according to institutional and local environmental regulations. Do not allow the product to enter the sewage system.[10]

Preparation of Stock Solutions

The solubility of a compound is a critical parameter for both in vitro and cell-based assays. For many heterocyclic compounds like indazole derivatives, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions.

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add an appropriate volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Facilitate dissolution by vortexing or brief sonication in a water bath. Ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C in a dark, dry environment.

  • For aqueous-based assays, dilute the DMSO stock into the final assay buffer. Expert Tip: It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts. Run a "vehicle control" with the same final DMSO concentration in all experiments.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation.[11] This event acts as a molecular switch, regulating a vast array of cellular processes. In many diseases, such as cancer, kinases become dysregulated, leading to uncontrolled cell signaling.[12]

Indazole-containing molecules frequently act as Type I kinase inhibitors . They are designed to mimic the adenine ring of ATP and compete for binding within the kinase's active site.[13][14] By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition Kinase_A Kinase Active Site Substrate_A Substrate Protein Kinase_A->Substrate_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Binds pSubstrate_A Phosphorylated Substrate Kinase_B Kinase Active Site Substrate_B Substrate Protein Kinase_B->Substrate_B No Reaction ATP_B ATP ATP_B->Kinase_B Binding Prevented Inhibitor Indazole Inhibitor (Compound) Inhibitor->Kinase_B Binds & Blocks No_Reaction No Phosphorylation

Caption: ATP-competitive kinase inhibition mechanism.

Experimental Protocols: A Step-by-Step Investigative Workflow

The following protocols provide a logical sequence for characterizing the activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of one or more protein kinases and to calculate its potency (IC₅₀).

Rationale: This is the primary screening step to validate the hypothesis that the compound is a kinase inhibitor.[13] A variety of assay formats are available, with luminescence- and fluorescence-based methods being common for their high-throughput compatibility and sensitivity.[13][] We will describe a generic protocol adaptable to many commercially available assay kits (e.g., ADP-Glo™, TR-FRET).

Methodology:

  • Compound Preparation: Prepare a serial dilution series of this compound from the DMSO stock solution. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.

  • Assay Reaction: In a suitable microplate (e.g., 384-well), combine the recombinant kinase, its specific substrate peptide, and ATP in the manufacturer-recommended assay buffer.

  • Inhibition: Add the serially diluted compound to the wells. Include "positive control" wells (no inhibitor) and "negative control" wells (no kinase) to define the assay window.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent. For an ADP-Glo™ assay, this involves a reagent that converts the ADP produced by the kinase reaction into a luminescent signal. For a TR-FRET assay, this involves adding antibodies that recognize the phosphorylated substrate, generating a FRET signal.[11][]

  • Data Acquisition: Read the plate on a suitable plate reader (luminometer or fluorescence reader).

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13]

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay (CETSA®)

Objective: To verify that the compound enters live cells and physically binds to its intended kinase target.

Rationale: A compound that is active in a biochemical assay may not be effective in a cellular environment due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in a physiological context.[12] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.

Methodology:

  • Cell Treatment: Culture an appropriate cell line and treat the cells with either the vehicle (DMSO) or a high concentration of this compound (e.g., 10x the biochemical IC₅₀) for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, resuspend them in a buffer, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for a short period (e.g., 3 minutes across a range of 40°C to 65°C).

  • Protein Extraction: Cool the samples on ice, then lyse the cells to release soluble proteins. Centrifuge to pellet the aggregated, denatured proteins.

  • Detection by Western Blot: Collect the supernatant (containing soluble protein) from each sample. Analyze the amount of the target kinase remaining in the soluble fraction using standard Western Blotting procedures.

  • Data Analysis:

    • For each treatment condition (vehicle vs. compound), plot the band intensity of the target kinase against the temperature.

    • A "thermal shift" — an increase in the temperature at which the protein denatures in the presence of the compound — indicates that the compound has bound to and stabilized the target protein.

Protocol 3: Analysis of Downstream Pathway Modulation

Objective: To confirm that target engagement leads to a functional biological response, specifically the inhibition of a downstream signaling pathway.

Rationale: The ultimate goal of a kinase inhibitor is to modulate cellular signaling. Measuring the phosphorylation status of a known downstream substrate of the target kinase provides functional validation of the inhibitor's activity.[11]

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of this compound for a predetermined time.

  • Stimulation (if applicable): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Western Blot Analysis:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).

    • After imaging, strip the membrane and re-probe with an antibody that recognizes the total protein level of the substrate (e.g., anti-total-AKT). This serves as a loading control.

  • Data Analysis: Quantify the band intensities. For each sample, normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation.

G cluster_wb Measured by Western Blot Stimulus Upstream Signal (e.g., Growth Factor) TargetKinase Target Kinase Stimulus->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor This compound Inhibitor->TargetKinase INHIBITS

Caption: A hypothetical signaling pathway illustrating the point of inhibition and the endpoints measured by Western Blot.

Summary & Future Directions

This guide provides the foundational framework for investigating This compound as a potential kinase inhibitor. By following these protocols, researchers can:

  • Safely handle the compound and prepare it for experiments.

  • Determine its in vitro potency and selectivity against target kinases.

  • Confirm its ability to engage the target within a cellular context.

  • Validate its functional effect on downstream signaling pathways.

Positive results from these initial studies would warrant further investigation, including broad-panel kinase screening to understand selectivity, cell viability and proliferation assays to assess phenotypic effects, and eventual progression to more complex in vivo models.[16]

References

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery.[12] Source: Reaction Biology. URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development.[13] Source: Reaction Biology. URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.[17] Source: Nature Reviews Drug Discovery (via PMC). URL: [Link]

  • Title: SAFETY DATA SHEET - accessdata.fda.gov.[9] Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[18] Source: Journal of Medicinal Chemistry (via PubMed). URL: [Link]

  • Title: Pathways for the synthesis of indazole derivatives.[1] Source: ResearchGate. URL: [Link]

  • Title: this compound.[6] Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2] Source: RSC Medicinal Chemistry (via NIH). URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[3] Source: Molecules (via PubMed Central). URL: [Link]

  • Title: Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease.[14] Source: Journal of Medicinal Chemistry (via PubMed). URL: [Link]

  • Title: 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor.[4] Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL: [Link]

Sources

Application Notes and Protocols for 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and application of 2-(5-amino-1H-indazol-1-yl)ethanol (CAS No. 885270-96-2). The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology and inflammatory diseases.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to ensure scientific integrity and laboratory safety. The protocols provided are based on the physicochemical properties of the compound and best practices for handling heterocyclic amine derivatives in a research environment.

Introduction and Scientific Context

This compound is a functionalized indazole derivative. The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutic agents.[1] The presence of an amino group at the 5-position and a hydroxyethyl group at the 1-position of the indazole ring offers multiple points for synthetic modification, making it a valuable building block in medicinal chemistry.

The strategic importance of the indazole nucleus lies in its ability to mimic the purine base, allowing it to interact with a variety of biological targets, most notably protein kinases.[3] The amino group can act as a crucial hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can serve as hydrogen bond acceptors, facilitating strong and specific binding to the ATP-binding pocket of kinases. Consequently, many indazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[3]

This guide aims to provide the necessary framework for the effective and safe utilization of this compound in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe handling and the design of robust experimental protocols.

PropertyValueSource(s)
CAS Number 885270-96-2[4]
Molecular Formula C₉H₁₁N₃O[4]
Molecular Weight 177.2 g/mol [4]
Appearance Off-white to light brown solid-
Boiling Point (Predicted) 407.8 ± 25.0 °C-
Density (Predicted) 1.36 ± 0.1 g/cm³-
Solubility Poor aqueous solubility is expected. Generally soluble in organic solvents like DMSO and DMF.[5][6][5][6]
Storage Temperature Room temperature-
Safety and Hazard Information

While a comprehensive GHS classification for this specific compound is not universally available, it is classified as an irritant. General safety precautions for handling heterocyclic amines should be strictly followed.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

  • Engineering Controls: Handle the compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid powder to avoid inhalation of dust.[8]

  • Hygiene Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

Solid Compound

The solid form of the compound should be stored under the following conditions:

  • Temperature: Room temperature.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep in a dark place, as some heterocyclic compounds can be light-sensitive.

  • Container: Store in a tightly sealed container to prevent moisture absorption.

Solutions

Stock solutions, typically prepared in an organic solvent like DMSO, require specific storage conditions to ensure stability:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[9]

  • Aliquoting: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[9]

  • Stability: The long-term stability of this compound in solution has not been extensively reported. It is best practice to prepare fresh working solutions from a frozen stock aliquot for each experiment. The stability of amino acids in solution can be pH-dependent.[10][11]

Experimental Protocols

The following protocols are based on established best practices for handling similar indazole derivatives in a research setting.[5][9]

Protocol for Preparation of a Concentrated Stock Solution in DMSO

The poor aqueous solubility of many indazole derivatives necessitates the use of an organic solvent for preparing concentrated stock solutions.[5][12] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Materials:

  • This compound (solid powder)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.772 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution to ensure no solid particulates remain.[9]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

G cluster_prep Stock Solution Preparation equilibrate Equilibrate solid to Room Temperature weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol for Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the concentrated DMSO stock solution into the appropriate aqueous buffer for your assay (e.g., PBS, cell culture medium). It is critical to ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.[5]

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.

  • Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution thoroughly to ensure proper mixing.[9]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the assay buffer as was used for the highest concentration of the compound. This is essential for differentiating the effects of the compound from those of the solvent.[9]

G cluster_dilution Working Solution Preparation thaw Thaw Stock Aliquot dilute Serially Dilute in Aqueous Buffer thaw->dilute mix Vortex Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: General workflow for preparing aqueous working solutions.

Applications in Research and Development

While specific biological activity data for this compound is not widely published, its structural features suggest its primary application as a chemical intermediate in the synthesis of more complex molecules for drug discovery. A notable example is its use in the preparation of furo-3-carboxamide derivatives, as described in patent literature.[4]

The broader class of indazole derivatives has been extensively studied for various therapeutic applications:

  • Kinase Inhibition: As mentioned, indazoles are prominent scaffolds for the design of kinase inhibitors targeting various cancers.[3]

  • Anti-inflammatory Agents: Certain indazole derivatives have shown potent anti-inflammatory properties.

  • Neurodegenerative Diseases: The indazole core is also being explored for its potential in treating neurodegenerative disorders.

Researchers utilizing this compound will likely employ it in multi-step synthetic routes, taking advantage of the reactive amino and hydroxyl groups to build molecular diversity.

Conclusion

This compound is a valuable chemical building block for the synthesis of novel indazole-based compounds with potential therapeutic applications. Adherence to the handling, storage, and preparation protocols outlined in this document is essential for ensuring the safety of laboratory personnel and the integrity of experimental results. As with any research chemical, a thorough understanding of its properties and potential hazards is the foundation of good scientific practice.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies. BenchChem.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use.
  • Harvey Mudd College. (2015).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • National Center for Biotechnology Information. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Retrieved from [Link]

  • Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Harvey Mudd College.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Retrieved from [Link]

  • CKM Viatical. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. CKM Viatical. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Heterocyclic Amines and Safety | 7 | Food Processing and Manufacturing. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of solutions of essential amino acids. PubMed. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-(1H-imidazol-5-yl)ethanol. ChemSynthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Overview of the Synthesis

The synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol is a crucial process for the development of various pharmaceutical agents, as the indazole scaffold is a privileged motif in medicinal chemistry.[1][2][3][4] The most common and direct synthetic route involves a two-step process starting from 5-nitroindazole. The first step is the N-alkylation of the indazole ring with a 2-hydroxyethyl group, followed by the reduction of the nitro group to the desired primary amine.

While the sequence appears straightforward, achieving a high yield and purity can be challenging due to issues such as poor regioselectivity in the alkylation step and incomplete conversion or side reactions during the nitro reduction. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common obstacles.

General Synthetic Scheme

The synthesis proceeds via two key transformations:

  • Step 1: N-Alkylation: Regioselective addition of a hydroxyethyl group to the N1 position of 5-nitroindazole.

  • Step 2: Nitro Group Reduction: Conversion of the nitro intermediate to the final amino product.

Synthetic_Pathway Start 5-Nitro-1H-indazole Intermediate 2-(5-nitro-1H-indazol-1-yl)ethanol Start->Intermediate Step 1: N-Alkylation (e.g., 2-Bromoethanol, Base) Final This compound Intermediate->Final Step 2: Nitro Reduction (e.g., Pd/C, H₂ or SnCl₂, HCl)

Caption: Two-step synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, categorized by reaction step.

Step 1: N-Alkylation of 5-Nitroindazole

The primary challenge in this step is controlling the regioselectivity of the alkylation. Indazole has two reactive nitrogen atoms (N1 and N2), and alkylating agents can react at either position, leading to a mixture of isomers that are often difficult to separate.[3][5]

Q1: My N-alkylation reaction has a low yield and I'm observing a mixture of N1 and N2 isomers. How can I improve the N1 selectivity?

A1: Achieving high N1 regioselectivity is critical and is influenced by the choice of base, solvent, and reaction conditions. The formation of the N2-isomer is a common problem.[5]

  • Causality: The outcome of the alkylation is a result of a thermodynamic and kinetic interplay. The N1-anion of indazole is often thermodynamically more stable, while the N2 position can sometimes be more kinetically favored for attack. Your goal is to create conditions that strongly favor the formation and reaction of the N1-anion.

  • Expert Recommendation: A robust method for promoting N1 selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[4][6] NaH irreversibly deprotonates the indazole, forming the sodium salt. The solvent choice is also crucial; THF has been shown to be particularly effective for favoring N1 alkylation.[4][6]

  • Troubleshooting Steps:

    • Switch to NaH/THF: If you are using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile, switch to 1.1-1.2 equivalents of NaH in anhydrous THF.

    • Control Temperature: Add the NaH to the solution of 5-nitroindazole in THF at 0 °C to control the initial exothermic deprotonation. After gas evolution ceases, allow the reaction to warm to room temperature before adding the alkylating agent (e.g., 2-bromoethanol).

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The N1 and N2 isomers will likely have different Rf values, allowing you to assess the selectivity of your reaction conditions.

Q2: Besides the N2-isomer, what other side products can form during N-alkylation?

A2: If using a bifunctional alkylating agent like 2-bromoethanol, O-alkylation of the hydroxyl group can occur, leading to undesired ether formation, especially if excess base or prolonged reaction times at high temperatures are employed. Additionally, if the reaction is not carried out under an inert atmosphere (e.g., Nitrogen or Argon), degradation of the starting material or product can occur.

Data Summary: Base and Solvent Effects on Indazole Alkylation

BaseSolventTypical Outcome for N1 SelectivityReference
NaH THF Excellent (>95%) [4][6]
K₂CO₃AcetonitrileModerate to Good (Often requires optimization)[3]
Cs₂CO₃DMFGood (Can be effective but may be less selective than NaH)[1]
DBUDichloromethaneVariable, often favors N2[3]
Step 2: Reduction of 2-(5-nitro-1H-indazol-1-yl)ethanol

The reduction of an aromatic nitro group is a standard transformation, but its efficiency depends on choosing a method that is compatible with the other functional groups in the molecule—in this case, the indazole ring and the primary alcohol.[7]

Q3: My nitro reduction is slow or incomplete. What are the likely causes and solutions?

A3: Incomplete reduction is a common issue that can often be traced back to the catalyst, the hydrogen source, or the reaction conditions.

  • Causality (Catalytic Hydrogenation): For catalytic hydrogenation with Pd/C, the catalyst's activity is paramount. The catalyst can be "poisoned" by impurities (e.g., sulfur or halide residues from previous steps), or it may be old or of low quality. The efficiency of hydrogen transfer to the catalyst surface can also be limited by poor stirring or insufficient hydrogen pressure.

  • Causality (Metal/Acid Reduction): When using reagents like Tin(II) chloride (SnCl₂) or Iron (Fe) in acid, the stoichiometry is critical. An insufficient amount of the metal reductant will lead to incomplete conversion. The reaction can also be sluggish if the metal surface is not activated (e.g., by washing with acid).

  • Troubleshooting Workflow:

Troubleshooting_Reduction Start Low Yield in Nitro Reduction? Method Which method are you using? Start->Method PdC_Path Catalytic Hydrogenation (Pd/C, H₂) Method->PdC_Path Pd/C Metal_Path Metal/Acid (SnCl₂, Fe) Method->Metal_Path Metal/Acid Check_Catalyst Is the Pd/C catalyst fresh and active? PdC_Path->Check_Catalyst Check_Stoich Are you using sufficient equivalents of metal (e.g., 3-5 eq)? Metal_Path->Check_Stoich Check_H2 Is H₂ pressure adequate (e.g., balloon or >1 atm)? Check_Catalyst->Check_H2 Yes Check_Solvent Is the solvent appropriate (MeOH, EtOH)? Check_H2->Check_Solvent Yes Check_Acid Is the acid concentration correct? Check_Stoich->Check_Acid Yes Check_Temp Is the reaction being heated sufficiently? Check_Acid->Check_Temp Yes

Sources

Technical Support Center: Optimizing HPLC Separation of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 2-(5-amino-1H-indazol-1-yl)ethanol. We will move beyond generic advice to address the specific challenges posed by this molecule's physicochemical properties, offering a framework for robust method development and effective troubleshooting.

Section 1: Understanding the Analyte: Physicochemical Profile

A robust analytical method begins with a thorough understanding of the target molecule. This compound is a polar, basic compound, and its structure dictates its behavior in a reversed-phase HPLC system.

  • Indazole Ring System: A heterocyclic aromatic structure that provides UV absorbance, making UV detection a suitable choice.[1]

  • Amino Group (-NH₂): This is a primary aromatic amine, which is basic.[2][3] At a mobile phase pH below its pKa, this group will be protonated (-NH₃⁺), significantly increasing the molecule's polarity and water solubility. This basicity is the primary cause of peak tailing on traditional silica-based columns due to strong interactions with acidic silanol groups.[4]

  • Ethanol Group (-CH₂CH₂OH): The hydroxyl group further contributes to the molecule's overall polarity and hydrophilicity.

These features mean the analyte is prone to poor retention on non-polar stationary phases and poor peak shape if interactions are not properly controlled.[5]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for HPLC Analysis
Boiling Point 407.8 ± 25.0 °C Thermally stable under typical HPLC conditions.
Density 1.36 ± 0.1 g/cm³ Standard property, no direct impact on separation.[6]

| pKa | ~11.9 (predicted for a similar structure)[7] | The amino group is strongly basic. Mobile phase pH control is critical to ensure a consistent ionization state and good peak shape.[8] |

Section 2: FAQs for Method Development & Optimization

This section addresses common questions encountered during the initial setup and refinement of an HPLC method for this analyte.

Q1: What is the best starting point for column selection?

A1: Due to the polar and basic nature of the analyte, a standard C18 column may provide inadequate retention and significant peak tailing.[4][5]

  • Primary Recommendation: Start with a modern, high-purity silica C18 column with advanced end-capping. These columns have a lower concentration of accessible, acidic silanol groups, which minimizes undesirable secondary interactions with the basic amino group.[4][9] Look for columns specifically marketed for the analysis of basic compounds.

  • Alternative for Low Retention: If retention is still insufficient, consider a column with a different stationary phase.

    • Embedded Polar Group (EPG) Columns: These columns (e.g., "polar-embedded") have a polar group incorporated into the alkyl chain, which helps prevent phase collapse in highly aqueous mobile phases and can offer alternative selectivity for polar analytes.

    • Phenyl-Hexyl Columns: These offer π-π interactions with the indazole ring, providing a different retention mechanism that can be beneficial for selectivity.

    • Hydrophilic Interaction Chromatography (HILIC): For very poor retention in reversed-phase, HILIC is a powerful alternative that uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[5]

Q2: How should I select and prepare the mobile phase? What is the most critical parameter?

A2: Mobile phase composition, particularly its pH , is the single most critical factor for the successful analysis of this compound.

  • pH Control: The goal is to ensure a consistent ionization state for the analyte. For a basic compound, operating at a pH at least 2 units below its pKa will ensure it is fully protonated. A low pH (e.g., pH 2.5-3.5) is highly recommended. This protonates the basic amino group, but more importantly, it suppresses the ionization of residual silanol groups on the stationary phase, drastically reducing the interactions that cause peak tailing.[8][10]

  • Buffer Selection: Use a buffer to maintain a stable pH. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering.[10]

    • Good Choices for Low pH: Formate buffer (pKa ~3.75) or Phosphate buffer (pKa₁ ~2.15). Formate is volatile and ideal for LC-MS applications.

    • Concentration: A buffer concentration of 10-25 mM is typically sufficient.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent as it has a lower UV cutoff (~190 nm) and often provides sharper peaks compared to methanol.[11]

Q3: Should I use an isocratic or gradient elution?

A3: The choice depends on the sample complexity.

  • Isocratic Elution: Ideal for analyzing the pure compound or simple mixtures where all components elute within a reasonable time with good resolution. It is simpler, more robust, and has no re-equilibration time.

  • Gradient Elution: Necessary for complex samples containing impurities with a wide range of polarities. A gradient program (e.g., starting with a low percentage of organic modifier and increasing it over time) will elute polar impurities early and more retained, non-polar impurities later in the run, all with better peak shapes.[12]

Table 2: Recommended Starting HPLC Conditions

Parameter Recommendation Rationale
Column C18, High-Purity Silica, End-capped (e.g., 4.6 x 150 mm, 3.5 or 5 µm) Minimizes silanol interactions causing peak tailing.
Mobile Phase A 20 mM Potassium Phosphate or Ammonium Formate in Water, pH adjusted to 3.0 Low pH suppresses silanol ionization and ensures consistent analyte protonation.
Mobile Phase B Acetonitrile Good UV transparency and often provides sharp peaks.
Elution Mode Start with Isocratic (e.g., 85:15 A:B) Simple and robust. Switch to gradient if necessary for impurity profiling.
Flow Rate 1.0 mL/min (for 4.6 mm ID column) Standard starting point.
Column Temp. 30 °C Improves peak shape and reduces viscosity. Temperature control is key for reproducible retention times.
Detector UV-Vis / DAD Set at an absorbance maximum of the analyte (e.g., scan from 200-400 nm on a pure standard).

| Injection Vol. | 5-10 µL | Keep volume low to prevent peak distortion. |

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q4: My analyte peak is tailing severely. What are the causes and how do I fix it?

A4: Peak tailing for this compound is almost certainly due to secondary ionic interactions between the protonated amino group and deprotonated (negatively charged) silanol groups on the column's stationary phase.[4]

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the pH is low and stable (pH < 3.5). An inadequately buffered or incorrectly prepared mobile phase is a common cause.[10]

  • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions. Note: TEA has a high UV absorbance and is not suitable for LC-MS.

  • Assess Column Health: The column may be old or degraded, exposing more active silanol sites. Try a new, high-quality column specifically designed for basic compounds.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion. Try reducing the injection volume or sample concentration.

G cluster_0 Troubleshooting: Peak Tailing Problem Peak Tailing Observed Cause1 Incorrect Mobile Phase pH? Problem->Cause1 Cause2 Silanol Interactions? Cause1->Cause2 No Solution1 Adjust pH to 2.5-3.5 with a suitable buffer. Cause1->Solution1 Yes Cause3 Column Overload? Cause2->Cause3 No Solution2 Use end-capped column. Add competing base (e.g., TEA). Cause2->Solution2 Yes Solution3 Reduce sample concentration or injection volume. Cause3->Solution3 Yes

Caption: A workflow for diagnosing and resolving peak tailing.

Q5: My retention times are drifting or shifting between injections. What's wrong?

A5: Retention time drift points to a system that is not fully equilibrated or a change in conditions over time.[13]

Potential Causes & Solutions:

  • Insufficient Column Equilibration: This is the most common cause. Before the first injection, and especially after changing mobile phases, ensure the column is flushed with at least 10-15 column volumes of the new mobile phase. For gradient methods, ensure the post-run equilibration time is sufficient.

  • Mobile Phase Composition Change: The more volatile organic component (acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the aqueous content and thus increasing retention times.[9] Keep reservoirs capped.

  • Temperature Fluctuations: Unstable column temperature will cause retention shifts. Use a thermostatted column compartment for consistent results.

  • pH Drift: If the mobile phase is not adequately buffered, its pH can change, affecting the analyte's ionization and retention. Prepare fresh mobile phase daily.[13]

  • Column Contamination: Buildup of sample matrix components on the column can alter its chemistry over time. Use a guard column and appropriate sample preparation to protect the analytical column.[9][13]

G cluster_0 HPLC Parameter Interdependencies params Mobile Phase pH Organic % Column Chemistry Temperature results Retention Time Selectivity Peak Shape params:f0->results:f0 major effect params:f0->results:f2 major effect params:f1->results:f0 major effect params:f1->results:f1 major effect params:f2->results:f0 params:f2->results:f1 major effect params:f2->results:f2 major effect params:f3->results:f0 params:f3->results:f2

Caption: Key HPLC parameters and their impact on separation results.

Q6: I have low sensitivity and a noisy baseline. How can I improve my signal-to-noise ratio?

A6: Low sensitivity can stem from the analyte, the mobile phase, or the detector settings.

Improvement Strategies:

  • Optimize Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for this compound. Use a DAD/PDA detector to scan a concentrated standard to find the true λmax.

  • Check Mobile Phase Purity: Use high-purity HPLC or LC-MS grade solvents and additives.[11] Contaminants in the mobile phase can create a high background signal, increasing noise.[12]

  • Ensure Proper Degassing: Dissolved gas in the mobile phase can outgas in the detector, creating noise and baseline drift. Use an online degasser or degas solvents before use.[13]

  • Clean the System: Contaminants in the injector, tubing, or detector flow cell can contribute to a noisy baseline. Flush the system thoroughly.

  • Consider Derivatization: If sensitivity is still insufficient and your detector allows, pre- or post-column derivatization with a fluorescent tag can dramatically increase sensitivity for fluorescence detection.[3][14]

Section 4: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH for Basic Compounds)

This protocol describes the preparation of a robust, low-pH mobile phase to ensure reproducible retention and excellent peak shape.

Reagents & Equipment:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium formate (for LC-MS) or Potassium phosphate monobasic (for UV)

  • Formic acid or Phosphoric acid

  • Calibrated pH meter

  • Sterile-filtered glassware

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A):

    • To approximately 900 mL of HPLC-grade water in a 1 L flask, add the buffer salt to achieve a final concentration of 20 mM (e.g., 1.26 g of ammonium formate or 2.72 g of KH₂PO₄).

    • Stir until fully dissolved.

    • Carefully adjust the pH to 3.0 by adding formic acid or phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Add water to bring the final volume to 1000 mL.

  • Filter the Mobile Phase: Filter the prepared aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the pump or column.

  • Prepare Organic Phase (Mobile Phase B): Use 100% HPLC-grade acetonitrile. Filtering is recommended but often not required for high-purity solvents.

  • Degas: Place the solvent bottles in the HPLC system's solvent tray and allow the online degasser to run for at least 15 minutes before starting the analysis. If no online degasser is available, sonicate the mobile phase under vacuum for 5-10 minutes.[13]

Protocol 2: System Suitability Testing

This protocol ensures that the chromatographic system is performing adequately before analyzing samples. These tests should be run after equilibration and before the sample sequence.

Procedure:

  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a significant detector response (e.g., 10 µg/mL).

  • Perform Replicate Injections: Inject the standard solution five or six consecutive times.

  • Evaluate Performance Parameters: Use the chromatography data system (CDS) to calculate the following parameters from the replicate injections:

    • Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should be ≤ 1.0%.

    • Peak Area Repeatability: The RSD of the peak area should be ≤ 2.0%.

    • Tailing Factor (or Asymmetry Factor): The tailing factor should be ≤ 1.5. A value close to 1.0 indicates a highly symmetric peak.

    • Theoretical Plates (N): The plate count should be high (e.g., > 5000) and consistent, indicating good column efficiency.

  • Acceptance Criteria: The system is deemed suitable for analysis only if all parameters meet the pre-defined acceptance criteria. If not, troubleshoot the system (see Section 3) before proceeding.

References
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693. PubChem. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health (NIH). [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • The LCGC Blog: Retention Shifts in HPLC. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health (NIH). [Link]

  • Simple Tips to Increase Sensitivity in U/HPLC Analysis. LCGC International. [Link]

Sources

Technical Support Center: Reducing Interference in the Quantification of 2-(5-amino-1H-indazol-1-yl)ethanol and Related Polar Amines

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the quantitative analysis of 2-(5-amino-1H-indazol-1-yl)ethanol and similar polar, amine-containing heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Given the specific chemical properties of this analyte—high polarity, an aromatic amine, and a primary alcohol—this guide provides a structured, in-depth approach to overcoming common analytical challenges. We will move beyond generic advice to explain the underlying scientific principles, empowering you to make informed decisions for robust and reliable quantification. All protocols and recommendations are grounded in established bioanalytical guidelines.[1][2][3][4][5][6]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during method development and sample analysis.

Category 1: Sample Preparation & Matrix Effects

Question: I'm observing significant and inconsistent ion suppression in my plasma samples. How can I diagnose and mitigate this?

Answer:

Ion suppression is a common matrix effect where co-eluting endogenous compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to reduced sensitivity and poor reproducibility.[7][8][9][10] For a polar amine like this compound, the primary culprits are often phospholipids from cell membranes.[11][12][13][14][15]

Diagnostic Workflow:

  • Post-Column Infusion Analysis: This is the definitive test for ion suppression.[8] Infuse a standard solution of your analyte at a constant rate into the LC flow after the analytical column. Then, inject a blank, extracted plasma sample. Dips in the baseline signal for your analyte's mass transition directly correspond to regions of ion suppression.

  • Phospholipid Monitoring: Add a Multiple Reaction Monitoring (MRM) transition common to the phosphocholine headgroup of major phospholipids (e.g., m/z 184.1 → 184.1) to your acquisition method. This allows you to see where these interfering species are eluting in your chromatogram.[12]

Mitigation Strategies:

  • Ineffective (but common) First Step - Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not effectively remove phospholipids, which are a major source of ion suppression.[13]

  • Targeted Sample Cleanup - Solid-Phase Extraction (SPE): This is the most effective approach.[16][17][18] For an analyte with both polar and basic (amine) characteristics, a Mixed-Mode Solid-Phase Extraction (SPE) strategy is superior.[18][19] This combines two retention mechanisms, such as reversed-phase (for hydrophobic interaction) and cation-exchange (for interaction with the protonated amine), providing a much cleaner extract.[19]

  • Chromatographic Separation: If sample preparation alone is insufficient, adjust your chromatography to move the analyte's retention time away from the phospholipid elution zone.[8]

Question: My analyte recovery is low and variable after using reversed-phase SPE. What's going wrong?

Answer:

This is a classic issue when analyzing highly polar compounds with traditional reversed-phase (e.g., C18) SPE. The analyte has insufficient hydrophobic character to be strongly retained on the nonpolar sorbent, leading to premature elution (breakthrough) during the sample loading or washing steps.

Causality & Solution:

  • Mechanism: The indazole ring provides some hydrophobicity, but the amino and ethanol groups make the molecule highly polar. In a typical reversed-phase SPE workflow, the aqueous sample environment is not conducive to strong retention.

  • Recommended Solution: Switch to a more appropriate sample preparation technique.

    • Mixed-Mode Cation-Exchange SPE: This is the preferred method. The sorbent will have both hydrophobic chains (like C8 or C18) and strong or weak cation-exchange groups.[18][19] The protocol leverages pH to control retention. At a pH below the pKa of the amine group, the analyte is positively charged and strongly retained by the cation-exchanger, allowing for rigorous washing to remove neutral and acidic interferences. The analyte is then eluted by increasing the pH to neutralize the amine group.[17]

    • Hydrophilic-Lipophilic Balanced (HLB) Polymeric SPE: Sorbents like Oasis HLB are designed to retain a wider range of compounds, from polar to nonpolar, and can offer better recovery for polar analytes than traditional silica-based C18.

Category 2: Chromatography & Peak Shape Issues

Question: My analyte elutes very early, close to the void volume, on my C18 column, and the peak shape is poor.

Answer:

This is expected for a highly polar compound like this compound on a standard reversed-phase column. The analyte has minimal interaction with the nonpolar stationary phase, resulting in poor retention and susceptibility to interferences that elute early.

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[20][21][22][23]

    • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the aqueous content of the mobile phase.[21]

    • Benefit: This provides excellent retention for polar compounds that are unretained in reversed-phase, moving them away from the early-eluting matrix interferences like salts and phospholipids.[20]

  • Use a "Polar-Embedded" or "Aqua" Reversed-Phase Column: These columns have stationary phases that are modified with polar groups (e.g., amide or carbamate) embedded within the alkyl chains. This modification allows the column to be used with highly aqueous mobile phases without the "phase collapse" seen with traditional C18 columns, thereby improving retention for polar analytes.

Question: I'm observing significant peak tailing for my analyte. What are the causes and how can I fix it?

Answer:

Peak tailing for a basic compound like this is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Causes & Solutions:

  • Silanol Interactions: Residual, acidic silanol groups on the surface of silica-based columns can interact strongly with the basic amine group of your analyte via ion-exchange, causing tailing.

    • Solution 1: Mobile Phase Modifier: Add a small amount of a competing base to the mobile phase, such as 0.1% formic acid with 5-10 mM ammonium formate. The ammonium ions will compete for the active silanol sites, shielding the analyte from these secondary interactions.

    • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanols.

  • Metal Adsorption: The analyte may be chelating with trace metals in the stainless steel components of the LC system (frits, tubing).[15]

    • Solution: Use a bio-inert or PEEK-lined LC system and column hardware to minimize these interactions.[15] Adding a weak chelating agent like medronic acid to the mobile phase can also sometimes help.

  • pH Mismatch: If the pH of the sample solvent is significantly different from the mobile phase pH, it can cause peak distortion upon injection.

    • Solution: Ensure your final sample diluent is as close in composition and pH to the initial mobile phase as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for selecting an internal standard (IS)?

An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will co-elute and experience the exact same matrix effects (ion suppression or enhancement). This provides the most accurate correction for variations in sample preparation and instrument response, which is a requirement of regulatory guidelines.[2][4] If a SIL-IS is not available, a close structural analog that is not a known metabolite should be used.

Q2: How do I differentiate between an isobaric metabolite and a matrix interference?

Isobaric interferences (compounds with the same mass) are a significant challenge.

  • Chromatographic Separation: The first line of defense is high-efficiency chromatography. Develop a method with sufficient resolving power to separate the analyte from potential metabolites.

  • High-Resolution Mass Spectrometry (HRMS): An instrument like a Q-TOF or Orbitrap can measure mass with very high accuracy. Even if two compounds have the same nominal mass, they may have slightly different exact masses that can be resolved by HRMS.

  • MS/MS Fragmentation: Analyze the product ion scans of the analyte and the interfering peak. A metabolite will likely share some fragment ions with the parent drug but will also have unique fragments. A completely unrelated matrix component will likely have a very different fragmentation pattern.

Q3: My method seems fine with standards in solvent, but fails with plasma QC samples. What should I investigate first?

This strongly points to a matrix effect or a problem with analyte stability in the matrix.

  • Investigate Matrix Effects: Perform the post-column infusion experiment described earlier using extracted blank plasma. This will confirm if ion suppression or enhancement is occurring at the retention time of your analyte.

  • Evaluate Matrix Stability: Your analyte may be degrading in the biological matrix due to enzymatic activity. Conduct stability tests (e.g., bench-top, freeze-thaw, and long-term storage) as required by bioanalytical method validation guidelines to ensure the analyte is stable throughout the sample handling and analysis process.[1][3]

Experimental Protocols & Data

Table 1: Recommended Starting LC-MS/MS Parameters
ParameterSetting for HILIC MethodRationale
LC Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phase provides excellent retention and peak shape for polar, nitrogen-containing compounds.[20]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidBuffered mobile phase helps maintain consistent ionization and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for HILIC.
Gradient 95% B -> 60% B over 5 minutesStarts with high organic content to retain the polar analyte, then increases aqueous content to elute.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CReduces viscosity and can improve peak efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group is readily protonated.
MRM Transition Determine Experimentally (e.g., [M+H]⁺ → major product ion)Must be optimized for the specific analyte.
Internal Standard Stable Isotope Labeled this compoundThe gold standard for accurate quantification.[2]
Protocol 1: Mixed-Mode Cation-Exchange SPE for Plasma Samples

This protocol is designed to provide a high degree of cleanup by exploiting both the hydrophobic character and the basic amine functionality of the analyte.[19]

  • Condition: Pass 1 mL of Methanol through the mixed-mode cation-exchange SPE cartridge.

  • Equilibrate: Pass 1 mL of 100 mM Ammonium Acetate buffer (pH 6.0) through the cartridge.

  • Load: Dilute 200 µL of plasma sample with 400 µL of 100 mM Ammonium Acetate (pH 6.0). Load the entire volume onto the cartridge at a slow, steady rate (~1 mL/min). At this pH, the amine is protonated and binds to the cation-exchanger.

  • Wash 1: Pass 1 mL of 2% Formic Acid in water. This removes weakly bound acidic and neutral interferences.

  • Wash 2: Pass 1 mL of Methanol. This removes hydrophobic interferences like phospholipids that are retained on the reversed-phase backbone of the sorbent.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the cation-exchanger, and the methanol disrupts any remaining hydrophobic interactions, eluting the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-matched solution (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) for HILIC analysis.

Visualizations

Workflow for Interference Troubleshooting

This diagram outlines the logical steps to identify and resolve interference issues during method development.

Interference_Troubleshooting cluster_0 Problem Identification cluster_1 Diagnostic Experiments cluster_2 Solution Implementation Start Poor Peak Shape, Low S/N, or Inconsistent Results Check_Chrom Review Chromatography: - Early Elution? - Peak Tailing? Start->Check_Chrom Check_Matrix Assess Matrix Effects: - Inconsistent IS Response? - Low Recovery? Start->Check_Matrix HILIC_Test Test HILIC or Polar-Embedded Column Check_Chrom->HILIC_Test If Early Elution or Tailing PCI Post-Column Infusion (Detects Ion Suppression) Check_Matrix->PCI If Inconsistent PL_Scan Phospholipid Scan (m/z 184.1) PCI->PL_Scan Optimize_SP Implement Mixed-Mode SPE or Phospholipid Removal Plate PL_Scan->Optimize_SP If PLs Co-elute Optimize_LC Optimize HILIC Method: - Gradient - Mobile Phase Modifiers HILIC_Test->Optimize_LC Validate Re-Validate Method (per FDA/ICH Guidelines) Optimize_SP->Validate Optimize_LC->Validate

Caption: A logical workflow for diagnosing and solving common interference issues.

Sample Preparation Method Selection Guide

This diagram provides a decision tree for selecting the most appropriate sample preparation technique based on the analytical problem.

SPE_Selection cluster_SPE SPE Sorbent Choice Start Start: Analyte is Polar & Basic Q1 Primary Issue: Significant Ion Suppression? Start->Q1 Q2 Primary Issue: Low Recovery with RP-SPE? Q1->Q2 No SPE Solid-Phase Extraction (SPE) - Most Powerful & Selective Q1->SPE Yes LLE Liquid-Liquid Extraction (LLE) - Can be effective, but may have emulsion issues. Q2->LLE No, try simpler methods first Q2->SPE Yes PPT Protein Precipitation (PPT) - Simple, but high risk of matrix effects. LLE->PPT MixedMode Mixed-Mode Cation Exchange (Recommended Best Practice) - Removes phospholipids - High analyte recovery SPE->MixedMode HLB Polymeric HLB - Good for broad spectrum, including polar analytes. SPE->HLB

Caption: Decision tree for selecting an effective sample preparation strategy.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. January 2025. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. September 2023. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). July 2011. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. May 2018. [Link]

  • Bioanalytical Method Validation. FDA. 2001. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. November 2022. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC. August 2014. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion Suppression in Mass Spectrometry: Challenges and Solutions. SlideShare. [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). Restek. July 2021. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. March 2009. [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. August 2023. [Link]

  • Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix effects. Journal of Chromatography B. [Link]

  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. October 2022. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. August 2025. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. July 2023. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. ResearchGate. August 2025. [Link]

  • Minimizing Interaction of Phospholipids with LC Hardware. Agilent. October 2024. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. August 2014. [Link]

  • Troubleshooting for LC-MS/MS. ResearchGate. November 2025. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for 2-(5-amino-1H-indazol-1-yl)ethanol in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic issues with 2-(5-amino-1H-indazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and rectify peak tailing, a common challenge that can compromise resolution, quantification, and overall data integrity. This resource provides a combination of quick-reference FAQs and in-depth troubleshooting protocols to ensure robust and reliable analytical results.

Understanding the Analyte: this compound

This compound is a heterocyclic compound featuring a basic primary amine group on the indazole ring. This amine group is the primary culprit behind peak tailing in reversed-phase chromatography. Its basic nature makes it susceptible to strong interactions with acidic silanol groups present on the surface of silica-based stationary phases, leading to asymmetrical peak shapes.[1][2][3]

Chemical Structure:

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for this compound is most commonly caused by secondary interactions between the basic amino group of the analyte and acidic residual silanol groups on the silica-based stationary phase of your column.[1][2][3] This leads to a mixed-mode retention mechanism where some analyte molecules are retained longer, resulting in a "tailing" peak. Other potential causes include column overload, extra-column volume, and inappropriate mobile phase pH.[4][5]

Q2: What is the quickest way to reduce peak tailing for this compound?

A2: The most immediate fix is often to adjust the mobile phase pH. Lowering the pH (e.g., to pH 3 or below) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the protonated basic analyte.[1][6]

Q3: Can the choice of column affect peak tailing?

A3: Absolutely. Using a modern, high-purity, end-capped silica column can significantly reduce peak tailing.[1][7] End-capping chemically modifies the silica surface to block a majority of the accessible silanol groups.[1] Alternatively, columns with a stationary phase designed for basic compounds, such as those with a positive surface charge or hybrid silica technology, can provide excellent peak shape.[7][8]

Q4: I've adjusted the pH, but I still see some tailing. What's next?

A4: If pH adjustment isn't sufficient, consider adding a competitive base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 25 mM).[9] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. Another option is to use an ion-pairing agent.[10][11]

In-Depth Troubleshooting Guides

Guide 1: Mobile Phase Optimization

The composition and pH of the mobile phase are critical factors in controlling the peak shape of basic compounds.

Issue: Peak tailing due to secondary silanol interactions.

Troubleshooting Workflow: Mobile Phase pH Adjustment

Caption: Workflow for mobile phase pH optimization.

Step-by-Step Protocol for Mobile Phase Adjustment:

  • Baseline Experiment: Document the current method conditions (column, mobile phase composition, pH, flow rate, temperature) and the resulting peak asymmetry.

  • Acidify the Mobile Phase: Prepare a new aqueous mobile phase containing 0.1% (v/v) formic acid or 0.05-0.1% (v/v) trifluoroacetic acid (TFA). Ensure the final pH is between 2.5 and 3.5.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze the Sample: Inject your sample of this compound and evaluate the peak shape.

  • Further Optimization (if needed): If tailing persists, consider slightly increasing the acid concentration or adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 10-25 mM) to the mobile phase.[9] Be aware that TEA can suppress MS signals if using LC-MS.

Mobile Phase AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%MS-compatible, effective at reducing silanol interactions.May not be acidic enough for all applications.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid, very effective at masking silanols. Can act as an ion-pairing agent to improve retention.[13]Can cause ion suppression in MS. Can be difficult to completely flush from the column.
Triethylamine (TEA) 10 - 25 mMHighly effective at blocking active silanol sites.Not MS-compatible, can affect column longevity.
Guide 2: Stationary Phase and Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the problem may lie with the column chemistry or the HPLC system itself.

Issue: Persistent peak tailing despite mobile phase adjustments.

Principle: The choice of stationary phase and the physical configuration of the HPLC system can significantly impact peak shape.

Troubleshooting Workflow: Column and Hardware

Caption: Troubleshooting workflow for column and hardware issues.

Step-by-Step Protocol for Column and Hardware Evaluation:

  • Column Health Check: If the column has been used extensively, it may be degraded. Replace it with a new, identical column to see if peak shape improves.

  • Select an Appropriate Column:

    • High-Purity, End-Capped C18: These are a good starting point and are designed to have minimal residual silanol activity.[1]

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.

    • Hybrid Silica Columns: These are more resistant to high pH mobile phases, offering greater flexibility in method development.

    • Columns with a Positive Surface Charge: These can repel basic analytes, minimizing secondary interactions.[7]

  • Inspect for Extra-Column Volume:

    • Ensure all tubing connections between the injector, column, and detector are as short as possible and have a narrow internal diameter (e.g., 0.005 inches).[6]

    • Check for any gaps in fittings, which can create dead volume and contribute to peak broadening and tailing.

  • Consider Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by increasing the mass transfer kinetics and reducing mobile phase viscosity. However, be mindful of the thermal stability of your analyte.

Advanced Strategy: Ion-Pairing Chromatography

For particularly challenging separations where peak tailing persists, ion-pairing chromatography can be a powerful tool.

Principle: An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase. This reagent has a hydrophobic tail that adsorbs to the reversed-phase stationary phase and a charged head group that can form an ion pair with the protonated analyte.[10][11] This masks the charge of the analyte and allows for retention based on the hydrophobicity of the ion pair, leading to improved peak shape.[10]

Step-by-Step Protocol for Ion-Pairing Chromatography:

  • Select an Ion-Pairing Reagent: For a basic analyte like this compound, an anionic ion-pairing reagent such as sodium dodecyl sulfate (SDS) or an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) is appropriate.

  • Prepare the Mobile Phase: Add the ion-pairing reagent to the aqueous portion of the mobile phase at a concentration of 5-20 mM. Adjust the pH to ensure the analyte is fully protonated (pH 2.5-3.5).

  • Thorough Column Equilibration: Ion-pairing chromatography requires extensive column equilibration. Flush the column with at least 20-30 column volumes of the ion-pairing mobile phase to ensure the stationary phase is fully saturated with the reagent.

  • Analyze and Optimize: Inject the sample. Retention times will likely increase significantly. The concentration of the organic modifier may need to be adjusted to achieve a suitable retention time.

Caution: Ion-pairing reagents are not easily removed from a column. It is highly recommended to dedicate a column specifically for ion-pairing applications.

Summary of Troubleshooting Strategies

StrategyActionRationale
Mobile Phase pH Lower pH to 2.5-3.5 with 0.1% Formic Acid or TFA.Protonates silanol groups, minimizing secondary interactions.[1][6]
Competitive Base Add 10-25 mM TEA to the mobile phase.Masks active silanol sites.[9]
Column Selection Use a modern, end-capped or hybrid silica column.Reduces the number of available silanol groups.[1][7]
Column Temperature Increase temperature to 40-50 °C.Improves mass transfer and reduces viscosity.
Ion-Pairing Add an anionic ion-pairing reagent to the mobile phase.Forms a neutral ion pair with the analyte, improving peak shape.[10][11]
Hardware Minimize tubing length and check fittings.Reduces extra-column band broadening.[6]

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can effectively eliminate peak tailing for this compound and achieve high-quality, reproducible chromatographic data.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • LCGC International. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Hawach. Reasons for Peak Tailing of HPLC Column. [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution? [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • ResearchGate. The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. [Link]

  • ResearchGate. Tailing in HPLC peak. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • NIH. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • HPLC for Dummies! Understanding key points about COLUMN CHEMISTRY. [Link]

  • Mason Technology. Ion-Pairing Agents | HPLC. [Link]

  • SCIEX. How does increasing column temperature affect LC methods? [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • NIH. 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. [Link]

  • Chromatography. What are the effects of changes in column temperature? [Link]

  • YouTube. Unveiling the Secrets of Silica in HPLC Columns - uHPLCs Class. [Link]

  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Forum. HPLC conditions for basic compound? [December 19, 2002]. [Link]

  • NIH. 2-(5-Amino-benzoimidazol-1-yl)-ethanol. [Link]

  • ResearchGate. Temperature Effect on Peak Width and Column Efficiency in Subcritical Water Chromatography. [Link]

  • NIH. 2-(5-Nitro-1H-imidazol-1-yl)ethanol. [Link]

  • NIH. 1H-Indazol-5-amine. [Link]

Sources

Method refinement for 2-(5-amino-1H-indazol-1-yl)ethanol impurity testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Method Refinement for 2-(5-amino-1H-indazol-1-yl)ethanol Impurity Testing

Welcome to the Technical Support Center for the analytical method refinement of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during impurity testing. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

This document is structured as a series of questions and answers, divided into a high-level FAQ section and a detailed, problem-oriented Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity testing critical?

This compound is a heterocyclic organic compound containing an indazole core.[1][2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds under clinical investigation for a wide range of diseases.[3] Given its potential use in active pharmaceutical ingredients (APIs), rigorous impurity profiling is essential. Impurities, which can arise from the synthesis process or degradation, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and EMA mandate strict control over impurities, making validated analytical methods a cornerstone of quality assurance.[4][5]

Q2: What are the likely impurities I should expect to find?

While specific impurities are process-dependent, we can anticipate several classes based on the structure of this compound and common indazole synthesis routes:[3][6][7]

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • Isomeric Impurities: Positional isomers, such as those arising from alkylation at different nitrogen atoms of the indazole ring (e.g., 2-(5-amino-2H-indazol-2-yl)ethanol). N1 and N2 substituted indazoles are common products in synthesis.[6]

  • Byproducts: Compounds formed from side reactions, such as dimerization or reaction with solvents.

  • Degradation Products: Impurities formed due to exposure to stress conditions like heat, light, acid, base, or oxidation. The amino group is particularly susceptible to oxidation.

Q3: What is the most suitable analytical technique for this impurity analysis?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector, is the most effective and widely used technique for this type of analysis.[8][9]

  • Rationale: HPLC offers high resolution to separate the main compound from closely related impurities.[10] The molecule possesses chromophores (the indazole ring system) that allow for sensitive detection using a standard UV detector. Given the polar nature of the molecule (due to the amino and hydroxyl groups), specific considerations for RP-HPLC are necessary to achieve adequate retention and good peak shape.[11][12]

Q4: What are the essential parameters for validating an impurity method?

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][13] According to International Council for Harmonisation (ICH) guidelines, the key validation characteristics for a quantitative impurity test are:[14]

Validation ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[14]Peak purity analysis (e.g., with a Diode Array Detector) should pass. Impurity peaks should be well-resolved from the main peak (Resolution > 2.0).
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (%RSD) at LOQ concentration should be acceptable (e.g., ≤ 10%).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically from the LOQ to 120% of the specification limit for each impurity.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Recovery of 80-120% of the spiked amount across the specified range.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day, same analyst/instrument): %RSD ≤ 5%. Intermediate Precision (inter-day, different analyst/instrument): %RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters should remain within acceptance criteria.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues you may encounter.

Chromatographic & Retention Issues

Probable Cause: This is a classic issue when analyzing polar compounds on traditional reversed-phase columns.[11] this compound is highly polar and may not interact sufficiently with the nonpolar C18 stationary phase, causing it to elute at or near the solvent front (void volume).

Solutions & Scientific Rationale:

  • Use an "Aqueous-Stable" C18 Column: These columns are specifically designed with modified surface chemistry (e.g., polar-endcapping or polar-embedded groups) to prevent "phase collapse" or "dewetting" that occurs when using highly aqueous mobile phases. This ensures a consistent and reproducible interaction surface for the analyte.[11]

  • Reduce Organic Modifier Concentration: Lower the percentage of acetonitrile or methanol in your mobile phase to increase the retention of polar analytes.

  • Consider Alternative Stationary Phases:

    • Phenyl-Hexyl Phase: Offers alternative selectivity through pi-pi interactions with the indazole ring system.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or a diol phase) and a high organic mobile phase. It is an excellent alternative for retaining and separating very polar compounds.

Probable Cause: Peak tailing for a basic compound like this compound is often caused by secondary ionic interactions between the protonated amine group on the analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.

Solutions & Scientific Rationale:

  • Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this low pH, the surface silanol groups are protonated (Si-OH), minimizing the unwanted ionic interactions and leading to more symmetrical peaks.[10]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Ensure you are using such a column.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites, but this can lead to baseline noise and is less preferred than pH control.

G start Peak Tailing Observed for Basic Analyte q1 Is the mobile phase pH low (e.g., < 3.5)? start->q1 s1 Action: Lower mobile phase pH to 2.5-3.5 with an acid (e.g., formic or phosphoric acid). Rationale: Suppresses silanol ionization, minimizing secondary interactions. q1->s1 No q2 Are you using a modern, high-purity, end-capped column? q1->q2 Yes a1_no No a1_yes Yes s1->q2 s2 Action: Switch to a high-purity, end-capped column. Rationale: Minimizes available active silanol sites. q2->s2 No q3 Is the column overloaded? q2->q3 Yes a2_no No a2_yes Yes s2->q3 s3 Action: Reduce sample concentration or injection volume. Rationale: Overloading can saturate the stationary phase, leading to peak asymmetry. q3->s3 Yes end_node If tailing persists, consider column degradation or other matrix effects. q3->end_node No a3_yes Yes a3_no No s3->end_node

Baseline & Sensitivity Issues

Probable Cause: A noisy or drifting baseline can originate from several sources, including the mobile phase, the detector, or the pump system.[10]

Solutions & Scientific Rationale:

  • Mobile Phase Preparation:

    • Degassing: Ensure your mobile phase is thoroughly degassed (e.g., via sonication or online degasser) to prevent air bubbles from entering the detector cell.[10]

    • Purity & Mixing: Use high-purity HPLC-grade solvents and ensure miscible solvents are thoroughly mixed. Inconsistent mixing from the pump can cause refractive index changes that manifest as baseline noise.

    • UV Absorbing Additives: If you are using a mobile phase additive (like TFA), be aware that it absorbs at low UV wavelengths. Ensure it is used in both mobile phase lines for gradient elution to prevent baseline drift.

  • System Contamination: Flush the system, including the injector and column, with a strong solvent to remove any contaminants that may be slowly eluting and causing baseline issues.[8] A guard column can also help protect your analytical column from sample matrix contamination.[11]

  • Detector Issues: A failing lamp in the UV detector can cause significant noise. Check the lamp energy and lifetime.

Experimental Protocols

Protocol 1: Recommended Starting HPLC-UV Method

This protocol provides a robust starting point for method development. Refinement will be necessary based on your specific impurity profile.

ParameterRecommended ConditionRationale
Column Aqueous C18 (e.g., Waters Atlantis T3, Agilent Zorbax Aqua), 150 mm x 4.6 mm, 3.5 µmStable in highly aqueous mobile phases, ideal for retaining polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH for good peak shape of the basic analyte. Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally offers lower backpressure and better UV transparency than methanol.
Gradient Elution 5% B to 60% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration.A shallow gradient is necessary to resolve closely eluting polar impurities at the beginning of the run while still eluting any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nm or determined by UV scan (e.g., λmax)254 nm is a good starting point for aromatic systems. A full UV scan of the main peak will determine the optimal wavelength for sensitivity.
Injection Volume 5 µLA small volume minimizes potential column overload and injection solvent effects.
Sample Diluent Mobile Phase A or Water/Acetonitrile (95:5)The sample should be dissolved in a solvent weaker than the initial mobile phase to ensure good peak shape.[8]
Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for demonstrating method specificity and identifying potential degradation products that could form during the product's shelf life.

G acid acid neutralize neutralize acid->neutralize base base base->neutralize analyze analyze neutralize->analyze oxid oxid oxid->analyze therm therm therm->analyze photo photo photo->analyze evaluate evaluate analyze->evaluate compare compare evaluate->compare purity purity compare->purity mass_bal mass_bal compare->mass_bal identify identify compare->identify

Step-by-Step Procedure:

  • Prepare Solutions: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Mix the stock solution with 0.1M HCl and heat.

    • Basic: Mix the stock solution with 0.1M NaOH and heat.

    • Oxidative: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Store both the solid material and the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

    • Control: Keep an unstressed sample protected from light at room temperature.

  • Sampling: Take samples at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples using your validated HPLC method with a Diode Array Detector (DAD).

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control to identify new peaks (degradants).

    • Check for a decrease in the main peak area. Aim for 5-20% degradation.

    • Use the DAD to assess the peak purity of the main analyte peak to ensure no degradants are co-eluting.

    • Calculate mass balance to ensure that the decrease in the main peak area is accounted for by the sum of the impurity peak areas.

By following this structured approach, you can effectively troubleshoot issues and refine your analytical method to be robust, reliable, and compliant with regulatory expectations.

References

  • HPLC Troubleshooting Guide.
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical method valid
  • Valid
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • This compound Chemical Properties. ChemicalBook.
  • This compound. PubChem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • SYNTHESIS OF INDAZOLES.
  • Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways.
  • Synthesis of indazoles.

Sources

Technical Support Center: Experimental Integrity of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-amino-1H-indazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experimental workflows. The inherent reactivity of the amino, indazole, and hydroxyl functional groups necessitates careful handling to prevent degradation and ensure reproducible results. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

Understanding the Stability of this compound

This compound is a molecule with a unique combination of a substituted indazole ring, a primary aromatic amine, and a primary alcohol. This structure, while valuable for its intended applications, is susceptible to degradation under common experimental conditions. The principal pathways of degradation are oxidation, photodegradation, and pH-mediated reactions. Understanding these vulnerabilities is the first step toward designing robust experimental protocols.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.

Question 1: I've observed a progressive color change in my stock solution of this compound, from off-white to a brownish hue. What is causing this and how can I prevent it?

Answer: This color change is a classic indicator of oxidative degradation. The 5-amino group on the indazole ring is susceptible to oxidation, which can lead to the formation of highly colored quinone-imine species and subsequent polymerization. This process is often accelerated by exposure to atmospheric oxygen, light, and certain metal ions.

Causality Explained: Aromatic amines, like the one in your compound, can be oxidized in a stepwise manner, losing electrons to form radical cations which can then dimerize or polymerize, or be further oxidized to form colored products. This is a known degradation pathway for similar compounds like aminophenols.[1][2][3]

Preventative Measures:

  • Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Solvent Choice: Use deoxygenated solvents for preparing your solutions. This can be achieved by sparging the solvent with an inert gas prior to use.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your experimental system.

  • Storage: Store stock solutions in amber vials to protect from light and at recommended temperatures (see storage table below).[1]

Question 2: My experimental results are inconsistent, and I suspect my compound is degrading during the course of the experiment. How can I assess its stability in my specific experimental buffer?

Answer: It is crucial to determine the stability of this compound in your specific experimental matrix. A simple time-course stability study using High-Performance Liquid Chromatography (HPLC) is the most effective way to quantify the degradation.

Experimental Protocol: Stability Assessment by HPLC

  • Preparation: Prepare a solution of this compound in your experimental buffer at the working concentration.

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a validated stability-indicating HPLC method. This will serve as your baseline. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile is a good starting point.[4]

  • Incubation: Store the remaining solution under the exact conditions of your experiment (temperature, lighting).

  • Time-Point Analysis: Inject samples onto the HPLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products. The peak purity of the parent compound can be assessed using a Photo Diode Array (PDA) detector.[5]

Question 3: I am working at a neutral to slightly basic pH. Could this be contributing to the degradation of my compound?

Answer: Yes, pH can significantly impact the stability of this compound. The amino group is a key factor here. In acidic media, the amino group will be protonated to form an ammonium cation (-NH3+). This protonation reduces the electron-donating capacity of the amino group, making the aromatic ring less susceptible to oxidation.[2] Conversely, at neutral or basic pH, the amino group is in its more reactive, non-protonated form (-NH2), which activates the aromatic ring towards oxidation.[2]

Recommendation: If your experimental design allows, consider working at a slightly acidic pH to enhance the stability of the compound. However, if the experimental conditions require a neutral or basic pH, it is even more critical to rigorously exclude oxygen and light.

Question 4: My experiments are conducted under bright laboratory light. Is this compound sensitive to light?

Answer: Yes, indazole-containing compounds can be susceptible to photodegradation.[5][6][7] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. This is a common issue for many pharmaceutical compounds.[8]

Preventative Measures:

  • Light Protection: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1][8]

  • Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light.

  • Photostability Studies: If your application involves prolonged light exposure, it is advisable to perform a formal photostability study as outlined in ICH guidelines.[9][10] This involves exposing the compound to a controlled light source and analyzing for degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature Room TemperatureTo prevent potential degradation from freeze-thaw cycles or excessive heat.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)To minimize oxidation of the amino group.[1]
Light Keep in a dark place (e.g., amber vial)To prevent photodegradation.[1][8]

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathways are likely to be:

  • Oxidation: The 5-amino group can be oxidized to form colored impurities. The indazole ring itself can also undergo oxidative ring-opening.[11]

  • Photodegradation: The aromatic indazole ring system is a chromophore that can absorb light, leading to photochemical reactions.[5][6]

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_main Potential Degradation Pathways A This compound B Oxidative Stress (O₂, Light, Metal Ions) A->B C Quinone-imine Species (Colored) B->C Oxidation of Amino Group E Ring-Opened Products B->E Oxidative Cleavage of Indazole Ring D Polymeric Products C->D Polymerization

Caption: Potential oxidative degradation pathways for the subject compound.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a molecule.[9][12] It involves subjecting the compound to harsh conditions to accelerate degradation.

General Protocol for Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions (one condition per aliquot):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature, protected from light.[10]

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60-80 °C) in the dark.

    • Photolytic Stress: Expose a solution to a light source as specified in ICH Q1B guidelines.

  • Time Points: Sample each stressed solution at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA method. For structural elucidation of degradation products, LC-MS is highly recommended.[5]

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[10]

The following workflow diagram outlines the process for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-UV/PDA and LC-MS sample->analyze elucidate Identify Degradation Products & Establish Pathways analyze->elucidate

Caption: A general workflow for conducting a forced degradation study.

By understanding the chemical liabilities of this compound and implementing the preventative and analytical strategies outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.

References

  • Chemistry Stack Exchange. Activating effects of amino and hydroxyl groups in different pH. [Link]

  • Corbett, J. F. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Song, S. et al.
  • Gilchrist, T. L. The oxidation of N-aminoheterocyclic compounds. University of Leicester.
  • Kato, Y. et al. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
  • MedCrave online. Forced degradation studies. [Link]

  • Journal of Environmental Nanotechnology. Oxidation Kinetics of Amino Acids by 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.
  • YouTube. How does pH Affect Amino Acids?. [Link]

  • BenchChem. Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • Alsante, K. M. et al.
  • Al-Shabrawi, M. H. et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
  • Quora. A change in pH affects the interaction between amino acids in a chain.
  • Voelker, A. L. et al. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. NIH.
  • Journal of Environmental Nanotechnology. Oxidation Kinetics of Amino Acids by 1-Chlorobenzimidazole in Acid Medium.
  • Dole, V. et al. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Mackey, A. M. et al. Light-Sensitive Injectable Prescription Drugs. NIH.
  • Chen, Y. et al. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation.
  • Klick, S. et al. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Jia, L. et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Sankar, P. R. et al. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
  • Ioele, G. et al. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC.
  • ResearchGate.
  • Pharmacia.
  • MDPI.

Sources

Technical Support Center: Characterization of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(5-amino-1H-indazol-1-yl)ethanol (CAS No. 885270-96-2). This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate in various synthetic pathways, its proper characterization is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established analytical principles and extensive field experience. We aim to equip you with the necessary knowledge to anticipate and overcome common challenges in the characterization of this molecule.

Chemical Profile: this compound
PropertyValueSource
Molecular Formula C9H11N3O[1]
Molecular Weight 177.2 g/mol [1]
Appearance Off-white to light brown solid[1]
Boiling Point (Predicted) 407.8±25.0 °C[1]
Density (Predicted) 1.36±0.1 g/cm3 [1]
pKa (Predicted) 14.45±0.10[1]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[1]

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the analysis and handling of this compound. Each problem is followed by a step-by-step diagnostic and solution workflow.

Problem 1: Poor Peak Shape and Inconsistent Retention Time in Reverse-Phase HPLC Analysis

You are observing significant peak tailing, fronting, or drifting retention times for this compound during reverse-phase HPLC analysis.

Root Cause Analysis Workflow

start Poor Peak Shape / Drifting Retention Time c1 Is the mobile phase pH controlled with a buffer? start->c1 c2 Is the pH within 2 units of the analyte's pKa? c1->c2 Yes sol1 Incorporate a buffer (e.g., phosphate, formate) at a suitable concentration (10-25 mM). c1->sol1 No c3 Is the column showing signs of degradation (high backpressure)? c2->c3 Yes sol2 Adjust mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic state. c2->sol2 No c4 Are you using a suitable column chemistry for polar/basic compounds? c3->c4 No sol3 Flush the column or replace it. Consider using a guard column. c3->sol3 Yes sol4 Switch to a column with alternative selectivity (e.g., RP-Amide, Phenyl) or a pentafluorophenyl (PFP) phase. c4->sol4 No end Optimized Separation c4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for HPLC peak shape issues.

Detailed Protocol: HPLC Method Development for this compound
  • Column Selection: Start with a robust C18 column. If peak tailing persists, consider a column designed for polar compounds, such as one with an embedded polar group or a phenyl-hexyl phase.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.5 with formic acid. The use of a buffer is critical to maintain a consistent ionization state of the primary amine and indazole nitrogen atoms.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time.

    • Optimize the gradient around the elution time of the analyte to improve resolution from any impurities.

  • Detection: Use UV detection at a wavelength where the indazole chromophore has strong absorbance (e.g., ~254 nm or ~280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Temperature Control: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

Problem 2: Ambiguous or Complex ¹H NMR Spectrum

The obtained ¹H NMR spectrum shows broad peaks, overlapping signals, or unexpected chemical shifts, making structural confirmation difficult.

Common Causes and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Broad NH₂ and OH Peaks Proton exchange with residual water in the NMR solvent. Intermolecular hydrogen bonding.Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ and OH peaks will disappear or significantly diminish.[2]
Shifting Aromatic Peaks Sample concentration effects or aggregation. pH effects if the sample is not neutral.Run the NMR at a lower concentration. Ensure the sample is free from acidic or basic impurities by performing a work-up or purification.[2]
Overlapping Aromatic Signals Insufficient magnetic field strength. Inherent spectral properties of the molecule.Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion. Consider running a 2D NMR experiment (e.g., COSY, HSQC) to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.[3]
Residual Solvent Peaks Incomplete removal of purification solvents (e.g., ethyl acetate, dichloromethane).Co-evaporate the sample with a solvent that does not form azeotropes with the suspected residual solvent (e.g., use dichloromethane to remove ethyl acetate).[2] High vacuum drying is also recommended.
Diagnostic Experiment: D₂O Exchange
  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad signals corresponding to the -NH₂ and -OH protons will exchange with deuterium and disappear from the spectrum, confirming their identity.

Problem 3: Difficulty in Obtaining a Clear Molecular Ion Peak in Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) analysis does not show a clear [M+H]⁺ peak at m/z 178.2, or the spectrum is dominated by fragments.

Troubleshooting Steps
  • Ionization Mode: this compound, with its basic amino group, is best analyzed in positive ion mode (ESI+). Ensure your instrument is set correctly.

  • In-Source Fragmentation: The compound might be fragmenting in the ionization source.

    • Solution: Reduce the fragmentor or cone voltage. This lowers the energy of the ions as they enter the mass spectrometer, minimizing premature fragmentation.

  • Formation of Adducts: You may observe peaks corresponding to [M+Na]⁺ (m/z 200.2) or [M+K]⁺ (m/z 216.3), especially if there is glassware or solvent contamination.

    • Solution: Use high-purity solvents and additives. The addition of a small amount of formic acid to the mobile phase can promote protonation and enhance the [M+H]⁺ signal.

  • Sample Purity: Impurities in the sample can suppress the ionization of the target compound.

    • Solution: Purify the sample using column chromatography or recrystallization prior to MS analysis.

Optimized ESI-MS Infusion Protocol
  • Prepare a dilute solution of the compound (~1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the ESI source at a low flow rate (5-10 µL/min).

  • Set the instrument to positive ion mode.

  • Start with a low fragmentor/cone voltage (e.g., 70 V) and gradually increase it to observe the onset of fragmentation. This helps in identifying the parent ion and its characteristic fragments.

  • Acquire the full scan spectrum (e.g., m/z 50-500).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Due to the presence of the amino and hydroxyl groups, the compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely to be moderate but can be significantly increased in acidic aqueous solutions due to the protonation of the amino group. It is expected to have poor solubility in nonpolar solvents like hexanes or toluene.

Q2: How stable is this compound? Are there any specific storage and handling precautions?

A2: Aromatic amines can be susceptible to oxidation and light-induced degradation, which may result in color changes (e.g., turning from off-white to brown).[1] It is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] For long-term storage, keeping it in a refrigerator or freezer is advisable. While a specific safety data sheet for this exact compound is not widely available, related compounds with amino and hydroxyl functionalities warrant careful handling.[4][5][6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Q3: Can I use gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound?

A3: Direct GC-MS analysis of this compound can be challenging due to its low volatility and the presence of polar -NH₂ and -OH groups.[7] These functional groups can cause peak tailing and potential degradation on the GC column. A more reliable approach would be to derivatize the compound to increase its volatility and thermal stability before GC-MS analysis.[7] For instance, silylation of the hydroxyl and amino groups can be performed. However, HPLC is generally the preferred method for such polar compounds.[8]

Q4: In ¹³C NMR, what are the expected chemical shift ranges for the carbons in the indazole ring?

A4: Based on data for similar indazole derivatives, the aromatic carbons of the indazole ring are expected to resonate in the range of approximately 110-145 ppm.[9][10] The carbon attached to the amino group (C5) will likely be shifted upfield compared to the other aromatic carbons due to the electron-donating effect of the amine. The carbons of the ethanol side chain would appear further upfield, typically in the 50-70 ppm range.

Q5: What are the characteristic fragmentation patterns I should look for in MS/MS analysis?

A5: In tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 178.2), you can expect to see characteristic cleavages. A likely fragmentation pathway is the neutral loss of water (-18 Da) from the ethanol side chain, resulting in a fragment at m/z 160.2. Another probable fragmentation is the cleavage of the C-N bond connecting the ethanol group to the indazole ring, which could lead to fragments corresponding to the protonated indazole amine core. The study of fragmentation patterns of related indazole structures can provide further insights.[11][12]

Visualization of Key Relationships

Workflow for Structural Elucidation

start Synthesized Compound mass_spec Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Confirm [M+H]⁺ at m/z 178.2 start->mass_spec nmr_1h ¹H NMR Spectroscopy - Confirm proton count - Identify functional groups (NH₂, OH, Ar-H) - Determine substitution pattern start->nmr_1h final Confirmed Structure & Purity mass_spec->final nmr_13c ¹³C NMR Spectroscopy - Confirm carbon count - Identify types of carbons (aromatic, aliphatic) nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC) - Establish connectivity - Resolve ambiguities nmr_13c->nmr_2d purity Purity Analysis (HPLC-UV/PDA) - Quantify purity - Identify impurities nmr_2d->purity purity->final

Caption: Integrated workflow for structural confirmation.

References

  • 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. PubChem. [Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. ResearchGate. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. [Link]

  • 2-(5-Amino-benzoimidazol-1-yl)-ethanol. PubChem. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • SAFETY DATA SHEET. U.S. Food and Drug Administration. [Link]

  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • 13 C NMR of indazoles. ResearchGate. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]

  • 2-(1H-imidazol-5-yl)ethanol. ChemSynthesis. [Link]

  • N 1 -((1H-Indazol-5-yl)methylene)-N 2 -. MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • SYNTHESIS OF INDAZOLES. European Patent Office. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Academy of Sciences. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Resolution of Niraparib and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical resolution of Niraparib and its associated impurities. This guide is designed for researchers, analytical chemists, and drug development professionals who are working on the development, validation, and routine analysis of Niraparib. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your chromatographic separations.

The information herein is curated from peer-reviewed literature, regulatory filings, and established chromatographic theory to ensure scientific integrity and practical applicability in a laboratory setting.

Foundational Knowledge: Understanding Niraparib and Its Impurities

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] Its chemical structure contains a basic piperidine moiety, which is a critical factor in its chromatographic behavior. The pKa of Niraparib is approximately 9.95, indicating it is a basic compound.[3][4][5][6][7] This basicity is a primary contributor to common chromatographic issues such as peak tailing due to interactions with acidic silanol groups on the surface of silica-based columns.

Impurities in Niraparib can originate from the manufacturing process (process-related impurities) or from degradation of the drug substance over time (degradation products).[8] Common impurities include starting materials, intermediates, and by-products. Forced degradation studies have shown that Niraparib is susceptible to degradation under certain stress conditions.

A comprehensive understanding of the structures of Niraparib and its impurities is fundamental to developing a robust and specific analytical method. Below is a table of some known impurities of Niraparib.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Notes
NiraparibC19H20N4O320.39Active Pharmaceutical Ingredient
ent-NiraparibC19H20N4O320.39Enantiomer of Niraparib[9]
Niraparib Carboxylic AcidC19H19N3O2321.38Metabolite and potential degradant[9][10]
N-Nitroso NiraparibC19H19N5O2349.39Potential genotoxic impurity
tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylateC24H28N4O3420.51Process-related impurity[9]

Troubleshooting Guide: A Logic-Based Approach to Improving Resolution

This section provides a systematic approach to troubleshooting common issues encountered during the chromatographic analysis of Niraparib and its impurities.

Troubleshooting_Workflow Start Problem Observed: Poor Resolution / Peak Tailing Check_Peak_Shape Evaluate Peak Shape: Is the Niraparib peak tailing? Start->Check_Peak_Shape Tailing_Yes Peak Tailing Observed Check_Peak_Shape->Tailing_Yes Yes Tailing_No Symmetrical Peaks, but Poor Resolution Check_Peak_Shape->Tailing_No No Check_Resolution Evaluate Resolution: Are peaks co-eluting? Resolution_Solutions Troubleshooting Poor Resolution Check_Resolution->Resolution_Solutions Tailing_Solutions Troubleshooting Peak Tailing Tailing_Yes->Tailing_Solutions Tailing_No->Check_Resolution pH_Adjustment Adjust Mobile Phase pH (Lower pH to 2.5-3.5) Tailing_Solutions->pH_Adjustment Column_Choice Use an End-capped Column (e.g., C18 with low silanol activity) Tailing_Solutions->Column_Choice Mobile_Phase_Additive Add a Competing Base (e.g., Triethylamine) Tailing_Solutions->Mobile_Phase_Additive Organic_Ratio Adjust Organic:Aqueous Ratio Resolution_Solutions->Organic_Ratio Gradient_Slope Modify Gradient Slope Resolution_Solutions->Gradient_Slope Column_Chemistry Change Column Selectivity (e.g., Phenyl-Hexyl or Cyano phase) Resolution_Solutions->Column_Chemistry Temperature Optimize Column Temperature Resolution_Solutions->Temperature

Caption: Troubleshooting workflow for poor resolution and peak tailing.

Addressing Peak Tailing of Niraparib

Symptom: The Niraparib peak exhibits significant tailing (asymmetry factor > 1.5).

Root Cause: As a basic compound (pKa ≈ 9.95), Niraparib can undergo secondary ionic interactions with deprotonated (negatively charged) silanol groups on the surface of silica-based reversed-phase columns. This leads to a mixed-mode retention mechanism, causing peak tailing.

Solutions (in order of recommendation):

  • Lower the Mobile Phase pH:

    • Action: Adjust the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5 using an appropriate buffer or acidifier (e.g., formic acid, phosphoric acid).

    • Rationale: At a lower pH, the acidic silanol groups on the silica surface are protonated and therefore neutral. This minimizes the secondary ionic interactions with the protonated (positively charged) Niraparib molecule, resulting in a more symmetrical peak shape.

  • Utilize a High-Purity, End-Capped Column:

    • Action: Employ a modern, high-purity silica column with robust end-capping.

    • Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (e.g., trimethylsilyl). This physically blocks the silanols, reducing their availability for interaction with basic analytes like Niraparib.

  • Incorporate a Competing Base (Use with Caution):

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).

    • Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the column, effectively "masking" them from Niraparib. This can improve peak shape; however, TEA can shorten column lifetime and is not compatible with mass spectrometry detection.

Improving Resolution Between Niraparib and Its Impurities

Symptom: Niraparib and one or more of its impurities are not baseline resolved (resolution < 1.5).

Root Cause: Insufficient selectivity of the chromatographic system for the analytes of interest. This can be due to suboptimal mobile phase composition, column chemistry, or temperature.

Solutions (to be explored systematically):

  • Optimize the Mobile Phase Composition:

    • Action 1: Adjust the Organic Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.

    • Rationale 1: This will increase the retention time of all components, providing more time for the separation to occur.

    • Action 2: Change the Organic Solvent: If using acetonitrile, try methanol, or vice-versa.

    • Rationale 2: Different organic solvents offer different selectivities and can alter the elution order of closely eluting peaks.

    • Action 3: Modify the Mobile Phase pH: If the impurities have different pKa values from Niraparib, adjusting the pH can significantly impact their retention times and improve resolution. A systematic pH screening study (e.g., from pH 3 to 7) can be highly effective.

  • Modify the Gradient Profile (for gradient methods):

    • Action: Decrease the slope of the gradient during the elution of the critical peak pair.

    • Rationale: A shallower gradient increases the time the analytes spend in the mobile phase under conditions where their retention is changing, which can enhance resolution.

  • Change the Stationary Phase Chemistry:

    • Action: If a C18 column is being used, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano phase.

    • Rationale: These alternative stationary phases offer different retention mechanisms (e.g., pi-pi interactions with the phenyl phase) that can provide the necessary selectivity to resolve challenging peak pairs.

  • Adjust the Column Temperature:

    • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and selectivity.

Frequently Asked Questions (FAQs)

Q1: My resolution is decreasing over time. What should I do?

A1: A gradual loss of resolution is often due to column degradation or contamination.

  • Column Contamination: Strongly retained impurities from the sample matrix may accumulate at the head of the column. To address this, implement a robust column washing procedure after each analytical batch. Consider using a guard column to protect the analytical column.

  • Column Degradation: Operating at a high pH (above the recommended range for the column) can cause the silica backbone to dissolve, leading to a loss of stationary phase and performance. Ensure your mobile phase pH is within the column's specified operating range.

  • Sample Overload: Injecting too much sample can lead to peak broadening and a loss of resolution. Try injecting a smaller volume or a more dilute sample.

Q2: I'm having trouble retaining a very polar impurity. What are my options?

A2: Retaining and resolving highly polar impurities on traditional reversed-phase columns can be challenging.

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.

  • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds, HILIC can be an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Q3: Can I use the same method for both HPLC and UPLC?

A3: While the principles are the same, direct transfer of an HPLC method to a UPLC system is not always straightforward.

  • Method Scaling: Geometric scaling of the method (adjusting flow rate, injection volume, and gradient times based on the column dimensions) is necessary.

  • System Differences: The lower dead volume of UPLC systems can affect peak shape and resolution. Fine-tuning of the gradient may be required.

Experimental Protocols: Starting Method Recommendations

The following are starting points for method development, based on published literature. Optimization will likely be required for your specific application and impurity profile.

Isocratic HPLC Method

This method has been reported for the separation of Niraparib and some of its impurities.[11]

Parameter Condition
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18
Mobile Phase Methanol: 20mM Ammonium Formate (pH 5.5): Triethylamine (80:15:5 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 246 nm
Column Temperature Ambient
Injection Volume 10 µL
Gradient UPLC Method (Conceptual)

For more complex impurity profiles, a gradient UPLC method will likely provide better resolution and faster analysis times.

Parameter Condition
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 246 nm or PDA for peak purity analysis
Column Temperature 40 °C
Injection Volume 1 µL

Concluding Remarks

Achieving optimal resolution between Niraparib and its impurities requires a systematic and logical approach to method development and troubleshooting. By understanding the chemical properties of the analytes and the principles of chromatography, you can effectively diagnose and resolve common separation challenges. This guide provides a framework for this process, but it is important to remember that each separation is unique and may require tailored optimization.

References

  • ZEJULA™ (niraparib) capsules, for oral use - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Niraparib Tosylate Monograph for Professionals. (2024, August 10). Drugs.com. Retrieved from [Link]

  • ZEJULA™ (niraparib) capsules, for oral use - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • US11091459B2 - Niraparib compositions - Google Patents. (n.d.).
  • Kamani, V. G., & Sujatha, M. (2022). AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. RASAYAN Journal of Chemistry, 15(4), 2976–2983.
  • Active Ingredient NIRAPARIB - Formulation Diary. (n.d.). Retrieved from [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION. (n.d.). Retrieved from [Link]

  • Niraparib - Product Monograph. (2019, June 26). Retrieved from [Link]

  • US20210038585A1 - Niraparib formulations - Google Patents. (n.d.).
  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. (2023, February 9). ACS Omega. Retrieved from [Link]

  • Niraparib and abiraterone acetate tablets - Product Monograph. (2023, June 7). Retrieved from [Link]

  • Zejula Product Monograph. (n.d.). GSK Canada. Retrieved from [Link]

  • Niraparib EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

  • Zejula, INN-niraparib. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Niraparib-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Niraparib Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • Niraparib Impurity 49 CAS#: N/A • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

  • Niraparib. (2023, October 26). In Wikipedia. Retrieved from [Link]

  • Niraparib | C19H20N4O | CID 24958200 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment. (2021, July 29). National Institutes of Health. Retrieved from [Link]

  • Zejula | European Medicines Agency. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of regulatory approval and patient safety. The quantification of an active pharmaceutical ingredient (API) and its impurities requires a rigorously validated analytical method. This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(5-amino-1H-indazol-1-yl)ethanol, a heterocyclic compound of interest in pharmaceutical development.

The Imperative for a Validated Method

This compound, with its indazole core, presents a unique analytical challenge. A robust analytical method is not merely a procedural requirement; it is a scientifically sound system that guarantees the identity, purity, and strength of the drug substance. The validation process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrates that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide will not only detail the "how" but, more critically, the "why" behind each validation parameter, comparing the performance of a developed HPLC method against the stringent acceptance criteria set forth by global regulatory bodies like the FDA and EMA.[4][5]

Method Selection: Why HPLC is the Gold Standard for this compound

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical tool for non-volatile and thermally labile compounds like this compound.[6][7] The presence of a chromophoric indazole ring system makes it an ideal candidate for UV detection. While other techniques exist, they fall short in comparison:

  • Gas Chromatography (GC): Unsuitable due to the low volatility and potential thermal degradation of the molecule.

  • Titrimetry: Lacks the specificity to distinguish between the API and its potential impurities.

  • Supercritical Fluid Chromatography (SFC): While a powerful separation technique, HPLC is more universally available and generally the first choice for routine quality control of such molecules.[8]

The chosen method, a reversed-phase HPLC (RP-HPLC) approach, offers the versatility to separate the polar parent compound from a spectrum of potential impurities with varying polarities.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

A successful validation demonstrates that the method is fit for purpose. This is achieved by systematically evaluating a set of key performance characteristics. The following sections detail the experimental approach and rationale for each parameter.

Specificity and the Litmus Test of a Stability-Indicating Method

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including impurities, degradants, and matrix components.[3][9] For a true stability-indicating method, this is paramount. The most rigorous way to demonstrate this is through forced degradation studies.[10][11][12]

Experimental Protocol: Forced Degradation Study

A solution of this compound (typically 1 mg/mL) is subjected to a series of stress conditions as recommended by ICH guideline Q1A(R2).[10][13] The goal is to achieve 5-20% degradation of the active ingredient.[10][11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

The stressed samples are then analyzed by the HPLC method. The method is deemed specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.

Table 1: Hypothetical Forced Degradation Results

Stress Condition% Degradation of APIObservations
Acid Hydrolysis (0.1M HCl)12.5%Two major degradation peaks observed at RRT 0.85 and 1.15.
Base Hydrolysis (0.1M NaOH)8.2%One major degradation peak observed at RRT 0.92.
Oxidation (3% H₂O₂)18.9%Significant degradation with multiple small peaks.
Thermal (105°C)3.1%Minor degradation, indicating good thermal stability.
Photolytic6.5%One minor degradation peak observed at RRT 1.20.

RRT = Relative Retention Time

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[3]

Experimental Protocol: Linearity Assessment

A series of at least five standard solutions of this compound are prepared, typically spanning 50% to 150% of the target assay concentration. For impurity quantification, the range should bracket the expected levels, from the reporting threshold up to 120% of the specification limit. Each solution is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

Table 2: Linearity and Range Data

ParameterAssay of APIImpurity Quantification
Range 50 - 150 µg/mL0.5 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero
Accuracy

Accuracy is the measure of the closeness of the experimental value to the true value.[14] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol: Accuracy Determination

Accuracy is determined at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicate determinations at each level. The percentage recovery is then calculated.

Table 3: Accuracy Results

Spiked LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%100.8%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol: Precision Assessment

For repeatability, at least six replicate injections of a standard solution at 100% of the target concentration are performed. For intermediate precision, the same experiment is repeated by a different analyst on a different day. The relative standard deviation (RSD) of the results is calculated.

Table 4: Precision Data

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.8%≤ 2.0%
Intermediate Precision (n=6) 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[3]

Experimental Protocol: LOD & LOQ Determination

These are often determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Table 5: Sensitivity Parameters

ParameterResult
LOD 0.15 µg/mL
LOQ 0.5 µg/mL
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness Evaluation

Small changes are made to critical method parameters, one at a time, and the effect on the results is observed.

  • Flow rate (e.g., ± 0.2 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

The system suitability parameters should remain within acceptable limits for all tested variations.

Table 6: Robustness Study

Parameter VariedImpact on Results
Flow Rate (0.8 mL/min)Acceptable
Flow Rate (1.2 mL/min)Acceptable
Temperature (35°C)Acceptable
Temperature (45°C)Acceptable
Mobile Phase (±2% Acetonitrile)Acceptable

Visualizing the Path to Validation

The following diagram illustrates the logical workflow of the analytical method validation process.

G cluster_0 Method Development cluster_2 Finalization Dev Method Development & Optimization (HPLC-UV) Spec Specificity (Forced Degradation) Dev->Spec Initiates Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report & Final Method Document Rob->Report Successful Validation

Caption: A workflow diagram illustrating the sequential stages of analytical method validation.

Conclusion: The Foundation of Quality

The validation of an analytical method for a novel compound like this compound is a meticulous but essential process. It transforms a series of procedural steps into a reliable, robust, and scientifically defensible system for quality control. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness against internationally harmonized criteria, we build a foundation of trust in the data generated. This, in turn, ensures the quality and safety of the final pharmaceutical product. This guide provides the framework and the underlying scientific rationale to empower researchers to develop and validate analytical methods that meet the highest standards of scientific integrity and regulatory expectation.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Ngwa, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • BioAgilytix. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Jain, P. S., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(3), 203–210. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ComplianceOnline. (n.d.). Validation, Verification and Transfer of Analytical Methods (Understanding and implementing guidelines from FDA/EMA, USP and ICH). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024, November 30). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]

  • Pharmacia. (2021, May 18). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • MDPI. (n.d.). N 1 -((1H-Indazol-5-yl)methylene)-N 2. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(5-amino-1H-indazol-1-yl)ethanol

Substituted indazoles are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities. Among these, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The strategic placement of the amino and ethanol functionalities on the indazole core allows for further molecular elaboration, making efficient and scalable access to this compound a priority in drug discovery. This guide compares two distinct synthetic strategies, starting from readily available precursors, to afford this valuable molecule.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes, designated as Route A and Route B, have been evaluated for the preparation of this compound. Both routes converge on the key intermediate, 2-(5-nitro-1H-indazol-1-yl)ethanol, which is subsequently reduced to the target amine. The principal distinction between the two pathways lies in the construction of the foundational 5-nitroindazole core.

Route A: Diazotization of 2-amino-5-nitrotoluene

This classical approach leverages the well-established chemistry of diazotization to construct the indazole ring system.

Route B: Cyclization of 2-fluoro-5-nitrobenzaldehyde with Hydrazine

This alternative route utilizes a nucleophilic aromatic substitution followed by cyclization to form the 5-nitroindazole intermediate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the strategic differences between the two synthetic routes.

Synthetic_Routes cluster_A Route A cluster_B Route B cluster_C Convergent Steps A1 2-amino-5-nitrotoluene A2 5-nitroindazole A1->A2 NaNO2, HOAc C1 5-nitroindazole B1 2-fluoro-5-nitrobenzaldehyde B2 5-nitroindazole B1->B2 N2H4·H2O, DMF C2 2-(5-nitro-1H-indazol-1-yl)ethanol C1->C2 2-Chloroethanol, K2CO3, DMF C3 This compound C2->C3 Pd/C, N2H4·H2O

Caption: Comparative overview of Route A and Route B for the synthesis of this compound.

Quantitative Data Summary

The following table provides a side-by-side comparison of the two routes based on key performance indicators.

ParameterRoute ARoute B
Starting Material 2-amino-5-nitrotoluene2-fluoro-5-nitrobenzaldehyde
Overall Yield ~50-58%~63-70%
Number of Steps 33
Key Advantages Utilizes a well-documented, classical reaction.Higher overall yield, milder conditions for indazole formation.
Key Disadvantages Use of glacial acetic acid in large quantities, longer reaction time for the first step.Starting material may be more expensive.
Scalability Demonstrated at scale in literature.Potentially high, with straightforward reaction conditions.

In-Depth Discussion of Synthetic Routes

Route A: A Time-Honored Approach

The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene via diazotization is a robust and well-documented procedure, with detailed protocols available in sources like Organic Syntheses[1]. This reaction proceeds by the in situ formation of a diazonium salt from the aniline precursor, which then undergoes intramolecular cyclization to form the indazole ring.

Causality of Experimental Choices: The use of glacial acetic acid as the solvent is crucial as it provides the acidic medium necessary for the diazotization reaction with sodium nitrite. The slow, controlled addition of the nitrite solution is critical to prevent the formation of unwanted side products.

The subsequent N1-alkylation of 5-nitroindazole with 2-chloroethanol is a critical step that dictates the final structure. The choice of a polar aprotic solvent like DMF and a mild base such as potassium carbonate is key to facilitating the nucleophilic attack of the indazole nitrogen onto the electrophilic carbon of 2-chloroethanol. While alkylation of indazoles can sometimes lead to a mixture of N1 and N2 isomers, the conditions described generally favor the desired N1 substitution.

The final step is the reduction of the nitro group. Catalytic transfer hydrogenation using palladium on carbon with hydrazine hydrate as the hydrogen donor is a highly efficient and selective method for this transformation[2][3]. This method is often preferred over using hydrogen gas due to its operational simplicity and milder reaction conditions. The reaction is typically fast and clean, providing the desired amine in high yield.

Route B: A More Modern and Efficient Alternative

Route B commences with the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in DMF to yield 5-nitroindazole[4]. This reaction is a condensation followed by an intramolecular nucleophilic aromatic substitution, where the fluorine atom is displaced by the hydrazine nitrogen to form the indazole ring.

Causality of Experimental Choices: The use of a highly polar aprotic solvent like DMF facilitates the cyclization step. The reaction proceeds smoothly at room temperature, making it an attractive alternative to the diazotization route which requires careful temperature control and a longer reaction time.

The subsequent alkylation and reduction steps in Route B are identical to those in Route A, benefiting from the same efficiencies and selectivities discussed previously. The primary advantage of Route B lies in the higher yield and milder conditions of the initial indazole-forming step, which contributes to a better overall yield for the entire synthesis.

Experimental Protocols

Route A: Synthesis of this compound

Route_A_Workflow start 2-amino-5-nitrotoluene step1 Diazotization (NaNO2, HOAc) start->step1 intermediate1 5-nitroindazole step1->intermediate1 step2 N1-Alkylation (2-Chloroethanol, K2CO3, DMF) intermediate1->step2 intermediate2 2-(5-nitro-1H-indazol-1-yl)ethanol step2->intermediate2 step3 Reduction (Pd/C, N2H4·H2O) intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound via Route A.

Step 1: Synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene [1]

  • To a solution of 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L), a solution of sodium nitrite (0.36 mol) in water (60 mL) is added at a temperature below 25 °C.

  • The mixture is stirred for 15 minutes to complete the diazotization.

  • The solution is allowed to stand at room temperature for 3 days.

  • The solvent is removed under reduced pressure, and the residue is slurried with water.

  • The crude product is filtered, washed with water, and dried.

  • Purification by recrystallization from methanol yields 5-nitroindazole (72-80%).

Step 2: Synthesis of 2-(5-nitro-1H-indazol-1-yl)ethanol

  • To a solution of 5-nitroindazole (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred.

  • 2-Chloroethanol (1.2 eq) is added, and the reaction mixture is heated to 80-90 °C and stirred for several hours until completion (monitored by TLC).

  • The reaction is cooled to room temperature, and water is added to precipitate the product.

  • The solid is filtered, washed with water, and dried to afford 2-(5-nitro-1H-indazol-1-yl)ethanol (yields typically in the range of 70-80%).

Step 3: Synthesis of this compound [2][3]

  • To a solution of 2-(5-nitro-1H-indazol-1-yl)ethanol (1.0 eq) in methanol or ethanol, 10% Pd/C (5-10 mol%) is added.

  • Hydrazine hydrate (3-5 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (40-60 °C) until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to give this compound (yields typically >90%).

Route B: Synthesis of this compound

Route_B_Workflow start 2-fluoro-5-nitrobenzaldehyde step1 Cyclization (N2H4·H2O, DMF) start->step1 intermediate1 5-nitroindazole step1->intermediate1 step2 N1-Alkylation (2-Chloroethanol, K2CO3, DMF) intermediate1->step2 intermediate2 2-(5-nitro-1H-indazol-1-yl)ethanol step2->intermediate2 step3 Reduction (Pd/C, N2H4·H2O) intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound via Route B.

Step 1: Synthesis of 5-nitroindazole from 2-fluoro-5-nitrobenzaldehyde [4]

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL), hydrazine hydrate (3.0 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred for 2 hours at the same temperature.

  • The reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 5-nitroindazole in quantitative yield.

Step 2 and 3 are identical to the procedures described in Route A.

Conclusion and Recommendations

Both Route A and Route B provide viable pathways to this compound.

  • Route A is a well-established method with readily available starting materials and a thoroughly documented initial step. However, it involves a lengthy reaction time for the indazole formation and the use of large volumes of acetic acid, which may be a consideration for scale-up.

  • Route B offers a more efficient and milder alternative for the synthesis of the 5-nitroindazole intermediate, leading to a higher overall yield. While the starting material, 2-fluoro-5-nitrobenzaldehyde, might be more costly, the improved efficiency and simpler reaction conditions could offset this for larger-scale production.

For laboratory-scale synthesis where cost is less of a concern and efficiency is paramount, Route B is the recommended pathway . For large-scale manufacturing, a cost analysis of the starting materials for both routes would be necessary to determine the most economically viable option. The convergent steps of N1-alkylation and nitro reduction are highly efficient for both routes, making the initial synthesis of 5-nitroindazole the key differentiating factor.

References

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Chemistry – An Asian Journal, 2022, 17(12), e202200228. [Link]

  • 5-nitroindazole. Organic Syntheses, 1940, 20, 72. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. [Link]

  • 5-nitroindazole. Organic Syntheses Procedure. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Quantification Methods for 2-(5-amino-1H-indazol-1-yl)ethanol: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Drug Development

This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-(5-amino-1H-indazol-1-yl)ethanol. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, grounded in the principles of analytical chemistry and regulatory expectations.

The core of this guide is a simulated cross-validation study. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results under different conditions, such as when comparing two different methodologies.[1][2] This process is critical for ensuring data integrity and is a cornerstone of regulatory compliance frameworks established by bodies like the International Council for Harmonisation (ICH).[3][4] Our objective is not to declare a single "best" method, but to demonstrate that each is fit for its intended purpose, a fundamental tenet of analytical procedure validation.[4]

Methodology Deep Dive: Choosing the Right Tool for the Job

The selection of an analytical method is a function of the analyte's physicochemical properties and the specific question we aim to answer. This compound possesses a UV-absorbing indazole core and a basic amino group, making it an excellent candidate for both HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase and detects them by measuring their absorbance of UV light. It is robust, cost-effective, and ubiquitous in quality control laboratories. The indazole ring system in our analyte contains a chromophore that absorbs UV light, enabling straightforward detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method pairs the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the analyte and its fragments. For bioanalytical studies or trace-level impurity analysis, the specificity and low detection limits of LC-MS/MS are often indispensable.[5]

Cross-Validation Study Design

To objectively compare these two powerful techniques, we will outline a cross-validation protocol. The goal is to develop and validate a method on each instrument and then compare their performance characteristics according to the ICH Q2(R2) guidelines.[3][6] These guidelines provide a comprehensive framework for validating analytical procedures, covering parameters like specificity, linearity, accuracy, and precision.[7][8]

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_val Phase 2: Independent Method Validation (ICH Q2 R2) cluster_comp Phase 3: Comparative Analysis prep_standards Prepare Stock & Working Standards of this compound dev_hplc Develop HPLC-UV Method prep_standards->dev_hplc dev_lcms Develop LC-MS/MS Method prep_standards->dev_lcms val_hplc Validate HPLC-UV Method (Linearity, Accuracy, Precision, LOQ) dev_hplc->val_hplc val_lcms Validate LC-MS/MS Method (Linearity, Accuracy, Precision, LOQ) dev_lcms->val_lcms data_analysis Tabulate & Compare Performance Data val_hplc->data_analysis val_lcms->data_analysis conclusion Determine 'Fitness for Purpose' for each method data_analysis->conclusion

Caption: High-level workflow for the cross-validation study.

Experimental Protocols

The following sections detail the step-by-step protocols for method validation. These are presented as self-validating systems, where the results of each step confirm the method's suitability.

Protocol 1: HPLC-UV Quantification Method

1. Rationale: This method is designed for robustness and is typical for assay and purity tests of a drug substance, where concentrations are expected in the µg/mL to mg/mL range. A standard reversed-phase C18 column is chosen due to the predominantly non-polar nature of the indazole ring. The mobile phase is acidified to ensure the primary amine is protonated, leading to better peak shape and consistent retention.

2. Reagents and Materials:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Agilent ZORBAX SB-C18 column (4.6 x 150 mm, 5 µm)

3. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

5. Validation Procedure:

  • Specificity: Analyze a blank (diluent) to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. A coefficient of determination (R²) ≥ 0.995 is acceptable.[9]

  • Accuracy: Analyze samples spiked at three concentration levels (e.g., 5, 25, 50 µg/mL) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of a single standard (e.g., 25 µg/mL). The relative standard deviation (RSD) should be ≤ 2%.[7]

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision (typically with an RSD ≤ 10%). This can be estimated based on a signal-to-noise ratio of 10:1.

Protocol 2: LC-MS/MS Quantification Method

1. Rationale: This method is developed for high sensitivity and selectivity, making it suitable for bioanalysis (e.g., pharmacokinetic studies in plasma) or trace impurity analysis. An internal standard (IS) is used to correct for variations in sample preparation and instrument response. We've chosen a structurally similar analog, 2-(5-amino-1H-indazol-1-yl)propan-1-ol, as the IS. Electrospray ionization in positive mode (ESI+) is selected because the basic amino group is readily protonated.

2. Reagents and Materials:

  • All reagents from Protocol 1.

  • Internal Standard (IS): 2-(5-amino-1H-indazol-1-yl)propan-1-ol.

  • Agilent ZORBAX RRHD SB-C18 column (2.1 x 50 mm, 1.8 µm).

3. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Analyte Stock Solution (1000 µg/mL): Prepared as in Protocol 1.

  • IS Stock Solution (100 µg/mL): Accurately weigh ~2.5 mg of the IS into a 25 mL volumetric flask and dilute with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution to final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL. Spike each standard with the IS to a final concentration of 10 ng/mL.

4. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 6470 Triple Quadrupole LC/MS.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Agilent Jet Stream ESI (Positive Mode).

  • MRM Transitions (Hypothetical):

    • Analyte: 192.1 → 146.1 (Precursor [M+H]⁺ → Product Fragment)

    • Internal Standard: 206.1 → 146.1 (Precursor [M+H]⁺ → Product Fragment)

  • Gas Temp: 300 °C, Gas Flow: 7 L/min, Nebulizer: 35 psi.

5. Validation Procedure:

  • Selectivity: Analyze a blank matrix to ensure no interferences at the MRM transitions of the analyte and IS.

  • Linearity: Inject the calibration standards. Plot the peak area ratio (Analyte/IS) versus concentration. Use a weighted (1/x²) linear regression. R² ≥ 0.99 is acceptable.[10]

  • Accuracy & Precision: Analyze quality control (QC) samples at low, mid, and high concentrations (e.g., 0.3, 3, and 75 ng/mL) with five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the RSD should be ≤ 15% (≤ 20% at the LLOQ).

  • Lower Limit of Quantitation (LLOQ): The lowest standard on the calibration curve that meets the accuracy and precision criteria.

Results: A Comparative Analysis of Performance

The data below represents the expected outcomes from the validation of each method, demonstrating their respective strengths.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UV MethodLC-MS/MS MethodExpert Commentary
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mLThe LC-MS/MS method is approximately 10,000 times more sensitive.
Regression Model y = 15890x + 450y = 2.56x + 0.001Both methods show strong linear relationships.
0.99920.9985Both values are well within the typical acceptance criterion of >0.99.
LOQ 1 µg/mL (1000 ng/mL)0.1 ng/mLDemonstrates the superior sensitivity of mass spectrometric detection.

Table 2: Comparison of Accuracy and Precision

Concentration LevelHPLC-UV MethodLC-MS/MS Method
Accuracy (% Recovery) / Precision (% RSD) Accuracy (% of Nominal) / Precision (% RSD)
Low QC 99.5% / 1.3%104.2% / 5.8%
Mid QC 100.8% / 0.9%97.6% / 3.1%
High QC 101.2% / 0.7%99.1% / 2.5%
Acceptance Criteria 98-102% / ≤ 2%85-115% / ≤ 15%

Expert Analysis: Both methods demonstrate excellent accuracy and precision, meeting their respective, fit-for-purpose acceptance criteria. The tighter criteria for the HPLC-UV method are typical for drug substance assays, while the slightly wider range for the LC-MS/MS method is standard for bioanalytical assays and reflects the increased complexity of trace-level analysis.[11]

Discussion: Fitness for Purpose

The cross-validation data clearly shows that both the HPLC-UV and LC-MS/MS methods are valid, reliable, and accurate. However, they are not interchangeable. Their "fitness for purpose" is dictated by the application.

Method_Selection_Tree start What is the analytical goal? q1 Is the analyte in a complex biological matrix (e.g., plasma, tissue)? start->q1 q2 Is the expected concentration < 500 ng/mL? q1->q2 No lcms Use LC-MS/MS (High Selectivity & Sensitivity) q1->lcms Yes q3 Is it for routine QC / Assay of bulk material? q2->q3 No q2->lcms Yes hplc Use HPLC-UV (Robust, Cost-Effective) q3->hplc Yes q3->hplc No (Consider HPLC-UV first)

Caption: Decision tree for selecting the appropriate analytical method.

  • Choose HPLC-UV for:

    • API Assay and Purity: When analyzing the bulk drug substance, concentrations are high, and the primary need is for a precise, robust, and cost-effective method.

    • Content Uniformity: Ensuring consistent dosage in final products.

    • In-process Controls: Monitoring the progress of a chemical synthesis where analyte levels are relatively high.

  • Choose LC-MS/MS for:

    • Bioanalysis: Quantifying the compound in biological fluids (plasma, urine) for pharmacokinetic and toxicokinetic studies. The high selectivity is crucial to eliminate matrix interferences, and the sensitivity is required to measure low concentrations post-dosing.

    • Trace-Level Impurity Quantification: Detecting and quantifying impurities that may be present at levels far below the detection limit of a UV detector.

    • Metabolite Identification: When the goal extends beyond quantification to identifying metabolic products of the parent compound.

Conclusion

This guide has demonstrated the cross-validation of two distinct, yet equally valid, analytical methods for the quantification of this compound. The HPLC-UV method stands out for its robustness and precision in high-concentration applications, making it ideal for quality control environments. The LC-MS/MS method provides unparalleled sensitivity and selectivity, establishing it as the definitive choice for trace-level analysis in complex matrices.

Ultimately, the process of cross-validation does not seek to crown a single superior method but to build a comprehensive analytical toolkit. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate tool for the task, ensuring data of the highest quality and integrity at every stage of the pharmaceutical lifecycle.

References

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Analytical Methods. Retrieved from [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 44119441. Retrieved from [Link]

  • Basavanakatti, S. S., Ali, M., Al-Obaid, A. M., Al-Tamimi, A. M., Al-Shaikh, A. A., & Singh, M. K. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • Yerra, N., Pini, C., Cordon-Cardo, C., & Mendu, R. (2025). An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. Clinical Biochemistry, 134, 110994. Retrieved from [Link]

  • Basavanakatti, S. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]

  • da Silva, A. F. C., et al. (2021). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. Retrieved from [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 2-(5-amino-1H-indazol-1-yl)ethanol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount to the integrity of downstream applications and the ultimate safety and efficacy of a therapeutic agent. The subject of this guide, 2-(5-amino-1H-indazol-1-yl)ethanol, is a vital building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a polar amino group and a heterocyclic indazole core, presents unique challenges and opportunities in purification.

This guide provides an in-depth, objective comparison of the primary techniques for purifying this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC). The insights herein are grounded in established chemical principles and supported by experimental data to empower you to make informed decisions for your specific research and development needs.

The Importance of Purity for this compound

Indazole derivatives are a significant class of compounds in medicinal chemistry, with applications as inhibitors of nitric oxide synthase, anti-cancer agents, and anti-inflammatory drugs.[1][2][3] The presence of impurities, such as regioisomers or unreacted starting materials, can significantly impact the biological activity and toxicity profile of the final compound. Therefore, achieving high purity (>99%) is often a critical requirement.[1][4]

The structure of this compound, with its basic amino group, makes it susceptible to specific interactions during purification, particularly with acidic stationary phases like silica gel. This guide will address these challenges and provide practical solutions.

Comparative Analysis of Purification Techniques

The choice of purification method is a critical decision, balancing factors such as desired purity, yield, scalability, cost, and time. Below is a comprehensive comparison of three commonly employed techniques for the purification of this compound.

Technique Principle Typical Purity Recovery/Yield Scalability Cost Time
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>99% (if optimized)Moderate to HighExcellentLowModerate
Flash Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase under moderate pressure.95-99%Good to HighGoodModerateFast
Preparative HPLC High-resolution separation based on differential partitioning between a stationary phase (small particles) and a mobile phase under high pressure.>99.5%GoodLimitedHighSlow

Recrystallization: The Scalable Workhorse

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, particularly at a larger scale.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a successful recrystallization, the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, while impurities should either be insoluble in the hot solvent or remain soluble at cool temperatures.

Experimental Protocol: Recrystallization of this compound
  • Solvent Screening: The choice of solvent is critical. For a polar molecule like this compound, polar solvents are a good starting point. A mixed solvent system, such as ethanol and water, often provides the ideal solubility profile.[5][6]

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the hot solvent (e.g., a mixture of ethanol and water) until the compound completely dissolves.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Causality Behind Experimental Choices:
  • Mixed Solvent System: Using a solvent pair like ethanol/water allows for fine-tuning of the polarity to achieve the desired solubility gradient. The target compound's amino and hydroxyl groups can form hydrogen bonds with both solvents.

  • Slow Cooling: Gradual cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

Expected Results:

A well-optimized recrystallization protocol can yield this compound with a purity exceeding 99%.[1] While some material is lost in the mother liquor, the scalability and low cost of this method make it highly attractive for industrial production.[1]

Recrystallization_Workflow cluster_0 Recrystallization Process A Crude Product B Dissolve in Hot Solvent System (e.g., EtOH/H2O) A->B Add minimal amount C Slow Cooling B->C Allow to cool D Crystal Formation C->D E Vacuum Filtration D->E Isolate F Pure Crystals (>99%) E->F Flash_Chromatography_Workflow cluster_1 Flash Chromatography Process G Crude Product H Load onto Column (Silica or Amino-Silica) G->H I Elute with Gradient (e.g., Hexane/EtOAc + TEA) H->I J Collect Fractions I->J K TLC Analysis J->K Monitor L Combine Pure Fractions K->L M Solvent Evaporation L->M N Pure Product (95-99%) M->N Prep_HPLC_Workflow cluster_2 Preparative HPLC Process O Crude Product P Dissolve and Filter O->P Q Inject onto C18 Column P->Q R Elute with Gradient (e.g., H2O/ACN + TFA) Q->R S Collect Fractions (UV Detection) R->S T Combine Pure Fractions S->T U Solvent Removal/ Lyophilization T->U V Highly Pure Product (>99.5%) U->V

Sources

A Senior Application Scientist’s Guide to Benchmarking 2-(5-amino-1H-indazol-1-yl)ethanol Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Precision

In pharmaceutical research and development, the integrity of every analytical result hinges on the quality of the reference standard used.[1][2] These highly characterized materials are the linchpins of quality control, enabling the accurate quantification of active pharmaceutical ingredients (APIs), identification of impurities, and validation of analytical methods.[3][4] The absence of a robustly qualified reference standard can introduce significant uncertainty, potentially delaying development programs and compromising regulatory submissions.[5][6]

This guide provides an in-depth framework for the comprehensive characterization and comparative benchmarking of reference standards for 2-(5-amino-1H-indazol-1-yl)ethanol (CAS: 885270-96-2), a key heterocyclic building block in medicinal chemistry.[7][8] We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques, creating a self-validating system for qualifying these critical reagents. The methodologies described herein are grounded in principles outlined by global pharmacopoeias and regulatory bodies, ensuring a scientifically rigorous approach.[9][10]

The Subject Molecule: this compound

A clear understanding of the molecule's structure is the first step in any characterization workflow.

Caption: Chemical structure of this compound.

The Qualification Workflow: A Multi-Pronged Approach

A single analytical technique is insufficient to fully qualify a reference standard. A holistic characterization relies on orthogonal methods, each providing a unique piece of the puzzle. Our workflow integrates techniques to confirm identity, assess purity, and determine physicochemical properties.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Final Qualification NMR NMR Spectroscopy (Structure Verification) HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC MS Mass Spectrometry (Molecular Weight) MS->HPLC TGA Thermogravimetric Analysis (Residual Volatiles) HPLC->TGA LCMS LC-MS (Impurity ID) LCMS->TGA Analysis Data Integration & Interpretation TGA->Analysis DSC Differential Scanning Calorimetry (Thermal Profile & Melting Point) DSC->Analysis Cert Certificate of Analysis (Assigned Purity & Expiry) Analysis->Cert

Caption: A comprehensive workflow for reference standard qualification.

Part 1: Unambiguous Identity Confirmation

The foundational step is to confirm that the material is, unequivocally, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the gold standard for structural elucidation, providing detailed information about the molecular framework by probing the chemical environment of each proton and carbon atom.[11][12] A conclusive match of the observed spectrum with the expected structure provides the highest level of confidence in the material's identity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate all signals and assign peaks to the corresponding protons in the molecular structure. Verify that the chemical shifts, coupling patterns, and integration values are consistent with the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS confirms the elemental composition of the molecule by providing a highly accurate mass measurement.[11] This technique is orthogonal to NMR and corroborates the identity by verifying the molecular formula (C₉H₁₁N₃O).[13]

Experimental Protocol: LC-MS (ESI+)

  • Sample Preparation: Prepare a dilute solution of the reference standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ Electrospray Ionization in positive mode (ESI+).

  • Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺.

  • Verification: Compare the measured mass to the theoretical exact mass of C₉H₁₂N₃O⁺ (178.0975). The mass error should be less than 5 ppm.

Part 2: Purity and Impurity Profiling

Purity is not an absolute value but a profile of the main component relative to any impurities (process-related, degradation products, etc.).[5][6][14]

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of pharmaceutical analysis for separating and quantifying components in a mixture.[11] By separating the main peak from any impurities, we can determine a chromatographic purity, typically expressed as area percent.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 2.7 µm, 4.6 x 100 mm.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve the standard in 50:50 water:acetonitrile to a concentration of ~0.5 mg/mL.

  • Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Report any impurity exceeding 0.05%.

Part 3: Physicochemical Characterization

This phase accounts for non-impurity components like water and residual solvents, which are critical for calculating the true potency of the standard.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures changes in a material's weight as a function of temperature.[15] It is an excellent method for quantifying the total content of volatile components, such as residual solvents and water, which would not be detected by HPLC.[16][17]

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard into a TGA pan.

  • Instrumentation: Calibrated Thermogravimetric Analyzer.

  • Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Determine the percentage weight loss from the resulting curve. Weight loss occurring below ~120°C is typically attributed to water or volatile solvents.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting.[18][19] The melting point serves as a useful indicator of purity; impurities typically depress and broaden the melting endotherm.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the reference standard into a hermetically sealed aluminum pan.

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

Comparative Benchmarking Data

The following tables present hypothetical data from the analysis of three different lots of this compound: two from commercial suppliers (A and B) and one synthesized in-house.

Table 1: Identity Confirmation Results

Lot ID¹H NMRHRMS [M+H]⁺ (Observed)Mass Error (ppm)Identity Confirmed
Supplier AConforms to Structure178.09781.7Yes
Supplier BConforms to Structure178.09771.1Yes
In-House LotConforms to Structure178.0973-1.1Yes
Theoretical Mass-178.0975--

Table 2: Purity and Physicochemical Analysis

Lot IDHPLC Purity (Area %)Impurities > 0.1%TGA Weight Loss (to 150°C)DSC Melting Point (Onset)
Supplier A99.85%10.15%188.5 °C
Supplier B98.90%31.20%185.1 °C
In-House Lot99.52%20.45%187.9 °C

Interpretation and Discussion: A Scientist's Perspective

The data reveals critical differences between the lots that would be missed by a single-technique analysis.

  • Supplier A: This material stands out as the highest quality standard. It demonstrates excellent chromatographic purity (99.85%) and, crucially, a very low level of residual volatiles as measured by TGA (0.15%). The sharp, high melting point further corroborates its high purity. This standard is suitable for the most demanding applications, including use as a primary quantitative standard for API assays.

  • Supplier B: While the HPLC purity appears acceptable at 98.90%, the TGA data is a significant red flag, showing 1.20% weight loss. This indicates the presence of water or residual solvent. Using this standard for a quantitative assay without correcting for this volatile content would lead to a ~1.2% overestimation of the test article's potency. The lower, broader melting point is consistent with the presence of these impurities. This standard may be acceptable for qualitative use (e.g., peak identification) but is not recommended for quantitative analysis without further characterization (e.g., Karl Fischer for water content) and correction.

  • In-House Lot: This represents a high-quality "working standard." Its HPLC purity is very good, and the residual volatile content is reasonably low. It is a reliable material for routine testing and method development. To elevate it to a primary standard, further purification to reduce the minor impurities and residual solvent might be necessary.

The Causality of Choice: We chose this multi-technique approach because purity and identity are distinct concepts. HPLC defines purity relative to other detectable organic molecules, while TGA defines it relative to volatile content. NMR and MS confirm the fundamental identity. Relying on HPLC alone would have incorrectly qualified Supplier B's material as being only slightly less pure than the others, missing the significant volatile impurity that impacts its true concentration.

Conclusion and Recommendations

The qualification of a reference standard is a comprehensive process that requires the strategic application of orthogonal analytical techniques.[14] No single data point can provide a complete picture of a standard's quality.

  • For primary quantitative applications where the standard will be used to determine the potency of an API, Supplier A is the unequivocal choice due to its high chromatographic purity and low volatile content.

  • For qualitative applications , such as impurity identification or system suitability tracking, the In-House Lot or even Supplier B could be deemed fit-for-purpose, provided the user understands its limitations.

References

  • Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc.
  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami.
  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.
  • USP Reference Standards. (n.d.). USP.
  • USP / EP / BP / JP Certifications | Nedstar Global Quality Compliance. (n.d.). Nedstar.
  • Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. (2024, January 17). SimSon Pharma Ltd.
  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica, 13(3), 1-2.
  • Detection method of indazole derivatives. (n.d.). Google Patents.
  • High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. (n.d.). Benchchem.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal.
  • TGA Analysis in Pharmaceuticals. (2025, September 29). ResolveMass Laboratories Inc.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.
  • Unlocking Success: How Reference Standards Empower Small Biotech Companies. (2023, November 29). USP.
  • Small Molecules Analysis & QC. (n.d.). Sigma-Aldrich.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • This compound Chemical Properties. (n.d.). ChemicalBook.
  • Reference Standard Materials Program. (n.d.). Intertek.
  • Small molecule Reference Standards. (n.d.). US Pharmacopeia (USP).
  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com.
  • This compound. (n.d.). PubChem.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). PMC - NIH.
  • Acceptability of Standards from Alternative Compendia (BP/EP/JP). (n.d.). FDA.
  • NMR Structure Elucidation - Science topic. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Definitive Identification of 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds like indazoles are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3] The compound 2-(5-amino-1H-indazol-1-yl)ethanol is a key building block, a precursor whose structural integrity is non-negotiable for the validity of subsequent research and the quality of a final active pharmaceutical ingredient (API). Simply assuming the identity based on a supplier's label is a risk that can invalidate months of work.

This guide provides a comprehensive, field-proven strategy for the unambiguous confirmation of this compound in a given sample. We will move beyond simple protocols to explain the causality behind our choices, demonstrating a self-validating, orthogonal approach that ensures the highest degree of scientific certainty. The core principle is that no single technique is sufficient; confidence is built by the convergence of evidence from multiple, independent analytical methods.

The Core Principle: An Orthogonal Analytical Strategy

An orthogonal approach uses multiple analytical techniques that measure different properties of the molecule. An impurity that co-elutes in chromatography (a separation-based technique) will almost certainly have a different mass or NMR spectrum (structure-based techniques). This multi-faceted methodology is the bedrock of modern analytical chemistry for ensuring identity, purity, and quality.

G cluster_0 Primary Structural Elucidation cluster_1 Purity & Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) 'What is the atomic connectivity?' Conclusion Confident Identification NMR->Conclusion MS LC-MS 'What is its mass and what are its fragments?' MS->Conclusion HPLC HPLC-UV 'Is it pure and does it match a standard?' HPLC->Conclusion Sample Test Sample: 'this compound?' Sample->NMR Sample->MS Sample->HPLC

Caption: Orthogonal workflow for compound identification.

Part 1: Primary Structural Elucidation – What Is This Molecule?

Our first objective is to determine the molecule's fundamental structure. We employ the two most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): The Gold Standard

Why we use it: NMR is the most definitive technique for determining the precise three-dimensional structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing us to map the molecule's atomic framework. For a novel or uncharacterized sample, NMR is indispensable.

Expected Spectral Features for this compound:

  • ¹H NMR:

    • Indazole Aromatic Region (~6.5-8.0 ppm): Expect distinct signals for the three protons on the benzene ring portion of the indazole. The amino group (-NH₂) at the 5-position will cause upfield shifts for adjacent protons compared to unsubstituted indazole.

    • Indazole C3-H (~8.0 ppm): The proton at the 3-position of the pyrazole ring is typically a singlet and appears downfield.

    • Ethanol Side-Chain (-CH₂-CH₂-): Two triplets are expected. The -N-CH₂- group (attached to the indazole N1) will be downfield (~4.4 ppm) compared to the -CH₂-OH group (~3.9 ppm).

    • Amine and Hydroxyl Protons (-NH₂ and -OH): These will appear as broad singlets with variable chemical shifts, and their signals will disappear upon a D₂O shake, a key confirmatory test.

  • ¹³C NMR:

    • Aromatic Carbons (~110-150 ppm): Expect signals corresponding to the carbons of the indazole ring.

    • Ethanol Side-Chain Carbons (~50-60 ppm): Two distinct signals for the two carbons of the ethanol group. Data from the Biological Magnetic Resonance Bank (BMRB) for ethanol shows the -CH₂-OH carbon around 60 ppm and the methyl carbon at ~19 ppm, providing a reference for the side chain.[4]

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and will not exchange with the -NH₂ and -OH protons as readily as D₂O.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. This experiment requires a longer acquisition time.

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (to show ¹H-¹H correlations, e.g., within the ethanol chain) and HSQC (to show direct ¹H-¹³C correlations) to further solidify structural assignments.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. The integration ratios must match the number of protons in the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Mass

Why we use it: MS provides the molecular weight of the compound, offering a fundamental check on its identity. When coupled with liquid chromatography (LC), we ensure that the mass we are measuring is from our compound of interest and not a co-existing impurity. It provides an exact mass that can be used to confirm the molecular formula. The molecular formula for our target is C₉H₁₁N₃O.[5]

Expected Mass Spectrum Features:

  • Molecular Weight: 193.22 g/mol .[5]

  • Ionization: Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected m/z: 194.0975. This value corresponds to the exact mass of the C₉H₁₂N₃O⁺ ion. High-resolution mass spectrometry (HRMS) should be able to measure this mass with an accuracy of <5 ppm.

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. Expected fragments would include the loss of the ethanol side chain or cleavage within the indazole ring, providing a structural fingerprint. The NIST WebBook entry for the parent 5-aminoindazole shows characteristic fragments that can help identify the core structure.[6]

cluster_workflow LC-MS Experimental Workflow A Sample Injection B HPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (e.g., Q-TOF, Orbitrap) C->D E Detector D->E F Data System: Mass Spectrum & Chromatogram E->F

Caption: A typical workflow for an LC-MS experiment.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatographic Separation:

    • Column: Use a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. The formic acid aids in protonation for positive mode ESI.

    • Gradient: A typical gradient might run from 5% to 95% B over 5-10 minutes.

  • Mass Spectrometer Settings:

    • Mode: ESI Positive.

    • Scan Range: Set a scan range of m/z 50-500 to ensure capture of the parent ion and potential low-mass fragments.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

  • Data Analysis: Extract the ion chromatogram for m/z 194.0975. The resulting peak should be sharp and symmetrical. Analyze the mass spectrum associated with this chromatographic peak to confirm the exact mass and isotopic pattern.

Part 2: Purity and Identity Confirmation

Once we have a strong hypothesis about the structure, we must confirm its purity and, ideally, compare it directly to a certified reference standard.

High-Performance Liquid Chromatography (HPLC-UV): The Purity Workhorse

Why we use it: HPLC is the definitive method for determining the purity of a compound. It separates the main component from any impurities, and a UV detector quantifies their relative amounts (as % area). By comparing the retention time of the sample to a known standard run under identical conditions, we can add a strong layer of identity confirmation.

  • System Preparation:

    • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.

    • Mobile Phase: Similar to LC-MS, an acetonitrile/water or methanol/water system can be used. A phosphate buffer may be used to control pH for improved peak shape, but it is not compatible with MS.[7]

    • Detector: A photodiode array (PDA) detector is highly recommended as it can acquire a full UV spectrum for the peak, which can be used for peak purity analysis and comparison against a standard.[7]

  • Method Development: Develop a gradient or isocratic method that provides good resolution between the main peak and any visible impurities. The goal is a retention time of 5-15 minutes with a sharp, symmetrical peak shape.

  • Quantitation:

    • Prepare a sample solution of known concentration (e.g., 0.5 mg/mL).

    • Inject the sample and integrate all peaks detected.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity level of >98% is typically desired for research-grade material.

  • Identity Confirmation: If a certified reference standard is available, run it under the exact same conditions. The retention times of the sample and the standard must match within a very narrow window (e.g., ±2%).

Part 3: Synthesizing the Evidence – A Comparative Guide

The ultimate confirmation comes from the coherent story told by all analytical data points. The table below summarizes the expected outcomes and how they compare.

Analytical Technique Parameter Measured Expected Result for this compound Primary Purpose
¹H NMR Proton Chemical EnvironmentSignals for 3 aromatic-H, 1 indazole-H, 2x -CH₂-, 1x -OH, 1x -NH₂ with correct splitting and integration.Structural Elucidation
¹³C NMR Carbon SkeletonSignals for 7 indazole carbons and 2 ethanol carbons.Structural Confirmation
High-Resolution LC-MS Mass-to-Charge Ratio (m/z)[M+H]⁺ ion at m/z 194.0975 (± 5 ppm).Molecular Formula Confirmation
HPLC-UV Retention Time & PurityA single major peak with a consistent retention time matching a reference standard. Purity >98%.Purity & Identity Confirmation
Final Confirmation Workflow

This logical flow ensures that all evidence is considered before a final decision on the sample's identity is made.

start Begin Analysis ms_check LC-MS Does mass match C₉H₁₁N₃O? Yes No start->ms_check:f0 nmr_check ¹H & ¹³C NMR Does spectrum match proposed structure? Yes No ms_check:f1->nmr_check:f0 fail Identity NOT Confirmed (Investigate Impurities / Isomers) ms_check:f2->fail hplc_check hplc_check nmr_check:f1->hplc_check:f0 nmr_check:f2->fail pass Identity Confirmed hplc_check:f1->pass hplc_check:f2->fail

Caption: Decision workflow for integrating analytical data.

Conclusion

Confirming the identity of a critical reagent like this compound is a foundational step for any successful research program. By employing an orthogonal analytical strategy that combines the structural resolving power of NMR, the molecular formula confirmation of HRMS, and the purity assessment of HPLC, researchers can proceed with the highest level of confidence. This guide provides not just the methods, but the scientific rationale required to build a self-validating system of analysis, ensuring that the molecule in your vial is exactly what you think it is.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of 1H-indazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2020). IJCRT.org. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 5-Aminoindazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). Ijarse. Retrieved from [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF INDAZOLES. (n.d.). European Patent Office. Retrieved from [Link]

  • Ethanol at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • N 1 -((1H-Indazol-5-yl)methylene)-N 2 -. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. Retrieved from [Link]

  • Gas chromatography and mass spectrometry of derivatives of amino acids. (1975). PubMed. Retrieved from [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). PubMed. Retrieved from [Link]

Sources

A Guide to Inter-laboratory Comparison of 2-(5-amino-1H-indazol-1-yl)ethanol Analysis for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(5-amino-1H-indazol-1-yl)ethanol, a key intermediate in pharmaceutical synthesis. In the absence of established standardized methods for this specific compound, this document outlines a robust protocol based on widely accepted analytical techniques and principles of method validation. We will delve into the rationale behind the experimental design, provide detailed methodologies for purity determination by High-Performance Liquid Chromatography (HPLC) and residual solvent analysis by Gas Chromatography (GC), and present a framework for the statistical evaluation of inter-laboratory data. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry to ensure the consistency and reliability of analytical results across different laboratories.

Introduction: The Importance of Inter-laboratory Comparison

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, robust and reproducible analytical methods are paramount for its quality control.

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess the performance of different laboratories in analyzing the same sample.[1][2][3] The primary objectives of such a study for this compound are:

  • To evaluate the reproducibility and reliability of analytical methods used by different laboratories.

  • To identify potential systematic errors or biases in analytical procedures.[1]

  • To ensure consistency in the quality assessment of this critical intermediate across a supply chain.

  • To provide confidence in the analytical data generated for regulatory submissions.

This guide will walk you through a hypothetical inter-laboratory study, providing the necessary protocols and data analysis frameworks to establish a harmonized analytical approach.

Study Design and Rationale

A successful inter-laboratory study hinges on a well-defined protocol and a clear understanding of the analytical challenges.[4]

The Analyte and Potential Impurities

This compound can contain various impurities arising from its synthesis, such as starting materials, by-products, and degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities to be monitored. For the purpose of this guide, we will consider a hypothetical set of potential process-related impurities and degradation products.

Choice of Analytical Techniques

The selection of analytical techniques is dictated by the physicochemical properties of the analyte and the nature of the impurities to be monitored.

  • High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique in the pharmaceutical industry, reverse-phase HPLC with UV detection is the method of choice for the separation and quantification of this compound and its non-volatile impurities.[5][6][7]

  • Gas Chromatography (GC): Residual solvents from the manufacturing process are common impurities in pharmaceutical intermediates. Headspace GC is the standard technique for their identification and quantification due to its high sensitivity and specificity for volatile organic compounds.[2][3][8][9][10]

Participating Laboratories and Test Material

For a meaningful comparison, a minimum of five to ten laboratories with experience in pharmaceutical analysis should be invited to participate. A central organizing body should prepare and distribute a homogenous batch of the this compound test material, spiked with known levels of key impurities and residual solvents.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of this compound. These protocols are designed to be robust and are based on established practices in pharmaceutical analysis.

Purity Determination and Impurity Profiling by HPLC

This method is designed to separate the main component from its potential impurities.

3.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3.1.2. Sample and Standard Preparation

  • Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the test material and prepare as described for the Standard Solution.

3.1.3. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria should be in line with ICH guidelines, typically a relative standard deviation (RSD) of ≤ 2.0% for the peak area and retention time.[11][12]

3.1.4. Impurity Quantification

Impurities can be quantified using the area normalization method or against a reference standard of the impurity if available.

Residual Solvent Analysis by Headspace GC

This method is for the determination of residual solvents commonly used in the synthesis of indazole derivatives.

3.2.1. Gas Chromatographic Conditions

ParameterCondition
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Inlet Temperature 200 °C
Detector Flame Ionization Detector (FID) at 250 °C
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
Headspace Sampler Vial Equilibration: 80 °C for 15 min

3.2.2. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution containing known concentrations of the target residual solvents in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh about 100 mg of the test material into a headspace vial and add a known amount of DMSO.

Data Analysis and Interpretation

Assessment of Laboratory Performance: The Z-Score

The Z-score is a widely accepted statistical tool for evaluating a laboratory's performance in proficiency testing.[16][17][18][19] It is calculated as:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participating laboratories).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Visualization of Data

Graphical representation of the data can provide valuable insights into the performance of the participating laboratories.

4.2.1. Workflow for Inter-laboratory Comparison

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase A Homogenous Test Material Preparation B Protocol Development & Distribution A->B C Participant Laboratory Enrollment B->C D Sample Distribution to Laboratories C->D E Analysis by Participating Laboratories (HPLC & GC) D->E F Data Submission to Organizing Body E->F G Statistical Analysis of Data (Z-Scores) F->G H Generation of Inter-laboratory Report G->H I Feedback to Participating Laboratories H->I

Caption: Workflow of the inter-laboratory comparison study.

Hypothetical Data and Analysis

To illustrate the data analysis process, let's consider a hypothetical dataset for the purity of this compound as determined by HPLC.

LaboratoryReported Purity (%)Z-ScorePerformance
Lab 199.50.5Satisfactory
Lab 299.2-1.0Satisfactory
Lab 399.82.0Satisfactory
Lab 498.5-4.0Unsatisfactory
Lab 599.61.0Satisfactory
Lab 699.40.0Satisfactory
Lab 7100.13.5Unsatisfactory
Lab 899.3-0.5Satisfactory
Assigned Value (Mean) 99.4
Standard Deviation 0.2

In this hypothetical example, Labs 4 and 7 would be identified as having unsatisfactory performance, prompting an investigation into their analytical procedures.

Method Validation Principles

While this guide provides specific protocols, it is imperative that each participating laboratory validates the analytical methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12][23]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[12][24]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12][24]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.[12][24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[11][25]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[25]

5.1. Validation Workflow

G Start Method Development Protocol Validation Protocol Definition Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Implementation Report->End

Caption: Workflow for analytical method validation according to ICH guidelines.

Conclusion

A well-executed inter-laboratory comparison is essential for establishing a reliable and harmonized analytical approach for the quality control of this compound. This guide provides a comprehensive framework, from study design and experimental protocols to data analysis and interpretation. By adhering to the principles outlined herein, pharmaceutical organizations can enhance the consistency and accuracy of their analytical data, ultimately contributing to the safety and quality of the final drug product.

References

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available at: [Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anucem. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

  • HOW TO DEAL WITH PROFICIENCY TEST RESULTS FOR DIOXINS, FURANS AND DL PCBs AT ppt AND sub. OSTI.GOV. Available at: [Link]

  • z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions. The Royal Society of Chemistry. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. Available at: [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc.. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Z-SCORE CALCULATOR. Lab Stats. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Z-score application in Testing Laboratory. Quality Pathshala. Available at: [Link]

  • Passing the Test: Understanding Proficiency Testing. Spectroscopy Online. Available at: [Link]

  • Assessing interlaboratory comparison data adjustment procedures. Metrologia. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. Available at: [Link]

  • Impurity Profiling and Reverse Phase HPLC. ResearchGate. Available at: [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, indazole derivatives stand as a cornerstone scaffold for developing a wide array of therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2] The biological activity of these compounds is exquisitely sensitive to their molecular structure, particularly the substitution pattern on the indazole ring. The frequent co-synthesis of N-1 and N-2 substituted isomers necessitates robust, unambiguous analytical methods for their differentiation.[3][4]

This guide provides an in-depth spectroscopic comparison of 2-(5-amino-1H-indazol-1-yl)ethanol, a representative N-1 substituted aminoindazole, with its key structural analogs. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the underlying principles that govern the observed spectral characteristics. Our objective is to equip researchers and drug development professionals with the expertise to confidently elucidate the structure of these vital heterocyclic compounds.

Structural Overview: The Compounds of Interest

The primary focus of this guide is this compound. To build a comprehensive comparison, we will analyze it alongside its parent scaffold, 5-amino-1H-indazole, and a key structural isomer, 2-(5-amino-1H-benzimidazol-1-yl)ethanol, which replaces the pyrazole ring with an imidazole moiety.

G cluster_target Target Compound cluster_related Related Compounds for Comparison a This compound img_a b 5-amino-1H-indazole img_b c 2-(5-amino-1H-benzimidazol-1-yl)ethanol img_c G A Sample Receipt & Purity Check (e.g., TLC, LC-MS) B Prepare Solutions (e.g., 5-10 mg in 0.7 mL DMSO-d6 for NMR) A->B C Acquire 1D NMR Spectra (¹H, ¹³C) B->C E Acquire High-Resolution MS B->E F Acquire IR Spectrum (ATR or KBr pellet) B->F G Acquire UV-Vis Spectrum (in Ethanol) B->G D Acquire 2D NMR Spectra (COSY, HSQC/HMBC) if needed C->D Ambiguity? H Data Processing & Analysis D->H E->H F->H G->H I Structure Elucidation & Isomer Confirmation H->I

Figure 2: A generalized workflow for the spectroscopic analysis of novel compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. [5]DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like -OH and -NH₂.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 16 ppm is typical. Set the relaxation delay (d1) to at least 1 second and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) is required. [6]5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (e.g., DMSO at 39.5 ppm). [7]

Protocol 2: Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan from m/z 50 to 500.

  • Analysis: Determine the accurate mass of the molecular ion peak and compare it to the theoretical calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Protocol 3: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Clean the crystal and record a background spectrum of the empty stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 4: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). [8]Create a dilute solution (in the micromolar range) in a quartz cuvette to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Blank Measurement: Fill a cuvette with the pure solvent to record a baseline/blank spectrum.

  • Acquisition: Place the sample cuvette in the spectrophotometer and scan a range from approximately 200 to 600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural characterization of this compound and its related compounds is a multifactorial process that relies on the synergistic use of several spectroscopic techniques. While each method provides valuable pieces of the puzzle, NMR spectroscopy, particularly the chemical shifts of the aromatic protons and carbons, remains the definitive tool for distinguishing between N-1 and N-2 substituted indazole isomers. By understanding the causal relationships between molecular structure and spectral output, and by adhering to rigorous experimental protocols, researchers can confidently and accurately elucidate the structures of these pharmacologically significant molecules.

References

  • Silva, A. M. S., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(3), 1485-1503. Available from: [Link]

  • Krasavin, M., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2894. Available from: [Link]

  • Yahyazadeh, A., & Haghi, M. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 20(3), 1775-1780. Available from: [Link]

  • Chemical Entities of Biological Interest (ChEBI). 5-Aminoindazole. Available from: [Link]

  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14099-14118. Available from: [Link]

  • Yoshida, H., et al. (2007). Supporting Information for A Benzyne-insertion/C-H Annulation Strategy for the Synthesis of Indazoles. Angewandte Chemie International Edition, 46(19), 3442-3445. Available from: [Link]

  • Bakulev, V. A., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(3), 586-597. Available from: [Link]

  • Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica Lipase B (Novozym 435). Journal of the Brazilian Chemical Society, 24(9), 1539-1546. Available from: [Link]

  • Imai, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3381. Available from: [Link]

  • ResearchGate. The experimental UV‐Vis spectra 1 and 2 obtained in ethanol solvent. Available from: [Link]

  • Wang, L., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(12), 2415-2420. Available from: [Link]

  • PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(5-Nitro-1H-imidazol-1-yl)ethanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Elguero, J., et al. (1976). 13C NMR of indazoles. Canadian Journal of Chemistry, 54(9), 1329-1332. Available from: [Link]

  • Bakulev, V. A., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(23), 7268. Available from: [Link]

  • ResearchGate. Fig. 2 The UV-Vis spectra recorded in water/ethanol of 1 and H 2 [H 4... Available from: https://www.researchgate.net/figure/The-UV-Vis-spectra-recorded-in-water-ethanol-of-1-and-H-2-H-4-L-1-left-and-2_fig2_257753696
  • Royal Society of Chemistry. Supplementary Information for Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Available from: [Link]

  • National Institute of Standards and Technology. 5-Aminoindazole. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (a) UV-vis absorption spectra of INS 1 and INS 2 in ethanol, (b)... Available from: [Link]

  • ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... Available from: [Link]

  • Reva, I., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 30(17), 1-15. Available from: [Link]

  • National Institute of Standards and Technology. Ethanol, 2-[(6-amino-9h-purin-2-yl)thio]-. NIST Chemistry WebBook. Available from: [Link]

  • Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(5-amino-1H-indazol-1-yl)ethanol: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-(5-amino-1H-indazol-1-yl)ethanol. As a novel research chemical, specific regulatory disposal protocols are not extensively published. Therefore, this document synthesizes information based on the compound's known chemical properties, data from structurally similar molecules, and established principles of hazardous waste management. The procedures outlined are designed to ensure the safety of laboratory personnel and protect the environment.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is essential. While comprehensive toxicological data for this compound is limited, a conservative approach based on available information is warranted.

The compound is classified as an irritant.[1] Structurally related compounds, such as the parent amine 5-Amino-1H-indazole, are known to be harmful if swallowed and cause significant skin and eye irritation.[2] Other similar heterocyclic ethanol derivatives exhibit comparable hazard profiles, including potential respiratory irritation.[3][4] This collective evidence strongly suggests that this compound must be handled as a hazardous substance.

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource
CAS Number 885270-96-2[1]
Molecular Formula C₉H₁₁N₃O[1]
Molecular Weight 177.2 g/mol [1]
Appearance Off-white to light brown solid[1]
Boiling Point 407.8±25.0 °C (Predicted)[1]
Density 1.36±0.1 g/cm³ (Predicted)[1]
Hazard Class IRRITANT[1]
Storage Keep in dark place, Inert atmosphere, Room temperature[1]
Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[5]

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Designate a Waste Container: Use a dedicated, leak-proof waste container compatible with amines and alcohols. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound"

    • The CAS Number: "885270-96-2"

    • Associated Hazards: "Irritant"

    • The accumulation start date (the date the first drop of waste is added).

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

The disposal procedure will vary slightly depending on the form of the waste. The following diagram illustrates the decision-making process for handling waste streams containing this compound.

G cluster_waste_gen Waste Generation Point cluster_waste_type Identify Waste Stream cluster_actions Required Action cluster_final Final Disposition Waste Waste Containing This compound Solid Unused/Expired Solid or Contaminated Debris (e.g., weigh paper, wipes) Waste->Solid What is the form? Liquid Solutions in Solvent Waste->Liquid What is the form? Labware Contaminated Labware (e.g., pipette tips, tubes) Waste->Labware What is the form? Container Empty Stock Container Waste->Container What is the form? CollectSolid Carefully transfer to waste container. Solid->CollectSolid CollectLiquid Pour into compatible waste container. Liquid->CollectLiquid BagLabware Place in designated, sealed waste bag/container. Labware->BagLabware Rinse Triple-rinse container. Collect first rinseate as hazardous waste. Container->Rinse FinalWaste Store Sealed Hazardous Waste Container in Secondary Containment for EHS Pickup CollectSolid->FinalWaste CollectLiquid->FinalWaste BagLabware->FinalWaste Rinse->FinalWaste

Caption: Disposal workflow for this compound waste streams.

A. Unused Solid Chemical and Grossly Contaminated Items:

  • Carefully transfer any unused or expired solid chemical into the designated hazardous waste container.

  • Perform this transfer in a chemical fume hood to avoid inhaling dust.

  • Wipes, weigh boats, and gloves used during this process should also be placed in the waste container.

B. Contaminated Solutions (Liquid Waste):

  • Solutions containing this compound must be collected as hazardous waste.

  • Ensure the waste container is compatible not only with the target compound but also with the solvent used (e.g., do not pour halogenated solvents into a non-halogenated waste stream).

  • Never mix this waste with incompatible materials like strong acids or oxidizing agents to prevent dangerous reactions.[6][7]

C. Empty Stock Container Decontamination:

  • A chemically empty container is not safe for regular trash until properly decontaminated.[6]

  • Triple-Rinse Procedure:

    • Select a solvent that readily dissolves the compound (e.g., ethanol, methanol).

    • Add a small amount of the solvent to the container, secure the cap, and rinse thoroughly.

    • Crucially, this first rinseate must be collected and disposed of as hazardous waste. [6]

    • Repeat the rinse two more times. Depending on local regulations, the second and third rinseates may be permissible for drain disposal, but the most conservative and universally compliant practice is to collect all three.

    • Allow the container to air dry completely in a fume hood before disposal. Deface the original label.

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation.

  • Always use secondary containment (e.g., a larger bin or tray) for liquid waste containers to contain any potential leaks.[6]

  • Ensure the storage area is away from drains and incompatible chemicals.

  • Once the waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not exceed the allowable accumulation time limits or volume limits for your SAA as defined by institutional policy and regulations.

Self-Validating Protocol and Safety Justification

This protocol is designed as a self-validating system to ensure safety and compliance. By treating the compound as hazardous from the outset and segregating all associated waste streams, the risk of improper disposal is minimized. The justification for these stringent measures is rooted in the "precautionary principle" of chemical safety.

  • Causality of Segregation: Separating this waste prevents its release into the environment, where its ecotoxicity is unknown. It also prevents accidental mixing with incompatible chemicals in the waste stream, which could lead to exothermic reactions or the generation of toxic gases.

  • Validation through Containment: The requirements for sealed containers, secondary containment, and proper labeling ensure that the waste is managed safely from generation to final disposal, providing a clear and compliant chain of custody for regulators.

  • The Triple-Rinse Imperative: This procedure is not merely for cleaning; it is a critical decontamination step. It ensures that a container that once held a hazardous irritant does not pose a risk to custodial staff or enter the recycling stream with significant chemical residue.[6]

By adhering to this comprehensive guide, researchers and laboratory managers can confidently manage waste generated from this compound, upholding the highest standards of laboratory safety, professional responsibility, and environmental stewardship.

References

  • U.S. Food & Drug Administration. (n.d.). Safety Data Sheet - Ethanol. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(5-amino-1H-indazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(5-amino-1H-indazol-1-yl)ethanol

As a novel compound in the indazole family, this compound presents a unique set of handling challenges for researchers in drug discovery and development. While a comprehensive safety profile is yet to be fully established, its structural similarity to other substituted indazoles and amino alcohols necessitates a cautious and well-informed approach to laboratory use. This guide provides essential safety and logistical information, empowering you to work confidently and securely.

Understanding the Risks: A Profile of this compound

This compound, with the chemical formula C9H11N3O and CAS number 885270-96-2, is classified as an irritant.[1] Although detailed toxicological data is limited, related amino-indazole compounds are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3] Structurally similar amino alcohols have demonstrated the potential for skin corrosion.[4] Therefore, a conservative approach to handling, emphasizing robust personal protective equipment (PPE) and stringent operational protocols, is paramount.

Compound CAS Number Molecular Formula Known Hazards
This compound885270-96-2C9H11N3OIrritant
3-Amino-1H-indazole874-05-5C7H7N3Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation
5-Amino-1H-indazole19335-11-6C7H7N3Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation
Amino Alcohol EANot specifiedNot specifiedSkin corrosion/irritation: Category 1B

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[5][6]Protects against splashes and potential vapors that could cause severe eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][7]Prevents direct skin contact, which could lead to irritation or corrosive injury.
Body Protection Flame-resistant lab coat (fully buttoned) and long pants.[5]Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes.[5]Prevents exposure from spills.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[5] For situations with a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[4][6]Minimizes the inhalation of potentially harmful vapors or solid particulates.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for the safe handling of this compound. The following protocol is designed to be a self-validating system, ensuring safety at each stage of the process.

Preparation
  • Engineering Controls Verification: Before any work begins, ensure the chemical fume hood is operational and has a current certification. Verify that an eyewash station and safety shower are unobstructed and readily accessible.[5]

  • Gather Materials: Assemble all necessary equipment, including spatulas, glassware, and reagents, within the fume hood to minimize movement of the chemical.

  • Don PPE: Put on all required PPE as specified in the table above before handling the compound.

Handling
  • Containment: All weighing and transfers of this compound must be conducted within the certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[5]

  • Avoid Direct Contact: Use appropriate tools for all manipulations. Avoid creating dust.[8] Keep containers of the chemical tightly closed when not in use.[5]

  • Static Electricity Precautions: As this compound can be charged with static electricity, take necessary precautions such as grounding equipment and wearing antistatic clothing and shoes.[4][6]

Emergency Procedures
  • In case of inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[8]

  • In case of eye contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Visualizing the Workflow

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh and Transfer prep3->handle1 Proceed to Handling handle2 Conduct Experiment handle1->handle2 handle3 Close Containers handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Safe handling workflow for this compound.

References

  • AMINO ALCOHOL EA Safety Data Sheet. (2018). Nippon Nyukazai Co., Ltd.
  • Personal protective equipment for handling 1-Aminohex-5-en-3-ol - Benchchem. (n.d.). BenchChem.
  • AMINOALCOHOL PA Safety Data Sheet. (2017). Nippon Nyukazai Co., Ltd.
  • 5-Amino-1H-indazole-1-ethanol SDS, 885270-96-2 Safety D
  • This compound Chemical Properties - ChemicalBook. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). ABL.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 5-Amino-1H-indazole SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-1H-indazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(5-amino-1H-indazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.